1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAHCQEABZCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, a key intermediate in pharmaceutical research and development. The document delves into the two primary and most effective methods for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for successful synthesis, purification, and characterization.
Introduction: The Significance of this compound
The N-aryl imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific molecule, this compound, incorporates several key features that make it a valuable building block for drug discovery. The imidazole ring is a common pharmacophore known for its diverse biological activities. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space. The fluorine atom can also enhance metabolic stability and binding affinity of the final drug candidates.
This guide will provide a detailed exploration of the most reliable methods for the synthesis of this important intermediate, focusing on the practical aspects and the chemical reasoning that informs the choice of reagents and reaction conditions.
Primary Synthetic Pathways: A Comparative Overview
The formation of the C-N bond between the imidazole nitrogen and the aryl ring is the crucial step in the synthesis of this compound. Two powerful cross-coupling reactions have emerged as the methods of choice for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[1]
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Ligands | Bulky, electron-rich phosphines | Diamines, phenanthrolines, or ligand-free |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Temperature | Generally milder (RT to ~120 °C) | Often requires higher temperatures (>100 °C) |
| Substrate Scope | Very broad, tolerates many functional groups | Can be sensitive to certain functional groups |
| Reaction Times | Typically shorter | Can be longer |
The choice between these two pathways often depends on factors such as catalyst cost and availability, substrate sensitivity, and desired reaction scale.
Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The reaction involves the palladium-catalyzed coupling of an amine (in this case, imidazole) with an aryl halide.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1,5-dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene) to form a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The imidazole substrate coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the imidazole, forming a more nucleophilic imidazolide anion.
-
Reductive Elimination: The desired C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.
Experimental Protocol: A Representative Procedure
Materials:
-
Imidazole
-
1,5-Dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 1,5-dibromo-2-fluorobenzene (1.0 mmol), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and potassium phosphate (2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Pathway 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, and modern advancements have made it a highly viable alternative to palladium-catalyzed methods.[2] This reaction utilizes a copper catalyst to couple imidazole with an aryl halide.
Mechanistic Insights
The mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig reaction, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle:
-
Formation of a Copper(I) Imidazolide: The copper(I) catalyst reacts with imidazole in the presence of a base to form a copper(I) imidazolide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) imidazolide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating a Cu(I) species to continue the catalytic cycle.
Experimental Protocol: A Representative Procedure
Materials:
-
Imidazole
-
1,5-Dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline, or an N,N'-dimethylethylenediamine) - in some cases, the reaction can be ligand-free.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vessel, add imidazole (1.2 mmol), 1,5-dibromo-2-fluorobenzene (1.0 mmol), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%, if used), and potassium carbonate (2.0 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous DMF (5-10 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Purification and Characterization
Purification
Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective in separating the desired product from starting materials and byproducts.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the phenyl rings. The imidazole protons typically appear as singlets or doublets in the aromatic region. The protons on the substituted phenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the imidazole and phenyl rings, and C-Br and C-F stretching frequencies.
Conclusion
The synthesis of this compound can be reliably achieved through either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. The choice of method will depend on the specific requirements of the research, including cost, scale, and functional group tolerance. The Buchwald-Hartwig approach generally offers milder conditions and shorter reaction times, while the Ullmann condensation provides a cost-effective alternative. This guide has provided detailed, yet adaptable, protocols and the underlying scientific principles to enable researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate for its application in the advancement of pharmaceutical sciences.
References
- Collman, J. P., & Zhong, M. (2000). An efficient, new method for the N-arylation of imidazoles. Organic Letters, 2(9), 1233–1236.
- Altman, R. A., & Buchwald, S. L. (2006). A mild, copper-catalyzed N-arylation of imidazoles. Organic Letters, 8(13), 2779–2782.
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). A highly efficient copper(I) bromide catalyzed N-arylation of azoles. Synthesis, 2010(09), 1505-1511.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
- Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 6(33), 8469-8484.
- Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of imidazoles and amines with arylboronic acids catalyzed by copper-exchanged fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524.
- Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of Azoles and Amines with Arylboronic Acids under Base-Free Conditions Using Heterogeneous Copper(I) Oxide. Synthesis, 2008(5), 795-799.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
Sources
physicochemical properties of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Foreword for the Research Professional
In the landscape of modern drug discovery, the imidazole scaffold remains a "privileged structure" due to its presence in numerous biologically active molecules and its capacity for versatile chemical modification.[1][2][3] The compound this compound is a representative member of a class of molecules designed to explore new chemical space, often as intermediates for synthesizing more complex therapeutic agents.[2] Its structure, featuring a halogenated phenyl ring appended to an imidazole core, presents a unique combination of physicochemical characteristics that are pivotal to its behavior in biological systems.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It is designed to provide a deep, mechanistic understanding of the compound's core properties, the rationale behind their measurement, and their direct implications for preclinical development. We will explore the critical interplay between its structure and its fundamental physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—which collectively govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate. The protocols described herein are presented as self-validating systems, grounded in established analytical principles to ensure accuracy and reproducibility.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to understand its precise molecular structure and fundamental identifiers.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₆BrFN₂
-
Molecular Weight: 241.06 g/mol [4]
-
Canonical Structure: (Note: The structure below represents the specified 1-substituted isomer. Isomeric variations, such as substitution at the C2 position of the imidazole, would exhibit distinct physicochemical properties.)
(Self-generated image for illustrative purposes)
The key structural features that dictate the compound's properties are:
-
The Imidazole Ring: An aromatic heterocycle with two nitrogen atoms. The N-3 nitrogen is basic (a hydrogen bond acceptor), while the N-1 nitrogen, being part of the phenyl-imidazole bond, is non-basic. This duality is central to its pKa and solubility.[1]
-
The Phenyl Ring: A bulky, hydrophobic group that significantly influences lipophilicity.
-
Halogen Substituents (Br and F): These electron-withdrawing groups modulate the electronic properties of the phenyl ring and, by extension, the pKa of the imidazole nitrogen. They also contribute significantly to the molecule's overall lipophilicity.
Acid-Base Properties: The pKa Determination
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter, as it dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly affects its solubility, membrane permeability, and potential for ionic interactions with biological targets.
Theoretical Rationale and Expected Behavior
The imidazole ring contains a pyridine-like nitrogen (N-3) that is basic and can be protonated. For the parent imidazole molecule, the pKa of its conjugate acid is approximately 7.0.[5] However, the attachment of the strongly electron-withdrawing 5-bromo-2-fluorophenyl group to N-1 is expected to significantly reduce the electron density of the imidazole ring system. This inductive effect lowers the basicity of the N-3 nitrogen, meaning it requires a more acidic environment to become protonated. Consequently, the pKa of this compound is predicted to be substantially lower than 7.0. An accurate experimental value is essential for developing pH-specific formulation strategies and predicting in-vivo absorption.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and reliable method for determining pKa values.[6][7] It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Steps:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Due to anticipated low aqueous solubility, dissolve the compound in a suitable co-solvent system, such as a 50:50 methanol/water or DMSO/water mixture, to a final volume of 50 mL.
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
-
Titration:
-
Place the solution in a thermostated vessel (e.g., at 25 °C) and purge with an inert gas like argon to eliminate interference from dissolved CO₂.[6]
-
Perform an initial titration with a standardized strong acid (e.g., 0.01 M HCl) to fully protonate the basic nitrogen.
-
Carry out the primary titration by adding small, precise increments of a standardized strong base (e.g., 0.01 M NaOH) using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot indicates the equivalence point (the point of complete neutralization).
-
The pKa is determined from the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[8] The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is its logarithmic form.
Theoretical Rationale and Expected Behavior
The presence of a large phenyl ring and two halogen atoms (bromine and fluorine) imparts significant hydrophobic character to the molecule. This suggests a positive logP value, indicating a preference for the lipid phase. While the imidazole ring adds some polarity, the overall molecule is expected to be quite lipophilic. A logP value in the range of 1-3 is often considered optimal for oral drug absorption, though this is highly dependent on other factors.[8]
Experimental Protocol: Shake-Flask Method with HPLC Analysis
The "shake-flask" method is the gold standard for logP determination.[9][10] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.
Workflow for LogP Determination
Caption: Workflow for logP determination via the shake-flask method.
Detailed Steps:
-
Preparation:
-
Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4) to ensure the compound remains in its neutral, un-ionized form.[9]
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.
-
Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that will be accurately measurable in both phases post-partitioning.
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the octanol stock solution with an equal volume of the pre-saturated buffer.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.
-
Centrifuge the tube at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.
-
Quantify the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve should be prepared for accurate measurement.
-
Calculate the partition coefficient using the formula: P = [Concentration]octanol / [Concentration]aqueous.
-
The final value is expressed as logP = log₁₀(P).[8]
-
Aqueous Solubility
Aqueous solubility is a fundamental property that determines the maximum concentration of a compound that can be achieved in solution, directly impacting its dissolution rate and bioavailability.[11] Poor solubility is a primary cause of failure for many drug candidates.
Theoretical Rationale and Expected Behavior
Given its significant lipophilic character, this compound is expected to be a poorly soluble compound in aqueous media.[12] However, its solubility will be pH-dependent. At pH values significantly below its pKa, the imidazole nitrogen will be protonated, forming a cationic species. This salt form is generally much more soluble than the neutral free base. Therefore, solubility should be lowest at neutral or basic pH and increase under acidic conditions.
Experimental Protocol: Thermodynamic Shake-Flask Solubility
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is the most relevant value for biopharmaceutical assessment.[13]
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for thermodynamic solubility determination.
Detailed Steps:
-
Preparation:
-
Add an excess amount of the solid compound to several vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is crucial to ensure a saturated solution.[11]
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials and allow any suspended particles to settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, with the aliquot taken from the clear supernatant.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Summary of Physicochemical Properties
The following table summarizes the anticipated properties of this compound based on theoretical considerations and data from structurally related compounds. Experimental verification is mandatory for any development program.
| Physicochemical Parameter | Predicted/Expected Value | Importance in Drug Development |
| Molecular Weight | 241.06 g/mol | Influences diffusion and permeability; falls within typical small molecule range. |
| pKa (Conjugate Acid) | 3.5 - 5.5 | Determines ionization state at physiological pH, impacting solubility and absorption. |
| logP | 2.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potential for low solubility and high plasma protein binding. |
| Aqueous Solubility (pH 7.4) | Low (< 10 µg/mL) | A critical parameter for oral bioavailability; may necessitate formulation strategies like salt formation or amorphous dispersions.[12] |
| Chemical Form | Crystalline Solid | Impacts dissolution rate, stability, and handling properties. |
Conclusion: A Profile for Preclinical Assessment
This compound presents a physicochemical profile characteristic of many modern small-molecule drug candidates: high lipophilicity coupled with low intrinsic aqueous solubility and a weakly basic center. The experimental determination of its pKa, logP, and pH-dependent solubility, as outlined in this guide, provides the foundational data necessary for its advancement. This knowledge allows researchers to rationally design formulations, predict its in-vivo behavior, and ultimately determine its viability as a scaffold for developing safe and effective therapeutics. The robust methodologies detailed here ensure that such critical data is generated with the highest degree of scientific integrity.
References
-
Yao, H., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. Available at: [Link]
-
University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UTSC Chemistry Online. Available at: [Link]
-
Pütün, A. E., Bereket, G., & Özbay, N. (1993). Potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara, Series B. Available at: [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]
-
Goethals, M., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Sharma, R., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Organic Process Research & Development. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Application Note. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Available at: [Link]
-
Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Pharmaffiliates Blog. Available at: [Link]
-
Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. Available at: [Link]
-
Sonawane, L., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]
-
G., Rasajna, et al. (2024). Physicochemical Properties of Imidazole. ResearchGate. Available at: [Link]
-
He, X., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. Available at: [Link]
-
Ciura, K., et al. (2017). Experimental logk Data in 60% AN, logP Values Calculated According to... ResearchGate. Available at: [Link]
-
Popović-Nikolić, M., et al. (2021). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(trifluoromethyl)-1H-imidazole. PubChem Compound Summary. Available at: [Link]
-
Saini, M., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. Available at: [Link]
-
National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
-
Zhang, L., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. PubChem Compound Summary. Available at: [Link]
-
Demirgezer, F. E. (2024). Optical and electroluminescent properties of imidazole based small molecules. OpenMETU. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-((4-Bromo-2-chlorophenyl)(nitroso)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. Pharmaffiliates Product Page. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 5. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Emergence of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole: A Technical Guide for Advanced Drug Discovery
Introduction: Navigating the Chemical Space of Novel Kinase Inhibitors
In the landscape of modern oncology, the pursuit of novel small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates due to its unique electronic properties and synthetic tractability.[1] This guide provides an in-depth technical overview of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS Number 425379-84-6), a compound of significant interest for researchers, scientists, and drug development professionals. While public domain data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and robust experimental protocols to provide a comprehensive roadmap for its synthesis, characterization, and evaluation as a potential therapeutic agent.
The strategic incorporation of a bromo and a fluoro substituent on the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influencing its binding affinity and selectivity for target kinases.[2] This guide will serve as a foundational resource, empowering research teams to unlock the therapeutic potential of this and structurally related molecules.
Physicochemical Properties: A Predictive Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. While experimental data for this compound is not extensively published, we can predict key parameters based on its structure.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₆BrFN₂ | Provides the elemental composition. |
| Molecular Weight | 241.06 g/mol | Influences absorption and distribution. |
| logP (o/w) | ~3.5 | Indicates lipophilicity, affecting cell membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Predicts passive molecular transport through membranes. |
| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
These values are estimations and require experimental verification.
Synthesis and Characterization: A Proposed Route and Analytical Workflow
The synthesis of this compound can be strategically approached through established N-arylation cross-coupling reactions. Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and robust methods for forging the critical C-N bond between the imidazole and the fluorophenyl ring.[3][4][5]
Proposed Synthesis via Ullmann Condensation
The Ullmann condensation offers a classical and often cost-effective approach for N-arylation.[6] This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, imidazole, using a copper catalyst.
Caption: Proposed Ullmann Condensation Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add imidazole (1.2 equivalents), 1,4-dibromo-2-fluorobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Alternative Synthesis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful and often more versatile alternative, employing a palladium catalyst with a specialized phosphine ligand.[4][7] This method can offer higher yields and broader functional group tolerance under milder conditions.
Caption: Buchwald-Hartwig Amination Workflow.
Biological Evaluation: A Tiered Approach to Target Identification and Validation
The phenyl-imidazole scaffold is a common feature in many kinase inhibitors.[8] Therefore, a logical starting point for the biological evaluation of this compound is to screen it against a panel of kinases implicated in cancer.
Tier 1: In Vitro Kinase Profiling
A broad kinase panel screen is the first step to identify potential molecular targets. This can be performed using various platforms, such as ADP-Glo™ kinase assays, which measure the amount of ADP produced in a kinase reaction.[9]
Experimental Protocol: In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical buffer contains 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate (e.g., a generic peptide or a specific protein substrate), and the test compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescent ADP detection reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Tiered Biological Evaluation Workflow.
Tier 2: Cellular Target Engagement and Functional Assays
Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Following target engagement confirmation, cell-based functional assays should be performed to assess the compound's effect on cancer cell proliferation, apoptosis, and relevant signaling pathways.
Tier 3: In Vivo Efficacy Studies
Promising candidates from in vitro and cellular assays should be advanced to in vivo models to evaluate their anti-tumor efficacy. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model.
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel kinase inhibitors. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are robust and adaptable, and the tiered experimental approach ensures a thorough and efficient assessment of its therapeutic potential. Future work should focus on the execution of these protocols to generate empirical data, which will be crucial for elucidating the specific kinase targets, mechanism of action, and ultimately, the clinical promise of this and related compounds.
References
- Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo070430o]
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Preprints.org. [URL: https://www.preprints.org/manuscript/202005.0232/v1]
- A Modified Procedure for the Synthesis of 1-Arylimidazoles. ResearchGate. [URL: https://www.researchgate.net/publication/236009849_A_Modified_Procedure_for_the_Synthesis_of_1-Arylimidazoles]
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3543973/]
- 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/10-F539577_document_0.pdf]
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo060943p]
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v26-2/20.pdf]
- bmse000790 Imidazole - Supplemental Proton Data at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000790/str_and_nmr.php]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1525]
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273397/]
- Imidazole: Having Versatile Biological Activities. SciSpace. [URL: https://typeset.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951111/]
- Imidazole: Having Versatile Biological Activities. ResearchGate. [URL: https://www.researchgate.
- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. ResearchGate. [URL: https://www.researchgate.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [URL: https://www.rsc.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1560]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. [URL: https://patents.google.
-
Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][4]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/257805179_Intramolecular_Ullmann-type_C-N_coupling_for_the_synthesis_of_substituted_benzo45imidazo12-apyrrolo34-cpyridines]
- Physicochemical Properties of Imidazole. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-Properties-of-Imidazole_tbl1_373809071]
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8790343/]
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-1-(4-bromo-2-fluorophenyl)-1%2C3-dihydro-Mahto-Yellapu/3013c726d40c04f67644d65123d9418a032f22b8]
- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. ResearchGate. [URL: https://www.researchgate.
- Imidazole derivatives and intermediates in their preparation. Google Patents. [URL: https://patents.google.
- Process for the preparation of imidazole compounds. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1003-21-0_1HNMR.htm]
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2673-4192/4/2/23]
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/049.shtm]
- 5-Bromo-2-(trifluoromethyl)-1H-imidazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/611875]
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [URL: https://www.preprints.org/manuscript/202405.0805/v1]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents. [URL: https://patents.google.
- Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/84107]
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300936s]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/conference-proceedings/spotlight/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform.pdf?rev=6b1d563503f8473981882d2c7b5f10b8&sc_lang=en]
- Kinase Inhibitor Identification and Drug Development. Structure Based Design, Inc. [URL: https://www.strbd.
- Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. [URL: https://www.chemeo.com/cid/70-983-8/1H-Imidazole-4-5-diphenyl-.html]
Sources
- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorophenyl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the nomenclature, physicochemical properties, proposed synthesis, spectroscopic characterization, and the strategic importance of this molecule in the development of novel therapeutics.
Nomenclature and Structural Elucidation
A critical point of clarification pertains to the compound's nomenclature. The topic of interest, "1-(5-Bromo-2-fluorophenyl)-1h-imidazole," refers to a specific constitutional isomer where the substituted phenyl ring is attached to a nitrogen atom of the imidazole ring. However, a thorough review of the scientific literature and chemical supplier databases reveals that the overwhelmingly prevalent and commercially available isomer is 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 1379324-48-7), where the phenyl ring is attached to the C2 carbon of the imidazole ring[1][2][3].
Due to the scarcity of public data on the N-substituted (1-) isomer, this guide will focus exclusively on the well-documented and synthetically crucial C-substituted (2-) isomer. The structural difference is paramount as it dictates the molecule's reactivity, three-dimensional shape, and its potential as a pharmacophore.
-
IUPAC Name: 2-(5-Bromo-2-fluorophenyl)-1H-imidazole
-
Synonyms: While no common trivial names are widely used, it is categorized under halogenated benzene and imidazole derivatives[1].
-
CAS Number: 1379324-48-7[1]
Physicochemical and Spectroscopic Profile
The combination of a brominated site for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and the imidazole core as a versatile pharmacophore makes this compound a high-value synthetic intermediate.
Key Physicochemical Properties
The fundamental properties of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrFN₂ | [1] |
| Molecular Weight | 241.06 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | LGBUPCKKHLJVFJ-UHFFFAOYSA-N | [1] |
Expected Spectroscopic Characteristics
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and imidazole rings. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The N-H proton of the imidazole ring typically appears as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbon atoms attached to bromine and fluorine (C5' and C2', respectively) will be significantly influenced, with the C-F bond causing a characteristic large C-F coupling constant.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the N-H stretch, aromatic C-H stretching signals around 3000-3100 cm⁻¹, and C=N/C=C stretching vibrations from the imidazole and phenyl rings in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).
Synthesis and Reaction Mechanism
A validated, step-by-step protocol for the synthesis of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole is not extensively detailed in publicly accessible journals. However, a robust synthetic route can be proposed based on well-established methodologies for the formation of 2-substituted imidazoles, primarily the Debus-Radziszewski reaction and its modern variants[6][7][8][9][10].
Proposed Synthetic Pathway: One-Pot Condensation
This proposed method involves a one-pot, three-component reaction that is efficient and leverages readily available starting materials. The core logic is the condensation of an aldehyde (providing the C2 carbon and its substituent), a 1,2-dicarbonyl compound, and an ammonia source.
Overall Reaction: 5-Bromo-2-fluorobenzaldehyde + Glyoxal + Ammonium Acetate → 2-(5-Bromo-2-fluorophenyl)-1H-imidazole
Caption: Proposed one-pot synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on similar syntheses of 2-aryl-imidazoles[8][9].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and ammonium acetate (2.5-4.0 eq).
-
Solvent Addition: Add glacial acetic acid or ethanol as the solvent. Acetic acid often serves as both the solvent and a catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring for 3 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC)[6][8].
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Neutralize the aqueous mixture with a base (e.g., ammonium hydroxide or sodium carbonate) to ensure complete precipitation. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product[6][8].
Mechanistic Rationale
The causality behind this one-pot synthesis lies in the sequential condensation reactions. Initially, the aldehyde reacts with ammonia to form an imine, while glyoxal also condenses with ammonia. These intermediates then undergo further condensation and cyclization, followed by an oxidation step (often facilitated by air or the reaction conditions) to form the aromatic imidazole ring. The use of ammonium acetate is critical as it provides the necessary ammonia in a controlled manner.
Applications in Drug Discovery & Medicinal Chemistry
The imidazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[10][11]. 2-(5-Bromo-2-fluorophenyl)-1H-imidazole serves as a strategic starting point for creating more complex molecules, leveraging its key structural features.
Caption: Key structural features and synthetic applications.
-
Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. The 2-phenyl-imidazole core can orient substituents to interact with the ATP-binding site of various kinases, which are critical targets in oncology.
-
Versatile Synthetic Handle: The bromine atom at the 5-position of the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Metabolic Stability and Binding Affinity: The 2-fluoro substituent on the phenyl ring is a classic medicinal chemistry tactic. Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. Its high electronegativity can also lead to favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity.
-
GABA-A Receptor Modulators: The related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for developing metabolically robust positive allosteric modulators of the α1β2γ2 GABA-A receptor, a key target for sedative and anxiolytic drugs[4]. This suggests that 2-(5-Bromo-2-fluorophenyl)-1H-imidazole could be a valuable intermediate for developing novel central nervous system agents.
Safety, Handling, and Storage
As a laboratory chemical, 2-(5-Bromo-2-fluorophenyl)-1H-imidazole requires careful handling in a controlled environment. The following guidelines are based on safety data for structurally similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, consult a physician.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture intake.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(5-Bromo-2-fluorophenyl)-1H-imidazole is a strategically designed synthetic intermediate with significant potential in drug discovery. Its combination of a versatile cross-coupling handle, a metabolically stabilizing fluorine atom, and a biologically relevant imidazole core makes it an attractive building block for creating novel therapeutic agents, particularly in the areas of oncology and neuroscience. While a publicly validated, detailed synthesis protocol remains to be published, established organic chemistry principles allow for its reliable preparation, enabling its use in the advancement of medicinal chemistry programs.
References
-
Wróbel, T. M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(15), 4487. Available at: [Link]
-
ProMolec. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved January 17, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 17, 2026, from [Link]
-
Mondal, P., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-166. Available at: [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives. (2007). Molecules, 12(10), 2297-2305. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antibacterial activities of new metronidazole and imidazole derivatives. Archiv der Pharmazie, 345(10), 814-822. Available at: [Link]
-
Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 29-37. Available at: [Link]
-
Reddy, P. G., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-7. Available at: [Link]
- Google Patents. (n.d.). IE47132B1 - Novel nitroimidazoles and pharmaceutical preparations containing these as well as their manufacture.
-
Rodrigues, F. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1246. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved January 17, 2026, from [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1379324-48-7 | 2-(5-Bromo-2-fluorophenyl)imidazole. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
-
ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]
-
Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Available at: [Link]
-
ResearchGate. (2005). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2014). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 2. 1379324-48-7|2-(5-Bromo-2-fluorophenyl)imidazole|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijfmr.com [ijfmr.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole for Researchers and Drug Development Professionals
Introduction: Navigating Isomeric Complexity and Strategic Importance
1-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 425379-84-6) is a halogenated N-aryl imidazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of reactive sites and physicochemical properties imparted by the fluorophenyl and bromo-imidazole moieties. The imidazole ring is a ubiquitous scaffold in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The addition of a bromo-substituent provides a handle for further functionalization through cross-coupling reactions, while the fluoro-substituent can enhance metabolic stability and binding affinity.
It is critical for researchers to distinguish this compound from its isomer, 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 1379324-48-7), where the phenyl ring is attached to the C2 position of the imidazole ring instead of the N1 position.[2] This guide focuses exclusively on the N1-substituted isomer, providing a comprehensive overview of its commercial availability, quality control, safe handling, and synthetic pathways.
Part 1: Commercial Availability and Procurement
This compound is available from several fine chemical suppliers, positioning it as an accessible starting material for research and development. Procurement through commercial vendors is the most direct route for obtaining this compound, saving significant time and resources compared to de novo synthesis.
When sourcing this chemical, it is imperative to use the correct CAS number, 425379-84-6 , to ensure the procurement of the correct N1-isomer.
Table 1: Summary of Commercial Availability
| Supplier | Typical Purity | Available Quantities |
| Various Fine Chemical Vendors | ≥97-98% | 100mg, 250mg, 1g, 5g, and larger bulk quantities upon request |
Note: This table is a general representation. Researchers should consult specific vendor websites for up-to-date information on stock and purity.
Part 2: Quality Control and Analytical Characterization
Verifying the identity and purity of this compound upon receipt is a critical step in ensuring the reliability and reproducibility of experimental results. The following section outlines the expected analytical data for this compound.
Table 2: Physicochemical and Analytical Data
| Property | Value |
| CAS Number | 425379-84-6 |
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2 (s, 1H, imidazole), ~7.8-7.9 (m, 2H, phenyl/imidazole), ~7.6 (m, 1H, phenyl), ~7.4 (t, 1H, phenyl), ~7.2 (s, 1H, imidazole) |
| ¹³C NMR (DMSO-d₆) | Expected peaks in the aromatic region (~115-160 ppm), including signals for the carbon atoms of the imidazole and fluorophenyl rings. |
| Mass Spectrometry | [M+H]⁺ at m/z ~241.97 and ~243.97, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument. Researchers should compare their own analytical data with the supplier's certificate of analysis.
Experimental Protocol: Quality Control via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. While a specific monograph for this compound may not be universally available, a general reverse-phase method can be developed.
Objective: To determine the purity of a commercial sample of this compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
Expected Outcome: A major peak corresponding to the product with a retention time dependent on the specific gradient. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Imidazole and its derivatives are weak bases and may require ion-pairing agents for good peak shape on standard C18 columns.[3]
Part 3: Synthesis Methodologies
While commercially available, an understanding of the synthetic routes to this compound is valuable for researchers interested in synthesizing derivatives or requiring larger quantities than are readily available. The key transformation is the formation of the N-aryl bond between the imidazole nitrogen and the fluorophenyl ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst.[4] It often requires high temperatures but can be effective for the N-arylation of imidazoles.
Experimental Protocol:
-
Setup: To a sealable reaction vessel, add imidazole (1.2 equivalents), 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), a ligand such as L-proline or 1,10-phenanthroline (0.2 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The copper catalyst facilitates the coupling between the deprotonated imidazole and the aryl halide. The ligand improves the solubility and reactivity of the copper catalyst, while the base is necessary to deprotonate the imidazole. The ortho-iodo substituent on the aryl halide is generally more reactive than the bromo substituent in Ullmann couplings.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a more modern and often milder alternative for C-N bond formation.[5] It uses a palladium catalyst with specialized phosphine ligands and generally proceeds at lower temperatures with higher functional group tolerance.[3]
Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere (e.g., argon), combine imidazole (1.2 equivalents), 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like XPhos or SPhos (0.05 equivalents), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5 equivalents).
-
Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110°C for 4-18 hours, monitoring the reaction progress.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent coordination of the deprotonated imidazole and reductive elimination forms the desired C-N bond and regenerates the palladium(0) catalyst. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[5]
Part 4: Safe Handling and Storage
As a halogenated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on imidazole and related bromo- and fluoro-aromatic compounds.[6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Protect from moisture.
Part 5: Applications in Research and Development
This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The imidazole core is a key pharmacophore in many biologically active compounds, including antifungals, anticancer agents, and anti-inflammatory drugs.[1][8]
The bromo-substituent on the imidazole ring can be further elaborated using cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional molecular diversity. This makes it a versatile platform for generating libraries of compounds for high-throughput screening in drug development programs. For instance, similar bromo-imidazole cores have been used in the development of kinase inhibitors and other targeted therapies.[9]
References
-
El-Gamal, M. I., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(10), 2538. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]
-
Patel, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Organic Process Research & Development, 27(10), 1874-1880. Available from: [Link]
-
Wang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 23(23), 14781. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(2), 232-235. Available from: [Link]
-
Carl Roth. (2024). Imidazole Safety Data Sheet. Available from: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-693. Available from: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available from: [Link]
-
Semantic Scholar. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Available from: [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433. Available from: [Link]
-
ResearchGate. (2014). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 3. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. neb.com [neb.com]
- 8. longdom.org [longdom.org]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, a heterocyclic molecule of significant interest in medicinal chemistry and materials science. Given the sparse availability of complete, publicly accessible experimental data for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to present a robust, predictive characterization. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction and Molecular Structure
This compound belongs to a class of N-aryl imidazole derivatives. This structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials.[1] Accurate structural confirmation and purity assessment are paramount for any downstream application, making a thorough understanding of its spectroscopic signature essential. The analytical workflow described herein provides a self-validating system for the unambiguous identification of the target compound.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N2C=CN=C2)F)Br |
| InChI Key | LGBUPCKKHLJVFJ-UHFFFAOYSA-N[2] |
Structure and Numbering for NMR Assignment:
(Note: Image is a placeholder representation of the numbered chemical structure.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality Behind Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic molecules and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal that is upfield from most organic proton and carbon signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the substituted phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, and the coupling patterns (multiplicities) are determined by the number of neighboring protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2' | ~7.8 - 8.0 | Singlet (s) | - | Imidazole proton adjacent to two nitrogen atoms, highly deshielded. |
| H-5' | ~7.2 - 7.4 | Singlet (s) | - | Imidazole proton. |
| H-4' | ~7.1 - 7.3 | Singlet (s) | - | Imidazole proton. |
| H-3 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 | Ortho to Fluorine, Meta to Bromine. Shows coupling to both F and H-4. |
| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 | Ortho to Bromine, Meta to Fluorine. Shows coupling to H-3 and H-6. |
| H-6 | ~7.2 - 7.4 | Triplet (t) | J(H-F) ≈ J(H-H) ≈ 8-9 | Ortho to Fluorine. Shows coupling to both F and H-4. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The presence of the highly electronegative fluorine atom will result in observable carbon-fluorine (C-F) coupling, which is a key diagnostic feature.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF etc.) | Rationale |
| C-2' | 135 - 140 | - | Imidazole carbon between two nitrogens.[3] |
| C-5' | 128 - 132 | - | Imidazole carbon.[3] |
| C-4' | 118 - 122 | - | Imidazole carbon. |
| C-2 | 155 - 160 | ¹JCF ≈ 240-250 Hz | Carbon directly attached to fluorine, large one-bond coupling. |
| C-1 | 125 - 130 | ²JCF ≈ 10-15 Hz | Carbon attached to the imidazole ring, two bonds from fluorine. |
| C-6 | 128 - 132 | ²JCF ≈ 15-20 Hz | Carbon ortho to fluorine. |
| C-5 | 115 - 120 | ³JCF ≈ 3-5 Hz | Carbon attached to bromine. |
| C-4 | 133 - 137 | ³JCF ≈ 5-8 Hz | Carbon meta to fluorine. |
| C-3 | 118 - 122 | ⁴JCF ≈ 1-3 Hz | Carbon para to fluorine. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Visualization: Key NMR Relationships
Sources
solubility of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole in different solvents
An In-depth Technical Guide to the Solubility of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Low aqueous solubility can present significant challenges during various stages of drug discovery and development, leading to poor absorption, underestimated toxicity, and increased development costs.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, discuss the theoretical principles governing its solubility, and present detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility profile of this and similar chemical entities.
Introduction to this compound
This compound belongs to the imidazole class of five-membered heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities.[3][4] The unique structure of imidazole, featuring two nitrogen atoms in a five-membered aromatic ring, allows it to act as both a hydrogen bond donor and acceptor, making it a versatile scaffold for interacting with biological targets.[3][5] The specific substitutions on the phenyl and imidazole rings of this compound—a bromine atom and a fluorine atom—significantly influence its electronic and steric properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.
Understanding the solubility of this molecule is paramount. It is a prerequisite for all subsequent stages of development, from initial in vitro screening assays to final formulation. Poor solubility can impede the generation of reliable biological data and create significant hurdles for achieving adequate drug exposure in vivo.
Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂ | [6] |
| Molecular Weight | 241.063 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| pKa | Not experimentally determined. The imidazole moiety is weakly basic (pKa of unsubstituted imidazole is ~7), and this value would be influenced by the substituted phenyl ring. | [3] |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. The presence of bromo and phenyl groups suggests a lipophilic character, while the imidazole ring provides some polarity. This value is critical for predicting solubility in both aqueous and organic media. | - |
Theoretical Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[7] It is crucial to distinguish between two key types of solubility measurements in drug discovery:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved form. The "gold standard" for its determination is the Shake-Flask method.[8][9]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] While faster to measure and suitable for high-throughput screening, it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[8]
The solubility of this compound is governed by the interplay between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released upon interaction with solvent molecules).
Experimental Determination of Thermodynamic Solubility
Accurate and reproducible solubility data is the bedrock of successful pre-formulation studies. The Shake-Flask method, established for decades, remains the most reliable technique for determining thermodynamic solubility.[8][9]
The Shake-Flask Method: A Validated Protocol
This protocol describes the steps to determine the thermodynamic solubility of this compound in a chosen solvent system.
Rationale: The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to ensure equilibrium is reached.[2][8] The subsequent separation of the undissolved solid and quantification of the dissolved compound provides the solubility value.
Materials and Equipment:
-
This compound
-
Solvent of choice (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Ethanol)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to confirm that the solution is saturated. A starting point is to add ~2-5 mg of the compound to 1 mL of the solvent.[2]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[2] For some compounds, longer times may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particulates, immediately filter the sample using a syringe filter. Causality: This step is critical; any suspended solid will lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered sample (the saturated solution) to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound.
-
Visualization of the Shake-Flask Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Solubility Data of this compound
As of the date of this guide, specific, publicly available experimental solubility data for this compound in a range of solvents is limited. The following table provides an illustrative summary of expected solubility behavior based on the compound's structure. Researchers must use the protocol outlined in Section 3 to determine the precise quantitative values.
Rationale for Expected Behavior:
-
High solubility in DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for creating stock solutions.[1]
-
Moderate solubility in alcohols (Methanol, Ethanol): These polar protic solvents can engage in hydrogen bonding with the imidazole nitrogens.
-
Low solubility in aqueous media (Water, PBS): The molecule's significant lipophilic character, conferred by the bromofluorophenyl ring, is expected to limit its solubility in water. The imidazole ring provides some polarity, but it is unlikely to overcome the hydrophobicity of the rest of the molecule.[3]
-
Variable solubility in non-polar solvents (Toluene, Hexane): Solubility in non-polar solvents is often low for crystalline solids with polar functional groups due to strong intermolecular forces in the crystal lattice.
Table 1: Illustrative Solubility Profile
| Solvent | Type | Expected Qualitative Solubility | Quantitative Target (mg/mL) |
|---|---|---|---|
| DMSO | Polar Aprotic | Very Soluble | > 50 |
| Methanol | Polar Protic | Soluble | 10 - 30 |
| Ethanol | Polar Protic | Moderately Soluble | 5 - 15 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | 1 - 5 |
| Water | Polar Protic | Sparingly to Insoluble | < 0.1 |
| PBS (pH 7.4) | Aqueous Buffer | Sparingly to Insoluble | < 0.1 |
| Toluene | Non-Polar | Insoluble | < 0.01 |
| Hexane | Non-Polar | Insoluble | < 0.01 |
Factors Influencing Solubility: A Conceptual Overview
The solubility of a compound is not a single value but is dependent on several interconnected factors.
Caption: Key factors influencing the solubility of the target compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound was not found, general safety precautions for related bromo- and imidazole-containing heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[10]
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in drug discovery and development. This guide has provided the theoretical framework and a detailed, actionable protocol for the experimental determination of its thermodynamic solubility using the gold-standard Shake-Flask method. While quantitative data must be generated experimentally, the provided analysis based on the compound's physicochemical properties offers a strong predictive foundation. By applying the rigorous methodologies and safety precautions outlined herein, researchers can generate the high-quality, reliable solubility data necessary to advance their scientific objectives.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., et al. (2005). A miniaturized shake-flask solubility method. Journal of Pharmaceutical Sciences, 94(1), 1-8.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
- Bergström, C. A. S. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8683–8688.
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
- Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
-
DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- Wolthuis, E., et al. (1982). Determination of solubility: A laboratory experiment.
-
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]
- de Oliveira, C. S., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5638.
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
ResearchGate. (2025). Physicochemical Properties of Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)-1H-imidazole. Retrieved from [Link]
-
ChemBK. (2024). 1H-Imidazole,5-bromo-1-methyl-. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
-
NIH. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. angenechemical.com [angenechemical.com]
- 11. carlroth.com [carlroth.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
A Technical Guide to the Potential Biological Targets of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Authored for Drug Discovery Professionals
Executive Summary
1-(5-Bromo-2-fluorophenyl)-1h-imidazole emerges from a class of heterocyclic compounds renowned for their vast therapeutic potential. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic characteristics and ability to engage in hydrogen bonding facilitate interactions with a wide array of biological macromolecules, including enzymes and receptors.[3] This guide synthesizes current knowledge on imidazole derivatives to postulate the most probable biological targets and mechanisms of action for this specific compound. We will explore its potential in oncology, inflammation, and infectious diseases, and provide robust, validated experimental workflows for target identification and validation, designed for the modern drug discovery laboratory.
Introduction: The Chemical Rationale
The structure of this compound is a deliberate convergence of a proven pharmacophore (imidazole) with synthetically tractable and bio-active substitutions.
-
The Imidazole Core: This five-membered aromatic heterocycle is a fundamental building block in nature, present in the amino acid histidine, purines, and histamine.[4] Its amphoteric nature and electron-rich properties allow it to act as a versatile ligand for metal ions in enzyme active sites and to form crucial hydrogen bonds with protein residues.[1][5]
-
The 5-Bromo-2-fluorophenyl Moiety: The introduction of halogens, specifically bromine and fluorine, onto the phenyl ring is a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties. Halogens can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability. The specific substitution pattern suggests a tailored approach to target a specific binding pocket. Phenyl-imidazole derivatives are well-documented for a range of pharmacological activities.[6]
This combination of a versatile heterocyclic core with potency-enhancing substituents positions this compound as a compound of significant interest for further investigation.[6]
Predicted Pharmacological Landscape & Key Target Families
Based on extensive literature on structurally related imidazole derivatives, we can triage the potential biological activities into three primary areas: oncology, anti-inflammatory, and antimicrobial.
Potential Anticancer Targets
The fight against cancer is a primary focus for the development of novel imidazole-based compounds.[7] Their mechanisms are diverse, often targeting the dysregulated signaling pathways that are the hallmark of cancer.
-
Protein Kinase Inhibition: Kinases are critical nodes in cell signaling pathways that control proliferation, survival, and metastasis. Many imidazole-based compounds have been developed as potent kinase inhibitors.[7] The planar imidazole ring can function as a hinge-binding motif, a common feature in ATP-competitive kinase inhibitors. Potential targets include receptor tyrosine kinases (e.g., VEGFR-2) and downstream signaling kinases in pathways like MAPK/ERK.[8]
-
Tubulin Polymerization: The cytoskeleton, particularly microtubules, is a validated target for anticancer agents. Certain imidazole derivatives act as anti-mitotic agents by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
-
Topoisomerase II Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication. Their inhibition leads to DNA strand breaks and cell death. Imidazole derivatives have been shown to act as catalytic inhibitors of Topoisomerase II, demonstrating a mechanism to induce cytotoxicity in cancer cells.[1]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are epigenetic modulators whose inhibition can alter gene expression, leading to the reactivation of tumor suppressor genes and subsequent apoptosis. The imidazole ring can act as a zinc-binding group to coordinate with the zinc ion in the HDAC active site.[7]
Figure 1: Potential anticancer targets for an imidazole-based compound within key cellular signaling pathways.
Potential Anti-inflammatory Targets
Chronic inflammation underlies numerous diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties through several mechanisms.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major strategy for anti-inflammatory drugs, and some imidazole derivatives are known to be effective in this regard.[1]
-
NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Phenyl-imidazole structures, in particular, have been suggested to exert their effects by inhibiting the activation of this critical pathway.[6]
Figure 2: The NF-κB signaling pathway, a potential target for anti-inflammatory imidazole compounds.
Potential Antimicrobial Targets
The imidazole ring is a cornerstone of many antifungal and antibacterial agents (e.g., metronidazole, clotrimazole).[2][4]
-
DNA Damage: Some imidazole compounds are known to interfere with microbial DNA, breaking the double-strand helix and inhibiting replication.[1]
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or folic acid metabolism, is a common mechanism for antimicrobial drugs. The specific activity of this compound against bacterial or fungal strains would point toward specific enzyme classes to investigate. A combination of a bromo-fluorophenyl imidazole derivative has previously shown activity against P. aeruginosa.[10]
A Phased Experimental Approach for Target Deconvolution
To systematically identify and validate the biological targets of this compound, a multi-phase approach is recommended. This workflow ensures that resources are deployed efficiently, moving from broad phenotypic effects to specific molecular interactions.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. ijfmr.com [ijfmr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Two-Step Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole from 5-bromo-2-fluoroaniline for Drug Discovery
Introduction
N-aryl imidazoles are a cornerstone structural motif in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile binding properties and metabolic stability. The target molecule, 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, serves as a crucial building block for the synthesis of more complex pharmaceutical candidates. This application note provides a detailed, two-step protocol for the synthesis of this valuable intermediate, starting from the readily available 5-bromo-2-fluoroaniline. The described methodology leverages a classic Sandmeyer reaction followed by a robust Ullmann-type N-arylation, offering a reliable and scalable route for researchers in drug development and organic synthesis.
Scientific Rationale and Strategy
The synthetic challenge lies in the formation of the C-N bond between the phenyl ring and the imidazole nucleus. A direct coupling of 5-bromo-2-fluoroaniline with imidazole is not straightforward. Therefore, a two-step strategy is employed:
-
Conversion of the Amine to a Better Leaving Group: The primary amino group of 5-bromo-2-fluoroaniline is transformed into a more suitable leaving group for a subsequent nucleophilic substitution. The Sandmeyer reaction is an ideal choice for this transformation, converting the arylamine into a diazonium salt, which is then displaced by a halide, in this case, iodide, to yield 5-bromo-2-fluoro-1-iodobenzene.[1][2][3] Iodide is an excellent leaving group for the subsequent coupling step.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): The resulting aryl iodide is then coupled with imidazole using a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[4] This reaction forms the desired C-N bond, yielding this compound. The use of a copper(I) catalyst, often in conjunction with a ligand, facilitates this transformation under milder conditions than traditional Ullmann reactions.[5][6]
Visualized Synthetic Workflow
The overall synthetic pathway is depicted below.
Figure 1: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Bromo-2-fluoro-1-iodobenzene via Sandmeyer Reaction
Causality: This step is crucial for converting the unreactive amino group into an iodo group, which is an excellent leaving group for the subsequent copper-catalyzed C-N bond formation. The reaction proceeds through a diazonium salt intermediate, which is highly reactive towards nucleophilic displacement by iodide.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | 10.0 g | Starting material |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 20 mL | |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.0 g | |
| Potassium Iodide | KI | 166.00 | 10.0 g | |
| Deionized Water | H₂O | 18.02 | As needed | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | For quenching |
| Sodium Sulfate (anhyd.) | Na₂SO₄ | 142.04 | As needed | For drying |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) to 50 mL of deionized water and 20 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.0 g, 58.0 mmol) in 15 mL of deionized water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (10.0 g, 60.2 mmol) in 20 mL of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-2-fluoro-1-iodobenzene by flash column chromatography on silica gel (eluent: hexanes) to yield the pure product.
-
Part 2: Synthesis of this compound via Ullmann N-Arylation
Causality: This step constructs the target molecule through a copper(I)-catalyzed cross-coupling reaction. Cesium carbonate acts as the base to deprotonate imidazole, forming the nucleophilic imidazolide anion. A ligand, such as 4,7-dimethoxy-1,10-phenanthroline, is used to stabilize the copper(I) catalyst and facilitate the catalytic cycle.[7]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-fluoro-1-iodobenzene | C₆H₃BrFI | 300.90 | 5.0 g | From Part 1 |
| Imidazole | C₃H₄N₂ | 68.08 | 1.36 g | |
| Copper(I) Iodide | CuI | 190.45 | 0.32 g | Catalyst |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 6.5 g | Base |
| 4,7-Dimethoxy-1,10-phenanthroline | C₁₄H₁₂N₂O₂ | 240.26 | 0.40 g | Ligand |
| Toluene | C₇H₈ | 92.14 | 50 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Celite | - | - | As needed | For filtration |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add copper(I) iodide (0.32 g, 1.66 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.40 g, 1.66 mmol), cesium carbonate (6.5 g, 19.9 mmol), and imidazole (1.36 g, 19.9 mmol).
-
Seal the tube, evacuate, and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 5-bromo-2-fluoro-1-iodobenzene (5.0 g, 16.6 mmol) followed by 50 mL of anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 110 °C and stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Reaction Mechanism: Ullmann N-Arylation
The proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole is illustrated below.
Figure 2: Proposed catalytic cycle for the Ullmann N-arylation.
The cycle begins with the coordination of the imidazolide anion to the copper(I)-ligand complex. This is followed by the oxidative addition of the aryl iodide to the copper center, forming a transient Cu(III) intermediate. Finally, reductive elimination occurs, forming the C-N bond of the product and regenerating the active Cu(I) catalyst.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from 5-bromo-2-fluoroaniline. The methodology, employing a Sandmeyer reaction followed by a copper-catalyzed Ullmann N-arylation, is well-established and scalable, making it highly suitable for applications in drug discovery and medicinal chemistry research. The detailed procedures and mechanistic insights offered herein are intended to enable researchers to confidently and efficiently produce this key synthetic intermediate.
References
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
protocol for N-arylation of imidazole with 1-bromo-5-fluoro-2-iodobenzene
An Application Guide for the Chemoselective N-Arylation of Imidazole
Protocol for the Palladium-Catalyzed N-Arylation of Imidazole with 1-Bromo-5-fluoro-2-iodobenzene
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Aryl Imidazoles
The N-aryl imidazole scaffold is a privileged structural motif in modern medicinal chemistry and drug development. These compounds are integral to a wide range of pharmacologically active agents, including tyrosine kinase inhibitors for cancer therapy, serotonin receptor antagonists, and glycine transporter type-1 inhibitors.[1][2] The traditional methods for synthesizing these crucial C–N bonds, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr), often suffer from significant limitations, including harsh reaction temperatures (150–200 °C), limited functional group tolerance, and the need for highly activated aryl halides.[3][4]
The advent of transition metal-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl imidazoles.[5] These palladium-catalyzed methods offer milder conditions, broader substrate scope, and superior functional group compatibility, making them indispensable tools for researchers.[6][7] This guide provides a detailed protocol and in-depth scientific rationale for a challenging and highly specific transformation: the chemoselective and regioselective N-arylation of imidazole with 1-bromo-5-fluoro-2-iodobenzene. This particular substrate presents a unique challenge due to the presence of two different halogen atoms, demanding a catalyst system that can selectively activate one C-X bond over the other.
Scientific Rationale and Strategy
The Challenge: Chemoselectivity and Regioselectivity
The successful synthesis of 1-(5-bromo-2-fluorophenyl)-1H-imidazole from imidazole and 1-bromo-5-fluoro-2-iodobenzene hinges on overcoming two key selectivity challenges:
-
Chemoselectivity: The aryl halide possesses both a C–I and a C–Br bond. A successful protocol must selectively cleave the C–I bond while leaving the C–Br bond intact for potential downstream functionalization. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this, as the rate of oxidative addition to the palladium(0) center is significantly faster for aryl iodides than for aryl bromides (Rate: C–I > C–Br > C–Cl). This predictable reactivity hierarchy forms the basis of our chemoselective strategy.
-
Regioselectivity: Imidazole is an unsymmetrical heterocycle with two distinct nucleophilic nitrogen atoms (N1 and N3). Non-selective arylation can lead to a mixture of N1 and N3-arylated isomers, complicating purification and reducing the yield of the desired product. Modern Buchwald-Hartwig catalyst systems, employing bulky, electron-rich biarylphosphine ligands, have demonstrated exceptional control, favoring arylation at the less sterically hindered N1 position to provide a single regioisomer.[1][8]
Catalyst System Selection: The Buchwald-Hartwig Approach
While copper-catalyzed Ullmann-type couplings are a viable option for N-arylation, they often require higher temperatures and can exhibit lower functional group tolerance.[9][10] For this specific transformation, a palladium-catalyzed Buchwald-Hartwig amination is the superior choice due to its mild conditions and well-documented ability to achieve excellent N1-regioselectivity with unsymmetrical imidazoles.[2][11]
A critical insight from the Buchwald group is that imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex.[1][12] To circumvent this, a pre-activation step, where the palladium source and the phosphine ligand are heated together before the introduction of the imidazole substrate, can drastically improve reaction efficacy and reproducibility.[8]
Catalytic Cycle Mechanism
The reaction proceeds via the established Buchwald-Hartwig catalytic cycle. The key steps involve the selective oxidative addition of the C–I bond, followed by coordination of the imidazolide anion and reductive elimination to form the desired C–N bond.
Caption: Palladium-catalyzed cycle for the N-arylation of imidazole.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Amount (mg/g) | Supplier Notes |
| 1-Bromo-5-fluoro-2-iodobenzene | C₆H₃BrFI | 316.90 | 1.0 | 317 mg | ≥98% purity |
| Imidazole | C₃H₄N₂ | 68.08 | 1.2 | 82 mg | ≥99% purity, handle in a dry atmosphere |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol%) | 9.2 mg | Tris(dibenzylideneacetone)dipalladium(0) |
| Xantphos | C₃₉H₃₂OP₂ | 578.61 | 0.024 (2.4 mol%) | 13.9 mg | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 652 mg | Anhydrous, finely powdered |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 5 mL | Sure/Seal™ or passed through a solvent system |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-arylation.
Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (13.9 mg, 0.024 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive flow of argon, add imidazole (82 mg, 1.2 mmol) and 1-bromo-5-fluoro-2-iodobenzene (317 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under argon), diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the aryl halide starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient eluent system of hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) is typically effective for separating the product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (degraded Pd source or ligand). | Use fresh reagents. Implement a pre-activation step: stir the Pd source and ligand in the solvent at reaction temperature for 15-20 min before adding other reagents.[1][8] |
| Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and cooled under argon. Use a high-quality anhydrous solvent. | |
| Base is not strong enough or has poor solubility. | Switch to an alternative base like K₃PO₄ or NaOt-Bu. Ensure the base is finely powdered for better reactivity. | |
| Formation of Side Products | Debromination or deiodination of the starting material. | Lower the reaction temperature slightly (e.g., to 100 °C). Ensure the inert atmosphere is strictly maintained to prevent reductive processes. |
| Formation of the N3-arylated isomer. | While unlikely with this ligand, if observed, switch to an even bulkier biaryl phosphine ligand. Re-optimize the solvent and temperature. | |
| Difficult Purification | Product co-elutes with starting materials or impurities. | Adjust the polarity of the eluent system for column chromatography. If separation is still difficult, consider recrystallization as an alternative purification method. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Aryl halides can be irritants. Cesium carbonate is corrosive. 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care in a well-ventilated area.
-
Inert Atmosphere: Schlenk line and glovebox operations should only be performed by trained personnel.
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional guidelines for hazardous waste.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link][1][2][8][11][12]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link][3][13]
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link][9][10]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link][6]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][5]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link][4]
-
Borah, A. J., et al. (2020). Recent developments in selective N-arylation of azoles. Chemical Communications, 56(84), 12699-12713. [Link][7]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
using 1-(5-Bromo-2-fluorophenyl)-1h-imidazole in kinase inhibitor screening
Comprehensive Framework for the Evaluation of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole in Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The identification of novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the initial characterization of a novel small molecule, this compound, as a potential kinase inhibitor. We present a strategic, multi-tiered approach, beginning with a high-throughput primary screen to identify initial kinase targets, followed by robust secondary assays to determine potency (IC50) and selectivity. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis workflows to ensure scientific rigor. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively evaluate novel chemical entities in the complex landscape of kinase inhibitor discovery.
Introduction: The Rationale for Kinase Inhibition and Novel Compound Screening
The human kinome comprises over 500 protein kinases that act as key signaling nodes, controlling cellular functions such as growth, proliferation, differentiation, and survival.[1][2] Aberrant kinase activity, often due to mutation or overexpression, can lead to uncontrolled cell proliferation and is a major driver of oncogenesis.[1][2][3] Consequently, kinase inhibitors have become a highly successful class of targeted cancer therapeutics.[4]
The challenge in developing new kinase inhibitors lies in achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.[4][5][6] The structural similarity of the ATP-binding site across the kinome makes achieving this selectivity a significant hurdle.[4][7] Therefore, a systematic and rigorous screening cascade is essential for the characterization of any new potential inhibitor.
This application note uses the novel compound This compound as a case study to delineate a comprehensive screening strategy. While the specific kinase targets of this compound are yet to be determined, its chemical structure, featuring a substituted phenyl-imidazole scaffold, is reminiscent of motifs found in other known kinase inhibitors.[8][9] The following sections will detail the experimental workflows, from initial broad-spectrum screening to detailed characterization of inhibitory activity.
The Kinase Screening Cascade: A Phased Approach
A tiered approach is the most efficient and cost-effective strategy for evaluating a new compound.[10] This involves progressing the compound through a series of assays with increasing complexity and biological relevance.
Caption: Principle of a luminescent kinase activity assay.
Protocol: Primary Screening with ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual. [11]This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
This compound (Test Compound)
-
Kinase panel (e.g., diverse set of serine/threonine and tyrosine kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 40 µM in kinase reaction buffer (this will result in a final assay concentration of 10 µM).
-
Assay Plate Setup:
-
Test Wells: Add 1.25 µL of the 40 µM Test Compound working solution.
-
Negative Control (No Inhibition): Add 1.25 µL of 1% DMSO in kinase reaction buffer.
-
Positive Control (Max Inhibition): Add 1.25 µL of a known broad-spectrum inhibitor (e.g., Staurosporine) at a high concentration.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Prepare a 4X ATP solution. Add 1.25 µL to each well to start the reaction. The final reaction volume is 5 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour. [12]5. Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP. [12]6. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. [12]7. Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
Where:
-
Signal_Test is the luminescence from the test compound wells.
-
Signal_NoInhibitor is the average luminescence from the negative control wells.
-
Signal_Background is the average luminescence from wells with no kinase.
A "hit" is typically defined as a compound that causes >70% inhibition in this primary screen. [10]
Secondary Assays: Potency and Selectivity Determination
Hits identified in the primary screen must be further characterized to determine their potency (IC50 value) and selectivity profile.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. []It is determined by performing the kinase assay with a range of inhibitor concentrations. [][14] Protocol: IC50 Determination using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for IC50 determination due to their high sensitivity and low background. [15][16]The LanthaScreen™ technology is a common platform. [15][16] Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decreased FRET signal. [16] Procedure:
-
Compound Dilution Series: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM down to the low nanomolar range.
-
Kinase Reaction: Perform the kinase reaction as described in the primary screen, but instead of a single concentration, add the dilution series of the inhibitor to the assay wells.
-
Reaction Termination and Detection: After the 1-hour kinase reaction, add a solution containing EDTA (to stop the reaction) and the Tb-labeled anti-phospho-substrate antibody. [17]4. Incubation: Incubate for 1 hour at room temperature to allow for antibody binding. [17]5. Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. [17] Table 1: Hypothetical IC50 Data for this compound
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| Kinase A | 75 | -1.1 | 0.99 |
| Kinase B | 1,200 | -0.9 | 0.98 |
| Kinase C | > 10,000 | N/A | N/A |
Selectivity Profiling
Selectivity is a critical parameter for a successful kinase inhibitor. [5][6]A highly selective compound will inhibit the intended target with significantly greater potency than other kinases. Selectivity is assessed by screening the compound against a large panel of kinases and comparing the IC50 values. [18][19] Procedure: The IC50 determination protocol is repeated for a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or Reaction Biology's HotSpot™ platform). [18]The resulting IC50 values are used to generate a selectivity profile.
Data Visualization: Selectivity data can be visualized using a kinome tree map, where inhibited kinases are represented by colored circles. This provides an intuitive overview of the compound's selectivity across the entire kinome.
Mechanism of Action Studies
Understanding how the inhibitor interacts with the kinase is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site and prevent ATP from binding. [6] Protocol: ATP Competition Assay To determine if this compound is an ATP-competitive inhibitor, the IC50 determination experiment is repeated at several different ATP concentrations (e.g., at the Km, 5x Km, and 10x Km of ATP for the specific kinase). [20]
-
Expected Outcome: If the compound is ATP-competitive, the apparent IC50 value will increase as the concentration of ATP increases. [5]This shift confirms that the inhibitor and ATP are competing for the same binding site.
Cellular Assays: Confirming On-Target Activity
Biochemical assays are essential, but they do not always predict a compound's activity in a cellular context. [21]Cell-based assays are necessary to confirm that the inhibitor can enter the cell, engage its target, and elicit a functional response. [7][21] Protocol: Cellular Target Phosphorylation Assay
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway.
-
Compound Treatment: Treat the cells with a dose-range of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Phosphorylation Detection: Use an immunoassay (e.g., Western Blot or a plate-based ELISA) with a phospho-specific antibody to measure the phosphorylation level of a known downstream substrate of the target kinase.
-
Data Analysis: A successful on-target effect will be observed as a dose-dependent decrease in the phosphorylation of the downstream substrate. [21]
Caption: A hypothetical signaling pathway for cellular assay validation.
Conclusion and Future Directions
This application note has outlined a systematic and robust workflow for the initial evaluation of a novel compound, this compound, as a potential kinase inhibitor. By following this tiered approach—from broad primary screening to detailed IC50 determination, selectivity profiling, and cellular validation—researchers can efficiently and accurately characterize the compound's activity. The data generated through these protocols will provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety.
References
- Protein Kinase Signalling Networks in Cancer.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- ADP-Glo™ Kinase Assay Protocol.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kinase selectivity profiling by inhibitor affinity chrom
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Kinase Inhibitor Screening Services. BioAssay Systems.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Targeting RTK Signaling P
- Kinase Selectivity Panels. Reaction Biology.
- Screening assays for tyrosine kinase inhibitors: A review. PubMed.
- Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX.
- Kinases and Cancer.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Tre
- Best Practices for Kinase Inhibitor Experiments. Benchchem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine - NCBI.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- IC50 determination for receptor-targeted compounds and downstream signaling.
- Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. de research portal van de Rijksuniversiteit Groningen.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
- Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
- Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- FP & TR-FRET Kinase Assays with Autom
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Assay Development for Protein Kinase Enzymes.
- Kinase assays. BMG LABTECH.
- Fluorescence detection techniques for protein kinase assay.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE. CymitQuimica.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
Sources
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Antimicrobial Assays of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Novel Imidazole Derivatives
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] Imidazole derivatives are particularly renowned for their antimicrobial properties, especially as antifungal agents.[4][5][6][7] The primary mechanism of action for many imidazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][8][9] By disrupting ergosterol synthesis, these compounds alter membrane permeability, leading to cellular content leakage and ultimately, fungal cell death.[5][9]
The compound 1-(5-Bromo-2-fluorophenyl)-1h-imidazole is a novel synthetic molecule. While specific data on its antimicrobial profile is not yet established, its structural features—a halogenated phenyl ring attached to an imidazole core—suggest a strong potential for antimicrobial activity. The presence of bromo and fluoro substituents can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets.[10]
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's antimicrobial activity. The protocols detailed below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[11][12][13][14][15]
Section 1: Preliminary Screening via Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The initial step in assessing a new compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] The broth microdilution method is a standardized, high-throughput technique ideal for this purpose.[17][19][20]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is preferred for initial screening due to its efficiency in testing multiple concentrations of a compound against various microorganisms simultaneously.[20] It provides quantitative results (the MIC value) which are more informative than qualitative methods.[17][19]
-
Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for testing most non-fastidious bacteria, as it has low levels of inhibitors that could interfere with the compound's activity. For fungi, RPMI-1640 medium is commonly used.
-
Inoculum Standardization: A standardized inoculum, typically adjusted to a 0.5 McFarland standard, is critical for reproducibility. This ensures that the number of microbial cells is consistent across all tests, preventing variations in MIC results due to differing bacterial or fungal loads.
Protocol 1: Broth Microdilution MIC Assay
1. Preparation of Stock Solution:
- Accurately weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Note: Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can inhibit microbial growth.
2. Preparation of Microtiter Plates:
- Using a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a designated row.
- Add 100 µL of the compound stock solution to well 1.
- Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This will create a range of concentrations.
- Well 11 will serve as the growth control (broth and inoculum, no compound).
- Well 12 will serve as the sterility control (broth only).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
- Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
- Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
5. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]
Anticipated Data Summary
| Microorganism | Type | Expected MIC Range (µg/mL) for Novel Imidazoles |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 2 - 64 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 8 - 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 16 - 256 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 0.5 - 32 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 1 - 64 |
Note: This table provides hypothetical ranges based on published data for other novel imidazole derivatives. Actual results for this compound may vary.
Section 2: Secondary Assays for a Comprehensive Antimicrobial Profile
Following the determination of the MIC, further assays can provide a more complete picture of the compound's antimicrobial activity.
Protocol 2: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.[21][22][23][24] It provides a visual confirmation of inhibitory activity.
1. Inoculum Preparation:
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
2. Plate Inoculation:
- Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth.[22][25]
3. Disk Application:
- Sterilize blank paper disks and impregnate them with a known amount of the this compound stock solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
- Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.[23] Gently press the disk to ensure complete contact with the agar.[25]
- Include a standard antibiotic disk as a positive control and a DMSO-impregnated disk as a negative control.
4. Incubation and Interpretation:
- Invert the plates and incubate at 35-37°C for 16-18 hours.
- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[26][27][28][29] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
1. Perform MIC Assay:
- First, perform the broth microdilution MIC test as described in Protocol 1.
2. Subculturing:
- From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.
- Spot-plate each aliquot onto a fresh MHA plate.
3. Incubation and Interpretation:
- Incubate the MHA plate at 35-37°C for 18-24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[27][29][30] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[29]
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful implementation.
Caption: Experimental workflow for evaluating the antimicrobial properties of a novel compound.
Section 3: Mechanism of Action - A Hypothesis
Based on the extensive literature on imidazole-based antifungals, it is hypothesized that this compound will primarily target ergosterol biosynthesis in fungi.[8][9] The compound is expected to bind to and inhibit lanosterol 14-α-demethylase, a key enzyme in the ergosterol pathway.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
These protocols provide a robust framework for the initial antimicrobial characterization of this compound. Positive results from these assays would warrant further investigation, including:
-
Broad-spectrum analysis: Testing against a wider panel of clinically relevant bacteria and fungi, including resistant strains.
-
Cytotoxicity testing: Evaluating the compound's effect on mammalian cell lines to determine its therapeutic index.
-
In vivo studies: Assessing the compound's efficacy in animal models of infection.
-
Mechanism of action studies: Confirming the hypothesized inhibition of ergosterol biosynthesis through enzymatic assays.
By following these standardized and logically sequenced protocols, researchers can generate high-quality, reliable data to support the development of novel antimicrobial agents.
References
-
Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 6(Supplement_3), S550–S567. [Link]
-
ScienceDirect. (n.d.). Imidazole Antifungals. Research Starters. [Link]
-
Grokipedia. (n.d.). Broth microdilution. [Link]
-
PubMed. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences, 2(1), 34-38. [Link]
-
CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. [Link]
-
Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Kumar, P., et al. (2010). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5288-5297. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5772. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
van de Beek, D., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). [Link]
-
NIH. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. [Link]
-
NIH. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]
-
Oriental Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]
-
NIH. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]
-
NIH. (n.d.). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. [Link]
-
MDPI. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. [Link]
-
NIH. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]
-
ResearchGate. (2011). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]
-
Semantic Scholar. (2023). Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl). [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. asm.org [asm.org]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. microchemlab.com [microchemlab.com]
- 29. grokipedia.com [grokipedia.com]
- 30. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Guide to the Development of Anticancer Agents from 1-(5-Bromo-2-fluorophenyl)-1H-imidazole Derivatives
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metallic ions allow it to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive framework for the synthesis and preclinical in vitro evaluation of a specific class of substituted imidazoles, 1-(5-Bromo-2-fluorophenyl)-1H-imidazole derivatives, as potential anticancer agents. We will detail a representative synthetic protocol and a cascade of essential cell-based assays—cytotoxicity, apoptosis induction, and cell cycle arrest—that form the cornerstone of early-stage anticancer drug discovery.[3][4] Each protocol is presented with underlying principles and expert insights to ensure robust and reproducible outcomes.
Part 1: Synthesis and Characterization of Lead Compounds
The journey of drug discovery begins with the chemical synthesis of the molecule of interest. The proposed structure, this compound, combines the versatile imidazole core with a bromo-fluorophenyl moiety. This substitution pattern is designed to modulate the compound's lipophilicity, electronic distribution, and steric profile, which can significantly influence its interaction with biological targets and, consequently, its anticancer activity.
Protocol 1: Representative Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Derivative
This protocol adapts the well-established Radziszewski synthesis for the imidazole core, followed by an N-arylation step.[5][6]
Expert Insight: The Radziszewski reaction is a robust one-pot method for creating highly substituted imidazoles from simple precursors. The subsequent N-arylation is a critical step to introduce the 5-Bromo-2-fluorophenyl group, which is hypothesized to enhance target binding affinity.
Step 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Combine benzil (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (20 mmol) in a round-bottom flask.
-
Add 30 mL of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of cold water, which will cause the product to precipitate.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-Triphenyl-1H-imidazole.
Step 2: N-Arylation to Yield 1-(5-Bromo-2-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,4,5-Triphenyl-1H-imidazole (5 mmol) in 25 mL of dry N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 10 mmol) as a base to the solution.
-
Add 1-bromo-2-fluoro-5-iodobenzene (5.5 mmol) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting imidazole is consumed.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product using column chromatography on silica gel.
Characterization
The identity and purity of the final synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure and the successful incorporation of the N-aryl group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Part 2: In Vitro Anticancer Evaluation Workflow
A systematic, tiered approach is essential for efficiently screening new chemical entities. The workflow begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.[7]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Detailed Step-by-Step Methodology
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the imidazole derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Expert Insight: It is critical to collect floating cells as they are often apoptotic. Discarding them will lead to an underestimation of cell death.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [8] * Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
The results will be displayed on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
-
-
Part 5: Protocol - Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. [9]Flow cytometry with PI staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content. [10][11]
Caption: The eukaryotic cell cycle and the sub-G1 apoptotic peak.
Detailed Step-by-Step Methodology
-
Cell Treatment and Harvesting:
-
Culture and treat cells in 6-well plates with the imidazole derivative at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
-
Cell Fixation:
-
Resuspend the cell pellet gently in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [12] * Expert Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate flow cytometry results.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Expert Insight: RNase A is essential because PI can also bind to double-stranded RNA. The RNase treatment ensures that only DNA is stained, providing accurate cell cycle analysis. [10] * Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of cell count versus PI fluorescence intensity.
-
The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), the G2/M phase (4n DNA content), and the S phase (intermediate DNA content). An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.
-
A "sub-G1" peak, appearing to the left of the G1 peak, represents apoptotic cells with fragmented DNA. [10]
-
References
-
Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Cytometry. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]
-
Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry. Retrieved from [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. Retrieved from [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Apoptosis Assay Chart. (n.d.). Merck Millipore. Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved from [Link]
-
An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). PubMed. Retrieved from [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2015). Oncotarget. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2007). In Vivo. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. Retrieved from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. Retrieved from [Link]
-
Guideline for anticancer assays in cells. (2024). Food and Chemical Toxicology. Retrieved from [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2017). Molecules. Retrieved from [Link]
-
Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal For Multidisciplinary Research. Retrieved from [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry and Biochemistry. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2017). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijfmr.com [ijfmr.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
The 1-(5-Bromo-2-fluorophenyl)-1H-imidazole Scaffold: A Privileged Motif for Kinase and Poly(ADP-ribose) Polymerase (PARP) Inhibition in Oncology Drug Discovery
Introduction: The Strategic Value of the N-Aryl Imidazole Scaffold
In the landscape of modern medicinal chemistry, the imidazole ring stands out as a "privileged scaffold".[1] Its unique electronic properties, including the ability to act as a hydrogen bond donor and acceptor, and its capacity for polar and ionic interactions, allow it to bind to a wide array of biological targets.[2] The N-arylation of the imidazole core further enhances its therapeutic potential by introducing a vector for modulating pharmacokinetic properties and exploring specific interactions within the binding sites of enzymes.[3] The 1-(5-Bromo-2-fluorophenyl)-1H-imidazole motif, in particular, combines the versatility of the imidazole core with the distinct electronic and steric influences of a halogenated phenyl ring. The presence of the bromo and fluoro substituents offers several advantages in drug design, including the potential for enhanced binding affinity through halogen bonding, improved metabolic stability, and modulation of pKa, which can fine-tune the molecule's interaction with its target and improve cell permeability. This guide provides a comprehensive overview of the applications and protocols associated with this promising scaffold in the context of oncology drug discovery, with a focus on its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) and Tankyrase enzymes.
Part 1: Applications in Oncology
The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors of key enzymes implicated in cancer progression. Its structural features make it particularly well-suited for targeting the nicotinamide binding pocket of enzymes such as PARPs and the adenosine binding pocket of kinases.
Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)
Biological Rationale: PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death through a mechanism known as synthetic lethality.[6]
The 1-phenyl-1H-imidazole moiety can be effectively utilized to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP1. The bromo- and fluoro-substituents on the phenyl ring can be strategically employed to occupy hydrophobic pockets and form specific interactions within the PARP1 active site, thereby enhancing inhibitory potency and selectivity.
Quantitative Data Summary: Representative PARP1 Inhibitors with Benzimidazole Scaffolds
While specific data for this compound is not yet publicly available, the following table presents the inhibitory activities of structurally related benzimidazole-based PARP1 inhibitors to illustrate the potential of this class of compounds.[7]
| Compound ID | Structure | PARP1 IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Olaparib | Clinically Approved | 2.77 | MDA-MB-436 (BRCA1 mutant) | 23.89 |
| Veliparib | Clinically Investigated | 15.54 | MDA-MB-436 (BRCA1 mutant) | N/A |
| Compound 6b | 2-phenyl-benzimidazole derivative | 8.65 | MDA-MB-436 (BRCA1 mutant) | >50 |
| Compound 6m | 2-phenyl-benzimidazole derivative | N/A | MDA-MB-436 (BRCA1 mutant) | 25.36 |
Data sourced from a study on 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors.[7]
Inhibition of Tankyrase (TNKS1/2)
Biological Rationale: Tankyrase 1 and 2 are members of the PARP superfamily that play a critical role in the Wnt/β-catenin signaling pathway.[8][9] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation. Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[7] This modification targets Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear translocation of β-catenin, and ultimately, the transcription of Wnt target genes. Inhibition of tankyrase activity stabilizes Axin, promotes the degradation of β-catenin, and thereby downregulates Wnt signaling.[8]
The N-aryl imidazole scaffold can be designed to target the adenosine-binding pocket of the tankyrase catalytic domain, offering a potential for high selectivity over other PARP family members.[10] The 5-bromo-2-fluorophenyl moiety can be optimized to form key interactions within this pocket, leading to potent and selective inhibition.
Quantitative Data Summary: Representative Tankyrase Inhibitors with Related Scaffolds
The following table showcases the inhibitory activities of representative tankyrase inhibitors, demonstrating the potential for developing potent molecules based on related heterocyclic scaffolds.[11][12]
| Compound ID | Scaffold | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Reporter IC50 (nM) |
| XAV939 | Triazolone | 11 | 4 | 40 |
| G007-LK | 1,2,4-Triazole | 25 | 25 | 30 |
| OM-1700 (13) | 1,2,4-Triazole | 1.3 | 0.5 | 0.05 |
| Compound 23 | Benzo[7][10]thieno[3,2-d]pyrimidin-4-one | 21 | 29 | N/A (Potent in DLD-1 cells) |
Data compiled from studies on various tankyrase inhibitors.[11][12]
Part 2: Protocols and Methodologies
Synthesis of the this compound Scaffold
The synthesis of N-aryl imidazoles is well-established, with several robust methods available. The Chan-Lam and Ullmann cross-coupling reactions are particularly effective for this transformation.
Protocol 2.1.1: Chan-Lam N-Arylation
This protocol utilizes a copper-catalyzed cross-coupling of an arylboronic acid with imidazole.[13][14]
Materials:
-
Imidazole
-
5-Bromo-2-fluorophenylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask, add imidazole (1.2 mmol), 5-bromo-2-fluorophenylboronic acid (1.0 mmol), copper(II) acetate (1.0 mmol), and activated 4 Å molecular sieves (200 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Rationale: The Chan-Lam coupling is advantageous due to its mild reaction conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups.[13] Pyridine acts as a ligand to stabilize the copper catalyst and as a base to facilitate the reaction.
Protocol 2.1.2: Ullmann Condensation
This classic method involves the copper-catalyzed coupling of an aryl halide with imidazole.
Materials:
-
Imidazole
-
1,5-Dibromo-2-fluorobenzene or 5-Bromo-2-fluoroiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
L-proline or a suitable phenanthroline ligand
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealable reaction vessel, add imidazole (1.5 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).
-
Add anhydrous DMSO (5 mL).
-
Seal the vessel and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target compound.
Rationale: The Ullmann condensation is a powerful tool for C-N bond formation. The use of a ligand like L-proline or a phenanthroline derivative can significantly improve the reaction efficiency and lower the required temperature compared to traditional ligand-free conditions.
Caption: Workflow for in vitro biological evaluation.
Part 3: Mechanistic Insights
A deep understanding of the targeted signaling pathways is crucial for rational drug design and the interpretation of experimental results.
PARP1 in the DNA Damage Response
Caption: Role of PARP1 in DNA single-strand break repair.
PARP1 acts as a DNA damage sensor. [4]Upon binding to a single-strand break, its catalytic activity is dramatically increased. It utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARsylation. [5]These negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. [11]Inhibitors based on the this compound scaffold are designed to compete with NAD+ for the catalytic site of PARP1, thereby preventing PARsylation and the subsequent recruitment of the repair machinery.
Tankyrase in Wnt/β-catenin Signaling
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal ("Wnt OFF"), the destruction complex, composed of Axin, APC, and GSK3β, phosphorylates β-catenin, marking it for proteasomal degradation. [9]This keeps cytoplasmic β-catenin levels low. In many cancers, the Wnt pathway is aberrantly activated ("Wnt ON"). [8]Tankyrases contribute to this by PARsylating Axin, which leads to its degradation. [7]The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of pro-proliferative genes. [9]Tankyrase inhibitors based on the this compound scaffold block the PARsylation of Axin, leading to its stabilization, the reformation of the destruction complex, and the subsequent degradation of β-catenin, thereby switching off the oncogenic signaling.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its inherent drug-like properties, combined with the strategic placement of halogen atoms, provide a robust framework for designing potent and selective inhibitors of key oncology targets like PARP1 and tankyrase. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this versatile chemical motif in the ongoing search for more effective cancer therapies.
References
-
Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(9), 1742–1773. [Link]
-
Zhu, J., Chen, Z., Gao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(11), 3143. [Link]
-
Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610–621. [Link]
-
Tan, Z., Li, Q., Jiang, L., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design, 101(4), 940-955. [Link]
-
Pollak, J., Kvinlaug, B. T., Mygind, K. J., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(12), 6470–6492. [Link]
-
Camaioni, E., Sabbatini, P., Giallombardo, M., et al. (2014). Scaffold hopping approach on the route to selective tankyrase inhibitors. European Journal of Medicinal Chemistry, 86, 736-750. [Link]
-
Ma, L., Wang, X., Jia, T., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(26), 22354–22366. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Garcion, E., & Faivre, S. (2017). PARP inhibitors in oncology. ESMO Open, 2(2), e000155. [Link]
-
Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly(ADP-ribosyl)ation by human PARP-1. Science, 336(6082), 728–732. [Link]
-
Waaler, J., Riwanto, M., & Krauss, S. (2012). Tankyrase inhibitors in cancer therapy. Current Opinion in Oncology, 24(1), 73–78. [Link]
-
Waaler, J., Machon, O., Tumova, L., et al. (2012). A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice. Cancer Research, 72(11), 2822–2832. [Link]
-
Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1184. [Link]
-
Li, N., & Lu, W. (2018). Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines. Scientific Reports, 8(1), 11752. [Link]
-
Seerden, J. P., Leusink-Ionescu, G., Woudenberg-Vrenken, T., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418. [Link]
-
protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. [Link]
-
Munir, I., Zahoor, A. F., Rasool, N., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-259. [Link]
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38 alpha MAPK, CK1 delta and JAK2 kinase inhibitors. University of Groningen Research Portal. [Link]
-
Jia, X., & Peng, P. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry, 16(46), 8984-8988. [Link]
-
Gajiwala, K. S., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Product Datasheet. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 72(16), 6191–6194. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). [Link]
-
Shultz, M. D. (2015). Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 929–934. [Link]
-
Lin, C. H., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 59(4), 453-458. [Link]
-
Technion. (n.d.). Overview on Biological Activities of Imidazole Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐[4‐(1H‐imidazol‐1‐yl)phenyl]‐3‐phenylprop‐2‐en‐1‐ones]. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. IJPPS, 6(5), 12-20. [Link]
-
Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
Kamal, A., et al. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2015, 1-13. [Link]
-
RSC Publishing. (2016). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Advances, 6, 107929-107937. [Link]
-
PubMed. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scaffold hopping approach on the route to selective tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - 1-[(4-bromophenyl)methyl]-2-methyl-1h-imidazole (C11H11BrN2) [pubchemlite.lcsb.uni.lu]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening assays for 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
An Application & Protocol Guide for the High-Throughput Screening of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Abstract
The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. The compound this compound belongs to the imidazole class of heterocycles, a scaffold known for its wide range of pharmacological activities and its presence in numerous approved drugs.[1][2][3] Due to its structural features, this compound represents a promising candidate for interacting with various biological targets, such as enzymes and receptors.[2] This guide provides a comprehensive framework and detailed protocols for the initial characterization of this novel compound using high-throughput screening (HTS). We present a strategic screening cascade, moving from broad primary assays to specific secondary and counter-screens, designed to identify potential biological activities, elucidate mechanisms of action, and eliminate false positives. The protocols herein are designed to be robust, self-validating, and adaptable for screening large compound libraries.
Introduction: A Strategic Approach to Novel Compound Screening
The journey of a novel chemical entity like this compound from the bench to a potential therapeutic lead is fraught with challenges. The primary hurdle is the identification of its biological target and functional activity. High-Throughput Screening (HTS) provides the automation and miniaturization necessary to rapidly and cost-effectively interrogate the bioactivity of such compounds against large panels of targets or in complex cellular systems.[4][5]
The imidazole ring is an electron-rich, aromatic system capable of acting as a hydrogen bond donor and acceptor, making it a privileged scaffold for interacting with the active sites of enzymes, particularly kinases and proteases.[2][6][7] The bromo- and fluoro-substitutions on the phenyl ring can further modulate binding affinity, selectivity, and pharmacokinetic properties.
Given the lack of a predefined biological target for this specific molecule, a multi-pronged screening strategy is essential. This guide outlines two parallel primary screening paths:
-
Target-Agnostic (Phenotypic) Screening: To assess the compound's effect on overall cell health and identify potential cytotoxic or cytostatic properties.
-
Target-Based (Biochemical) Screening: To screen against diverse, high-value enzyme families known to be modulated by imidazole-containing compounds.
This initial phase is followed by a rigorous hit validation process, which is critical for ensuring that resources are focused on the most promising molecules.
Figure 1: A strategic HTS cascade for novel compound characterization.
Target-Agnostic Screening: Assessing Cellular Impact
A fundamental first step in characterizing a novel compound is to understand its effect on living cells.[8] A potent cytotoxic agent may be interesting for oncology but undesirable for other therapeutic areas. These assays are crucial for flagging promiscuous toxicity early and for providing context to results from biochemical screens.[9][10]
Protocol 1: Luminescence-Based Cell Viability Assay (ATP Quantification)
Principle: This protocol measures intracellular ATP levels as an indicator of metabolically active, viable cells. Upon cell lysis, a luciferase enzyme utilizes the released ATP to produce a luminescent signal that is directly proportional to the number of viable cells in the culture. A decrease in signal indicates cytotoxicity or cytostatic effects.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Positive Control: Staurosporine (10 mM in DMSO)
-
White, opaque 384-well microplates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in culture medium to create a dose-response curve (e.g., 10 concentrations from 100 µM to 5 nM). Prepare dilutions for the positive control (Staurosporine, e.g., 10 µM to 0.5 nM) and a vehicle control (DMSO at the same final concentration as the compound, typically ≤0.5%).
-
Compound Addition: Add 10 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 25 µL of the assay reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Controls:
-
Vehicle Control (DMSO): Represents 100% cell viability.
-
Positive Control (Staurosporine): A known apoptosis inducer, used to confirm assay performance.
-
Calculation: Calculate percent viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Example Value | Description |
| Cell Line | HEK293 | Human Embryonic Kidney cells, a common line for toxicity. |
| Seeding Density | 5,000 cells/well | Optimized for logarithmic growth during the assay. |
| Compound Conc. | 100 µM - 5 nM | A 10-point, 3-fold dilution series is standard. |
| Incubation Time | 48 hours | Sufficient time to observe cytotoxic or cytostatic effects. |
| Z'-Factor | > 0.5 | A statistical measure of assay quality and robustness. |
Target-Based Screening: Interrogating Key Enzyme Classes
Based on the prevalence of the imidazole scaffold in enzyme inhibitors, a logical next step is to screen this compound against panels of high-value enzyme targets like kinases and proteases.[6][11]
Protocol 2: Homogeneous Luminescence Kinase Assay (ADP Quantification)
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a recombinant thermostable luciferase and a specific substrate are used to convert the newly synthesized ADP into ATP, which then drives a luciferin-luciferase reaction. The resulting light output is directly proportional to kinase activity. Inhibition of the kinase results in a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate and ATP
-
This compound stock solution (10 mM in DMSO)
-
Positive Control: A known inhibitor for the specific kinase (e.g., Staurosporine for many kinases)
-
White, low-volume 384-well microplates
-
ADP-quantifying assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multimode plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of the test compound, positive control, or vehicle control (DMSO) into the wells of a 384-well plate.
-
Kinase Reaction: Add 2.5 µL of a solution containing the kinase and its specific substrate.
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Controls:
-
No-Enzyme Control: Represents 100% inhibition (background signal).
-
Vehicle Control (DMSO): Represents 0% inhibition (maximal kinase activity).
-
Positive Control Inhibitor: Confirms the sensitivity of the assay to inhibition.
-
Calculation: Calculate percent inhibition relative to the vehicle and no-enzyme controls.
Protocol 3: FRET-Based Protease Assay
Principle: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher molecule linked by a specific cleavage sequence for the protease of interest. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore via Förster Resonance Energy Transfer (FRET), resulting in a low fluorescence signal.[12] Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. A protease inhibitor will prevent this cleavage, keeping the signal low.
Figure 2: Principle of a FRET-based protease assay.
Materials:
-
Protease of interest (e.g., Caspase-3, MMP-2)
-
FRET peptide substrate specific for the protease
-
This compound stock solution (10 mM in DMSO)
-
Positive Control: A known inhibitor for the protease
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of the test compound, positive control, or vehicle control (DMSO) into the wells.
-
Add Protease: Add 5 µL of protease solution to all wells except the "no-enzyme" control wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 5 µL of the FRET substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for 60 minutes (or as optimized).
-
Data Acquisition: Read the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore.
Hit Validation: Ensuring Data Integrity
A "hit" from a primary screen is merely a starting point. A rigorous validation process is essential to eliminate false positives and confirm genuine activity.[5]
Orthogonal and Counter-Screening
Rationale: A primary hit should always be confirmed using an orthogonal assay—a method with a different detection technology.[5] This ensures the observed activity is not an artifact of the primary assay format (e.g., compound auto-fluorescence or interference with luciferase). Label-free technologies like Surface Plasmon Resonance (SPR) are excellent orthogonal methods as they directly measure compound-target binding without the need for fluorescent or luminescent probes.[13][14]
Counter-Screening Logic: It is also critical to perform counter-screens to identify non-specific activity. For example, a compound that inhibits one kinase should be tested against a panel of unrelated kinases to assess its selectivity. A compound that appears active in a cell-based assay must be checked for general cytotoxicity.
Figure 3: A decision tree for hit triaging and validation.
Dose-Response and IC50 Determination
For any confirmed hit, a full dose-response curve must be generated to determine its potency (IC50). This involves a 10- to 12-point serial dilution of the compound, as described in the primary assay protocols. The resulting data is fitted to a four-parameter logistic model to accurately calculate the IC50 value.
| Parameter | Definition | Importance |
| IC50 | Inhibitory Concentration 50% | The concentration of an inhibitor required to reduce enzyme/cell activity by 50%. A measure of potency. |
| Z'-Factor | Z' = 1 - (3σp + 3σn) / |μp - μn| | A measure of statistical effect size; values between 0.5 and 1.0 indicate an excellent assay suitable for HTS. |
| S/B Ratio | Signal-to-Background | The ratio of the signal in the uninhibited control to the background (inhibited) control. Higher is better. |
Conclusion
The framework presented in this guide provides a robust, multi-faceted approach to the high-throughput screening of the novel compound this compound. By employing a parallel strategy of phenotypic and biochemical screening, followed by a stringent hit validation cascade, researchers can efficiently identify and confirm specific biological activities. This systematic process minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies. The detailed protocols serve as a practical resource for scientists in drug discovery, enabling the thorough characterization of new chemical entities.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- University of Illinois Chicago. (n.d.). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo.
- National Center for Biotechnology Information. (n.d.). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central.
- National Center for Biotechnology Information. (n.d.). High-Throughput Cell Toxicity Assays. PubMed.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- SpringerLink. (n.d.). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry.
- National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
- Springer Nature. (n.d.). High-Throughput Cell Toxicity Assays. Springer Nature Experiments.
- Semantic Scholar. (n.d.). High-throughput screening assays to discover small-molecule inhibitors of protein interactions.
- Bentham Science. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions.
- ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed.
- Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov.
- IntechOpen. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Google Patents. (n.d.). CA2747784C - Imidazole compounds for use as enzyme inhibitors.
- Drug Target Review. (2015). Label-free technologies for monitoring drug interactions.
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- ACS Publications. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters.
- BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.
- Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central.
- National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
- ResearchGate. (2025). (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase.
- C&EN. (2025). The High-Throughput Screening Transformation in Modern Drug Development.
- Royal Society of Chemistry. (n.d.). Label-free technologies for target identification and validation. MedChemComm.
- National Center for Biotechnology Information. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. PubMed.
- National Center for Biotechnology Information. (2015). Label and Label-Free Detection Techniques for Protein Microarrays. PubMed Central.
- BioPharm International. (n.d.). Label-Free and Labeled Technology for Protein Characterization and Quantitation.
- CymitQuimica. (n.d.). 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE.
- Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the interactions of imidazole and benzimidazole with cis-diaquo(nitrilotriacetato).
- SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities.
- National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation.
- ResearchGate. (n.d.). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.
- MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- PubChem. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole.
- PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. marinbio.com [marinbio.com]
- 9. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Label and Label-Free Detection Techniques for Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Introduction
1-(5-Bromo-2-fluorophenyl)-1H-imidazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the accurate determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
This guide will explore three robust analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally stable compounds.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique, particularly suited for the analysis of trace levels of the compound in complex matrices.[4]
Each section will provide a detailed protocol, the rationale behind the experimental choices, and guidance on method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the primary choice for the routine analysis and quality control of pharmaceutical intermediates due to its robustness, reproducibility, and cost-effectiveness. The imidazole and phenyl moieties in this compound contain chromophores that allow for sensitive detection by UV spectroscopy.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from polar impurities.[4][9] The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure sharp peak shapes and optimal resolution. TFA acts as an ion-pairing agent, minimizing peak tailing that can occur with basic compounds like imidazoles. The detection wavelength is selected based on the UV absorbance maxima of the analyte to ensure maximum sensitivity.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Detailed Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20-22 min: 90-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (50:50 acetonitrile/water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to a known volume.[10] Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets the system suitability criteria (e.g., retention time repeatability, peak area precision, tailing factor).
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][11] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of approximately 241 g/mol , is amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
Rationale for Method Design
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its ability to separate a wide range of compounds based on their boiling points.[4] Electron Ionization (EI) is employed as a hard ionization technique to generate a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching.[12] The presence of bromine and chlorine isotopes will result in characteristic M+2 peaks, aiding in the confirmation of the elemental composition.[13]
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Detailed Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standards and samples by dissolving the material in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Identification: In full scan mode, identify the analyte peak by its retention time and the characteristic mass spectrum, including the molecular ion and fragmentation pattern. The presence of a bromine atom will be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak.[13]
-
Quantification: For quantitative analysis, use the SIM mode, monitoring characteristic ions of this compound to enhance sensitivity and selectivity.
Method Validation
Similar to the HPLC method, the GC-MS method should be validated in accordance with ICH guidelines, with particular attention to specificity, linearity, accuracy, precision, LOD, and LOQ.[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of this compound at very low concentrations, such as in impurity profiling or bioanalytical studies.
Rationale for Method Design
The LC separation is similar to the HPLC-UV method, but the mobile phase may be modified to be more compatible with mass spectrometry (e.g., using formic acid instead of TFA). Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar molecules, typically generating a protonated molecular ion [M+H]⁺.[9] Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.[4]
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Detailed Protocol
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC and MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid elution |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of a standard solution (e.g., m/z 241 -> fragment ions) |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a diluent compatible with the mobile phase (e.g., 50:50 methanol/water).
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions.
-
Analysis: Inject the prepared solutions into the LC-MS/MS system.
-
Quantification: Quantify the analyte based on the peak area of the specific MRM transition, using a calibration curve.
Method Validation
The validation of an LC-MS/MS method follows the ICH guidelines, with an emphasis on selectivity, matrix effects, and the stability of the analyte in the matrix.[1][2][3]
Summary and Conclusion
This document has provided detailed application notes and protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. For all methods, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.[1][2][11]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.).
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101688.
- Pavlović, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1152(1-2), 2-15.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-28.
- McLafferty, F. W., & Turecek, F. (1993). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(3), 323-329.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1367-1383.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2822.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
-
ResearchGate. (2025). Sample Preparation in Analysis of Pharmaceuticals. Retrieved from [Link]
- SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). Separation of 4,5-Dibromo-2-phenyl-1H-imidazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
- CymitQuimica. (n.d.). 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 102.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Comprehensive In Vitro Cytotoxicity Profiling of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Introduction
The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern pharmacology. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2][3] The compound 1-(5-Bromo-2-fluorophenyl)-1h-imidazole, a halogenated phenyl-imidazole derivative, represents a class of molecules with potential cytotoxic activity worthy of thorough investigation.[4][5] Halogenation can enhance the biological activity of compounds, making this a molecule of interest for anticancer research.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro cytotoxicity assays for this compound. This document outlines a multi-assay strategy to not only quantify the cytotoxic effects of the compound but also to elucidate the underlying mechanisms of cell death. By employing a panel of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis induction—a more complete and reliable assessment of the compound's cytotoxic profile can be achieved.[6]
Principle of the Multi-Assay Approach
A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. To build a robust and nuanced understanding, a multi-parametric approach is recommended.[6] This guide details three distinct, yet complementary, assays:
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9][10] The intensity of the color is directly proportional to the number of living cells.[10][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16][17] Activation of these caspases is a reliable indicator of apoptosis.[16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15][18]
The relationship and workflow of these assays are designed to provide a comprehensive picture of the cytotoxic mechanism.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture and Compound Preparation
Cell Line Selection
The choice of cell line is critical and should be relevant to the intended therapeutic application. For general cytotoxicity screening, a panel of cancer cell lines from different tissues is recommended (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Cell Seeding
-
Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
Compound Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations for the dose-response experiment.
MTT Assay Protocol
This protocol is adapted from established methods.[7][10][11]
Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8]
-
96-well plates with seeded cells
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay kits.[13]
Materials
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates with seeded cells
-
Lysis buffer (often included in the kit)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure
-
Prepare the cell culture plate with compound treatment as described for the MTT assay. Include the following controls:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Activity Assay Protocol
This protocol is a general guideline for commercially available luminescent or fluorescent caspase-3/7 assay kits.[15][17]
Materials
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
96-well white-walled plates with clear bottoms for luminescence measurements
-
Multi-channel pipette
-
Luminometer or fluorescence plate reader
Procedure
-
Seed cells in a 96-well white-walled plate and treat with the compound as previously described.
-
After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Caption: Caspase-3/7 assay signaling pathway.
Data Analysis and Interpretation
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Cell Line | IC50 (µM) |
| MTT | A549 | 15.2 |
| MCF-7 | 8.9 | |
| HCT116 | 12.5 | |
| LDH | A549 | > 50 |
| MCF-7 | 45.8 | |
| HCT116 | > 50 |
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
For the MTT assay, calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
For the LDH assay, calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
-
Plot the percentage of viability or cytotoxicity against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Interpreting the Results
-
High MTT IC50, High LDH IC50: The compound has low cytotoxicity.
-
Low MTT IC50, High LDH IC50: The compound reduces cell viability primarily through metabolic inhibition or induction of apoptosis without significant membrane disruption.
-
Low MTT IC50, Low LDH IC50: The compound is cytotoxic and causes significant membrane damage, suggesting a necrotic or late apoptotic mechanism.
-
Increased Caspase-3/7 Activity: Confirms that the compound induces apoptosis.
Conclusion
This guide provides a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that includes the MTT, LDH, and Caspase-3/7 assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of action. This detailed characterization is an essential step in the early stages of drug discovery and development.[19][20]
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Smulan, L. J., & Slayton, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 1-13. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Peterson, J. H., et al. (2006). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 49(24), 7083–7094. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Infectious Disease and Therapy, 3(1). [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(19), 6891. [Link]
-
Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. Future medicinal chemistry, 11(10), 1173–1193. [Link]
-
Kumar, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC advances, 10(46), 27696–27713. [Link]
-
ResearchGate. (2009). Bioactive N-Phenylimidazole Derivatives. [Link]
-
Tawfeek, H. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
-
Ribeiro da Silva, M. A., et al. (2023). The Cohesive Interactions in Phenylimidazoles. Molecules, 28(12), 4785. [Link]
-
Ordu, O., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products, 15(6), 556-566. [Link]
-
Tawfeek, H. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81595, 1-Phenylimidazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 16. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 17. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. kosheeka.com [kosheeka.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
Application Notes & Protocols: Strategic Derivatization of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the 1-(5-Bromo-2-fluorophenyl)-1H-imidazole Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors.[1][2] Its inherent structural features offer a unique combination of properties conducive to effective drug design. The imidazole ring can engage in crucial hydrogen bonding interactions within enzyme active sites, while the phenyl ring provides a platform for extensive substituent exploration to modulate potency, selectivity, and pharmacokinetic profiles.[3][4]
The strategic placement of the bromine and fluorine atoms on the phenyl ring is of particular significance. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse chemical functionalities.[5] The fluorine atom, with its high electronegativity and small size, can profoundly influence the molecule's properties by altering pKa, improving metabolic stability, and enhancing binding affinity to target proteins.[6][7][8][9][10] This strategic halogenation makes the parent scaffold an ideal starting point for extensive structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[5]
This comprehensive guide provides a detailed framework for the derivatization of this compound. It outlines robust synthetic protocols for key transformations and details the subsequent biological and physicochemical assays essential for constructing a comprehensive SAR profile. The methodologies described herein are designed to empower researchers in drug discovery to systematically explore the chemical space around this promising scaffold and to rationally design next-generation therapeutics.
Part 1: Synthetic Derivatization Strategies
The derivatization of the this compound core can be systematically approached by targeting three primary vectors of modification: the bromine atom on the phenyl ring, the fluorine atom on the phenyl ring, and the imidazole ring itself. The following section details robust and versatile protocols for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 5-position of the phenyl ring is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and generally high yields.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the aryl bromide and a wide range of boronic acids or esters.[11][12]
Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality behind Experimental Choices: The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is crucial for efficient oxidative addition to the aryl bromide. The base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic and inorganic reagents.
The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as handles for further derivatization or as key pharmacophoric elements.[13][14]
Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Causality behind Experimental Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, where copper facilitates the formation of a copper acetylide intermediate. An amine base is used both as a base and as a solvent in some cases.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a wide variety of primary and secondary amines.[15][16][17][18][19]
Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
Solvent (e.g., Anhydrous toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the amine and this compound.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination to facilitate the reductive elimination step and prevent β-hydride elimination.[15] Strong, non-nucleophilic bases like sodium tert-butoxide are often required.
Nucleophilic Aromatic Substitution (SₙAr) at the Fluorine Position
The electron-withdrawing nature of the imidazole ring and the bromine atom can activate the fluorine atom for nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles.
Protocol: Nucleophilic Aromatic Substitution with Thiols
-
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base (e.g., K₂CO₃, NaH, 1.5 equiv)
-
Solvent (e.g., Anhydrous DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the thiol in the anhydrous solvent, add the base at 0 °C and stir for 30 minutes.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature or heat to 60-80 °C, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality behind Experimental Choices: SₙAr reactions are favored by polar aprotic solvents like DMF or DMSO which can solvate the cation of the base, thus increasing the nucleophilicity of the anion.[20][21] The reaction proceeds via a Meisenheimer complex, and the rate is dependent on the electron-withdrawing ability of the substituents on the aromatic ring.[22]
Derivatization of the Imidazole Ring
While derivatization of the phenyl ring is often the primary focus, modifications to the imidazole ring can also be explored, for instance, through N-alkylation or C-H functionalization, though these are generally more challenging and may require protecting group strategies.
Part 2: Structure-Activity Relationship (SAR) Studies
A systematic SAR study involves the synthesis of a library of analogs and the evaluation of their biological activity and physicochemical properties.[5]
Design of the Analog Library
The derivatization strategies outlined above can be used to create a focused library of compounds. Key modifications to explore include:
-
At the 5-position (formerly Br):
-
A variety of substituted aryl and heteroaryl groups (via Suzuki coupling) to probe steric and electronic effects.
-
Alkynyl groups of varying chain length and substitution (via Sonogashira coupling).
-
A diverse set of amines (via Buchwald-Hartwig amination) to introduce different hydrogen bonding and charge characteristics.
-
-
At the 2-position (formerly F):
-
Introduction of O, N, and S-based nucleophiles to explore the impact of replacing the fluorine atom.
-
-
Bioisosteric replacements:
-
Replacing the bromine with other functional groups like -CN, -CF₃, or other halogens.
-
Replacing the fluorine with -OH, -OMe, or -Cl.
-
Biological Evaluation
Given the prevalence of the imidazole scaffold in kinase inhibitors, a primary screen should assess the inhibitory activity of the synthesized compounds against a panel of relevant kinases.[1][23]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction.[1]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in an appropriate buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Causality behind Experimental Choices: Luminescence-based assays are highly sensitive and have a wide dynamic range, making them suitable for high-throughput screening.[1] It is crucial to determine the Kₘ of ATP for each kinase to ensure that the assay is run under appropriate conditions.[24]
Compounds showing promising activity in biochemical assays should be further evaluated in cell-based assays to assess their effects on cancer cell viability and proliferation.[3][8][25][26]
Protocol: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Causality behind Experimental Choices: The MTT assay is a robust and widely used method for assessing cytotoxicity.[3] It is important to include a positive control (a known cytotoxic agent) to validate the assay.
Physicochemical and ADME Profiling
Early assessment of physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles is critical for identifying compounds with drug-like properties.[6][7][27][28][29]
Table 1: Key Physicochemical and ADME Assays
| Property | Assay Method | Rationale for Measurement |
| Solubility | Thermodynamic or kinetic solubility assays | Poor solubility can lead to low bioavailability and formulation challenges.[2][9] |
| Lipophilicity (LogP/LogD) | Shake-flask or HPLC-based methods | Influences membrane permeability, protein binding, and metabolic stability.[2][9][30] |
| pKa | Potentiometric or UV-metric titration | Determines the ionization state of the molecule at physiological pH, affecting solubility and permeability.[2][9][30] |
| Metabolic Stability | Liver microsomal stability assay | Assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.[6][7] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assay | Predicts the ability of the compound to cross the intestinal barrier.[28] |
Part 3: Data Presentation and Visualization
Tabular Summary of SAR Data
A well-structured table is essential for summarizing the SAR data and identifying trends.
Table 2: Example SAR Data for Derivatization at the 5-Position
| Compound ID | R (at 5-position) | Kinase X IC₅₀ (nM) | Cancer Cell Line Y GI₅₀ (µM) | LogD₇.₄ |
| Parent | -Br | >10,000 | >50 | 3.2 |
| 1a | -Phenyl | 520 | 12.5 | 4.1 |
| 1b | -4-Methoxyphenyl | 250 | 5.8 | 3.9 |
| 1c | -3-Pyridyl | 150 | 2.1 | 2.8 |
| 2a | -Phenylethynyl | 85 | 1.5 | 4.5 |
| 3a | -Morpholino | 980 | 25.1 | 2.5 |
Visualization of Workflows and Relationships
Graphviz diagrams can be used to clearly illustrate experimental workflows and the logical relationships in SAR studies.
Caption: Synthetic derivatization pathways for the core scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analiza.com [analiza.com]
- 10. frontiersin.org [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ro.uow.edu.au [ro.uow.edu.au]
- 27. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 28. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. pharmtech.com [pharmtech.com]
- 30. alfachemic.com [alfachemic.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yields and overcome common synthetic challenges.
Part 1: Overview of the Synthesis
The N-arylation of imidazoles is a cornerstone of medicinal chemistry, producing scaffolds found in numerous pharmacologically active molecules.[1][2] The target molecule, this compound, is typically synthesized via a copper-catalyzed cross-coupling reaction, commonly known as an Ullmann condensation or Ullmann-type reaction.[1][3] This reaction involves the formation of a carbon-nitrogen bond between imidazole and an aryl halide. While palladium-catalyzed Buchwald-Hartwig amination is another powerful method for C-N bond formation, copper-based systems are often preferred for imidazole N-arylation due to their effectiveness and lower cost.[4][5][6]
The general transformation is shown below:
Caption: General scheme for the copper-catalyzed N-arylation of imidazole with 1,4-dibromo-2-fluorobenzene.
This guide will focus primarily on optimizing the more prevalent copper-catalyzed methodologies.
General Experimental Workflow
The synthesis follows a standard procedure for cross-coupling reactions, which involves careful control of atmospheric conditions and reagent purity.
Caption: A typical experimental workflow for copper-catalyzed N-arylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4] Copper-catalyzed methods are generally more common and cost-effective for N-arylation of imidazoles.[4][5] Modern Ullmann protocols often use ligands like 1,10-phenanthrolines or amino acids to achieve high yields under milder conditions (100-120 °C) than the harsh temperatures (>200 °C) required for traditional, unligated reactions.[3][7][8]
Q2: What is a reasonable yield to expect for this synthesis? A2: With an optimized protocol, yields for the copper-catalyzed N-arylation of imidazoles with functionalized aryl bromides can be good to excellent, typically ranging from 70% to over 90%.[5][7] However, initial attempts without optimization may result in significantly lower yields.
Q3: Which reaction parameters are most critical for maximizing yield? A3: The yield is highly sensitive to several factors:
-
Catalyst System: The choice of copper source (e.g., CuI, Cu₂O) and, more importantly, the ligand is crucial.[1][7] Ligands like 4,7-dimethoxy-1,10-phenanthroline have proven highly efficient.[7][9][10]
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for deprotonating the imidazole and facilitating the catalytic cycle.[8]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[3][8] The choice can significantly impact reaction rate and solubility.
-
Temperature: These reactions typically require heating, often between 100-130 °C, to proceed at a reasonable rate.[1][5]
-
Inert Atmosphere: Preventing oxidation of the Cu(I) catalyst by performing the reaction under nitrogen or argon is essential for reproducibility and high yield.[1]
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Decision-making flowchart for troubleshooting low-yield reactions.
Problem: Low or No Product Formation
Q: My TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?
A: This indicates a stalled reaction. The most common culprits are related to the core reagents and conditions.
-
Cause 1: Inactive Catalyst System. The active species in Ullmann couplings is Cu(I).[8] If you are using a Cu(I) source like CuI, it may have oxidized to inactive Cu(II) upon exposure to air. If using a Cu(II) source, the conditions may not have been sufficient to generate the active Cu(I) species in situ.
-
Cause 2: Suboptimal Base Selection. The base is critical for deprotonating the imidazole N-H, making it nucleophilic. If the base is too weak or insoluble in the reaction medium, the reaction will not proceed efficiently.
| Base | Typical Use Case | Pros | Cons |
| Cs₂CO₃ | High-performance couplings | Excellent solubility, highly effective.[4][5] | High cost. |
| K₂CO₃ | General purpose, cost-sensitive | Inexpensive, widely available.[11][12] | Lower solubility can limit reaction rate. |
| K₃PO₄ | Alternative strong base | Effective in many coupling reactions.[1] | Can be very hygroscopic. |
-
Cause 3: Incorrect Solvent or Temperature. The reaction requires sufficient thermal energy to overcome the activation barrier of the oxidative addition step.[13] Additionally, the solvent must be able to dissolve the reagents and remain stable at the reaction temperature.
-
Solution: Ensure the reaction is heated appropriately, typically to 100-120 °C for aryl bromides.[1][4] Common and effective solvents include DMF, DMSO, dioxane, and N-methylpyrrolidone (NMP), as they are polar aprotic and have high boiling points.[3][7] If solubility is an issue, NMP or DMSO may provide better results than dioxane.[7]
-
Problem: Significant Byproduct Formation
Q: My starting material is consumed, but my crude NMR/LC-MS is messy with multiple impurity peaks. What are these byproducts and how can I avoid them?
A: This suggests your conditions are promoting side reactions. Identifying the byproducts is key to mitigating them.
-
Byproduct 1: Homocoupling of the Aryl Halide. This results in the formation of 4,4'-dibromo-2,2'-difluorobiphenyl. It is a common side reaction in many cross-coupling chemistries.[14]
-
Cause: This can be favored at very high temperatures or if the concentration of the nucleophile (imidazole) is too low.
-
Solution: Use a slight excess of imidazole (e.g., 1.2 to 1.5 equivalents) relative to the aryl halide. Avoid unnecessarily high reaction temperatures; optimize to find the lowest temperature that gives a reasonable reaction rate.
-
-
Byproduct 2: Hydrodehalogenation. This is the reduction of the aryl bromide starting material to 1-bromo-4-fluorobenzene.
-
Cause: This often occurs in the presence of trace water or other proton sources, which can quench reactive intermediates.
-
Solution: Use anhydrous solvents and ensure all reagents are dry.[1] Oven-dry glassware before use and handle hygroscopic bases like K₃PO₄ in a glovebox if possible.
-
-
Byproduct 3: N-Arylation of the Solvent. If using a solvent that can act as a nucleophile (e.g., glycols), it may compete with the imidazole, leading to O-arylated byproducts.[14]
Problem: Difficult Purification
Q: I'm struggling to separate my product from impurities using column chromatography. What can I do?
A: Purification challenges often arise from co-eluting impurities or residual catalyst.
-
Issue 1: Co-elution of Product and Impurities. The polarity of the desired product and unreacted starting materials or byproducts might be very similar.
-
Solution:
-
Optimize Chromatography: Screen different eluent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can improve separation.
-
Aqueous Wash: Before chromatography, a thorough aqueous workup can help remove inorganic salts and highly polar impurities. Washing the organic layer with water and brine is standard practice.[1][4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture) and allowing it to cool slowly.
-
-
-
Issue 2: Residual Copper Catalyst. Traces of copper can remain in the final product, which is often undesirable, especially for pharmaceutical applications.
Part 4: Optimized Experimental Protocol
This protocol is based on highly efficient, modern Ullmann-type conditions reported for the N-arylation of imidazoles.[1][4][5][7]
Materials:
-
Imidazole (1.2 mmol)
-
1,4-Dibromo-2-fluorobenzene (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
4,7-Dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 1,4-dibromo-2-fluorobenzene (1.0 mmol), CuI (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove insoluble salts and the catalyst.[1][4]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Technical Support.
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
-
Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]
-
Zhu, L., et al. (2009). A copper-catalyzed N-arylation reaction of imidazole proceeds under very mild conditions in the absence of additional ligand. The Journal of Organic Chemistry, 74(5), 2200-2202. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Hassan, J., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 16(14), 1646-1685. [Link]
-
Hull, K. L., & Sanford, M. S. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(44), 17571–17573. [Link]
-
Dömling, A., et al. (2012). Optimization of the intramolecular Ullmann coupling reaction. Beilstein Journal of Organic Chemistry, 8, 317-321. [Link]
-
Fossum, E., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(11), 17-29. [Link]
-
Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Védrine, C., et al. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 8(11), 542. [Link]
-
Ma, D., et al. (2004). An inexpensive and efficient catalyst system has been developed for the N-arylation of nitrogen-containing compounds. Angewandte Chemie International Edition, 43(14), 1871-1874. [Link]
- BenchChem. (2025).
-
Ren, Y., et al. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synthesis, 2005(11), 1828-1832. [Link]
-
ResearchGate. (n.d.). N-Arylation of imidazoles using different copper catalysts. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reddy, M. S., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Organic Process Research & Development, 27(10), 1874-1880. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem Technical Support.
-
Wang, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(10), 8783–8791. [Link]
-
Chen, B-C., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(4), 1476–1479. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
PubMed. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. [Link]
- BenchChem. (n.d.).
-
Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5701-5705. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
- BenchChem. (2025). Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis. BenchChem Technical Support.
-
Çetinkaya, S., & Aksin, O. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-550. [Link]
-
Nallu, M., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 675-681. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Welcome to the technical support guide for the purification of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this important N-aryl imidazole intermediate.
Introduction: The Purification Challenge
This compound is a key structural motif in medicinal chemistry. Its synthesis, typically achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, often results in a complex crude mixture.[1][2] The primary purification challenges stem from the compound's basic imidazole moiety, the presence of halogen atoms, and impurities derived from the reaction itself, including unreacted starting materials, catalyst residues, and various side products. This guide provides a structured approach to diagnosing and solving these purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the typical impurities encountered during the synthesis of this compound and how do they arise?
Answer: Understanding the potential impurities is the first step toward developing a robust purification strategy. The impurity profile is directly linked to the synthetic method employed, most commonly a palladium- or copper-catalyzed N-arylation of imidazole.
Common Impurities and Their Origins:
| Impurity Type | Specific Example | Origin | Purification Consideration |
| Starting Materials | Imidazole, 5-Bromo-2-fluoro-aryl halide | Incomplete reaction | Imidazole is highly polar and water-soluble; the aryl halide is non-polar. This polarity difference can be exploited. |
| Catalyst Residues | Palladium or Copper complexes | Incomplete removal after reaction workup | These metals can be difficult to remove and may interfere with downstream applications. Specialized scavenging techniques are often required. |
| Reaction By-products | Hydrodehalogenated arene, homo-coupled biaryl species | Side reactions during the catalytic cycle[1] | These are often structurally similar to the product, making chromatographic separation challenging. |
| Base Residues | K₂CO₃, Cs₂CO₃, KOtBu | Incomplete quenching and extraction during workup | Typically removed with aqueous washes, but can cause issues if not fully removed before chromatography. |
The following diagram illustrates the origin of these impurities within a typical cross-coupling workflow.
Caption: Origin of impurities in N-arylation synthesis.
FAQ 2: My product is showing significant tailing during silica gel column chromatography. How can I improve the peak shape and separation?
Answer: This is the most common issue when purifying imidazole derivatives on standard silica gel. Tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the elution of the compound in an uneven manner, leading to broad, tailing peaks and poor separation.
Solutions:
-
Use a Basic Modifier in the Mobile Phase: The most effective and common solution is to neutralize the acidic sites on the silica gel.
-
Mechanism: Adding a small amount of a volatile base, like triethylamine (TEA) or pyridine, to the eluent competitively binds to the acidic silanol groups, preventing the imidazole product from strongly interacting with the stationary phase.[3]
-
Protocol:
-
Prepare your standard mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Add triethylamine to a final concentration of 0.1% to 1.0% (v/v).
-
Equilibrate the column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual. You should observe significantly sharper, more symmetrical peaks.
-
-
-
Switch to a Different Stationary Phase: If a basic modifier is not desired or is ineffective, changing the stationary phase is an excellent alternative.
-
Neutral or Basic Alumina: Alumina is a more basic stationary phase than silica and can provide excellent separation for basic compounds without causing tailing.[3]
-
Reverse-Phase (C18) Silica: If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be highly effective.[3][4]
-
-
Dry Loading: The way the sample is loaded onto the column can impact separation.
-
Mechanism: Loading the crude product dissolved in a strong solvent can cause band broadening. Adsorbing the product onto a small amount of silica gel or Celite and loading it as a dry powder ensures that the separation begins at the very top of the column, resulting in sharper bands.[3]
-
The following decision tree can guide your troubleshooting process for poor chromatographic separation.
Caption: Troubleshooting flowchart for column chromatography.
FAQ 3: How can I effectively remove residual palladium or copper catalyst from my product?
Answer: Residual transition metals are a major concern, especially for compounds intended for pharmaceutical use, as strict limits on metal content are enforced. Simple filtration or aqueous washes are often insufficient.
Recommended Methods for Metal Scavenging:
-
Filtration through a Scavenging Agent:
-
Mechanism: After the initial workup, the crude product (dissolved in a suitable solvent like ethyl acetate or DCM) can be passed through a pad of material that specifically chelates or adsorbs the metal catalyst.
-
Common Scavengers:
-
Celite®: Often used to filter out finely dispersed metal particles.[5]
-
Activated Charcoal: Can adsorb metal complexes, but may also adsorb some product, potentially lowering the yield.
-
Thiol-Functionalized Silica Gels: Commercially available scavengers that show high affinity for soft metals like palladium. They are highly effective but can be more expensive.
-
-
-
Acid-Base Extraction (for Copper):
-
Mechanism: Copper salts can often be removed with an aqueous wash containing a chelating agent.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute ammonia solution. The ammonia complexes with the copper, pulling it into the aqueous phase.
-
Separate the layers and proceed with washing the organic layer with water and brine.
-
-
-
Precipitation and Filtration:
-
Mechanism: Sometimes, the metal catalyst can be precipitated out of the reaction mixture before workup.
-
Example: For some palladium-catalyzed reactions, cooling the reaction mixture and adding a non-polar solvent like hexane can cause the palladium complexes to precipitate, allowing for removal by filtration.
-
FAQ 4: What is the most effective strategy for achieving >99.5% purity for analytical standards or final drug substance?
Answer: Achieving very high purity often requires a multi-step approach, typically involving a bulk purification step followed by a final "polishing" step.
Strategy 1: Column Chromatography followed by Recrystallization
This is the most common and cost-effective method in a research setting.
-
Step 1 (Bulk Purification): Perform flash column chromatography (as described in FAQ 2) to remove the majority of impurities. This should yield a product that is >95-98% pure.
-
Step 2 (Final Polishing): Recrystallize the material from Step 1. Recrystallization is exceptionally good at removing small amounts of closely-related impurities, leading to a highly ordered crystal lattice of the pure compound.[3][6]
Protocol: Guideline for Recrystallization Solvent Screening
-
Solvent Selection: Place ~20-30 mg of your chromatographed product into several test tubes.
-
Test Solvents: Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) to each tube at room temperature.
-
Ideal Single Solvent: The compound should be poorly soluble at room temperature but completely soluble when the solvent is heated to boiling.[6]
-
Ideal Mixed-Solvent System: Find a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is nearly insoluble (e.g., Ethanol/Water, Hexane/Acetone).[6]
-
-
Procedure (Mixed-Solvent Example: Ethanol/Water):
-
Dissolve the compound in the minimum amount of hot ethanol.
-
To the hot solution, add hot water dropwise until a persistent cloudiness appears.
-
Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[6]
-
Strategy 2: Preparative HPLC
For very challenging separations or when only small quantities of ultra-pure material are needed, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Advantages: Offers superior resolving power compared to flash chromatography.
-
Disadvantages: More expensive, lower throughput, and requires removal of large volumes of solvent.
| Method | Typical Purity Achieved | Throughput | Cost | Best For |
| Flash Chromatography | 85-98% | High | Low | Bulk removal of major impurities |
| Recrystallization | >99.5% (if starting >95% pure) | Medium | Low | Final polishing, removing trace impurities |
| Preparative HPLC | >99.8% | Low | High | Difficult separations, analytical standards |
FAQ 5: My purification yield is consistently low. What are the common causes and how can I mitigate product loss?
Answer: Low yield after purification is a frustrating problem that can often be traced to one or more specific steps in the workup or purification process.
Potential Causes and Solutions:
-
Product Loss During Aqueous Workup:
-
Cause: this compound has some basicity. During washes with even neutral water, a small amount of the product may partition into the aqueous layer, especially if the pH is slightly acidic.
-
Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extractions. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is better than 1 x 150 mL).
-
-
Irreversible Adsorption on Silica Gel:
-
Cause: If the product is left on a silica gel column for an extended period, or if the silica is particularly acidic, some of the product may bind irreversibly or decompose.
-
Solution: Do not let columns run dry or sit for long periods. Use the triethylamine modifier as discussed in FAQ 2 to reduce strong binding. If the problem persists, switch to alumina.
-
-
Improper Recrystallization Technique:
-
Cause: Using too much solvent during recrystallization is a very common error. The product will remain in the saturated mother liquor, leading to significant loss. Cooling the solution too quickly can trap impurities and lower yield.
-
Solution: Use the absolute minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly and undisturbed to maximize the formation of pure crystals.[6]
-
-
Product Volatility:
-
Cause: While this specific compound is not extremely volatile, aggressive solvent removal on a rotary evaporator at high temperature and very low pressure can lead to some product loss.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., 40 °C). For the final drying step, use a high-vacuum line at room temperature.
-
References
-
Buchwald–Hartwig amination. Wikipedia. [Online] Available at: [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). International Journal of Innovative Research and Reviews. [Online] Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online] Available at: [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). ResearchGate. [Online] Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2021). ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
-
halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Online] Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2016). Green Chemistry. [Online] Available at: [Link]
-
Halogenated Aromatics: Fate and Microbial Degradation. (2007). ResearchGate. [Online] Available at: [Link]
-
Ullmann condensation. Wikipedia. [Online] Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Online] Available at: [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. (1990). FEMS Microbiology Reviews. [Online] Available at: [Link]
- Fluorophenyl pyrazol compounds. (2015). Google Patents.
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2010). Der Pharma Chemica. [Online] Available at: [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters. [Online] Available at: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. [Online] Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2002). ResearchGate. [Online] Available at: [Link]
- Method For Removing Halogens From An Aromatic Compound. (2013). Google Patents.
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2022). International Journal for Multidisciplinary Research. [Online] Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2013). Chemical Reviews. [Online] Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
-
Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. [Online] Available at: [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Imidazoles. Gajanand Chemical. [Online] Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis of this N-aryl imidazole derivative, while achievable through several standard cross-coupling methodologies, is often accompanied by specific side reactions that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable steps for resolution.
Q1: My reaction yield is consistently low, and I observe significant amounts of unreacted 5-bromo-2-fluorotoluene. What are the likely causes?
Low conversion of the starting aryl halide is a frequent challenge and can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity (Buchwald-Hartwig Amination): The choice of palladium catalyst and ligand is critical. Imidazoles can act as inhibitors to the formation of the active Pd(0) catalyst.[1][2][3]
-
Troubleshooting:
-
Use a Pre-formed Catalyst: Employing a pre-formed palladium catalyst can ensure a higher concentration of the active species from the outset.
-
Ligand Selection: Sterically hindered biarylphosphine ligands are often effective for the N-arylation of imidazoles. Experiment with ligands such as XPhos, RuPhos, or tBuXPhos.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is often more effective to optimize other parameters first. Start with a typical loading of 1-5 mol% of palladium.
-
-
-
Harsh Reaction Conditions (Ullmann Condensation): Traditional Ullmann couplings often require high temperatures (>150 °C), which can lead to decomposition of starting materials or products.[4][5]
-
Troubleshooting:
-
Ligand-Accelerated Ullmann Coupling: Utilize a ligand such as 1,10-phenanthroline or 8-hydroxyquinoline to facilitate the reaction at a lower temperature (typically 110-130 °C).[6]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. Ensure they are anhydrous.
-
-
-
Base Selection and Solubility: The choice of base is crucial and its effectiveness can be limited by its solubility in the reaction medium.
-
Troubleshooting:
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 may be necessary, potentially requiring higher temperatures.
-
For Ullmann Coupling: Cs2CO3 or K3PO4 are frequently used. The use of a soluble organic carbonate salt like tetraethylammonium carbonate (TEAC) can sometimes improve reaction rates and reproducibility.[6]
-
-
Q2: I am observing a significant peak in my LC-MS that corresponds to the mass of 4-bromo-2-fluorophenol. What is the source of this impurity?
The presence of 4-bromo-2-fluorophenol suggests a side reaction involving the aryl halide and a source of hydroxide.
Potential Causes and Solutions:
-
Reaction with Trace Water: In the presence of a strong base, even trace amounts of water in the reaction mixture can generate hydroxide ions, which can then participate in a competing nucleophilic aromatic substitution or a palladium-catalyzed C-O coupling reaction.
-
Troubleshooting:
-
Rigorous Drying of Reagents and Solvents: Ensure all reagents, solvents, and glassware are scrupulously dried before use. Use freshly distilled solvents and dry the imidazole and base under vacuum.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
-
-
Hydrolysis of the Aryl Halide: Under certain conditions, particularly with strong bases and elevated temperatures, the aryl halide can undergo hydrolysis.
Q3: My crude product shows two major product peaks with the same mass in the LC-MS, but different retention times. What could be the second isomer?
While the N-arylation of imidazole itself does not lead to regioisomers, if you are using a substituted imidazole as a starting material, you can get regioisomeric products. Assuming you are using imidazole, the other isomer is likely a result of a side reaction on the aromatic ring.
Potential Causes and Solutions:
-
Nucleophilic Aromatic Substitution (SNAr) of Fluoride: The fluorine atom at the 2-position of the aryl ring is activated by the electron-withdrawing bromine atom and the imidazole substituent (once formed). This can make it susceptible to nucleophilic attack, especially by strong nucleophiles. If your reaction contains another nucleophile (e.g., from the base or solvent), you could form a disubstituted product.
-
Troubleshooting:
-
Milder Reaction Conditions: Lowering the reaction temperature and using a less nucleophilic base can disfavor the SNAr side reaction.
-
Choice of Halogen: While you are starting with 5-bromo-2-fluorotoluene, it's a known principle that in SNAr, fluoride is often a better leaving group than bromide due to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[7][8]
-
-
Q4: I have identified a byproduct with a mass corresponding to the homocoupling of my aryl halide (e.g., 3,3'-difluoro-4,4'-dibromobiphenyl). How can I minimize this?
Homocoupling of the aryl halide is a common side reaction in both copper- and palladium-catalyzed cross-coupling reactions.
Potential Causes and Solutions:
-
Palladium-Catalyzed Reactions (Buchwald-Hartwig): This can be particularly problematic when using arylboronic acids as coupling partners (in a Suzuki-Miyaura context, which is not the primary route here but relevant to general cross-coupling). In the context of N-arylation, it can still occur, especially at higher catalyst loadings or with certain ligands.
-
Troubleshooting:
-
Optimize Catalyst and Ligand Loading: Use the lowest effective catalyst and ligand concentration.
-
Control Reaction Temperature: Avoid excessively high temperatures.
-
-
-
Copper-Catalyzed Reactions (Ullmann): The classic Ullmann reaction is notorious for producing symmetrical biaryls as a major byproduct.[4]
-
Troubleshooting:
-
Use a Ligand: Modern Ullmann protocols that employ ligands significantly reduce the extent of homocoupling.
-
Stoichiometry Control: Use a slight excess of the imidazole relative to the aryl halide.
-
-
Q5: I am seeing a debrominated or defluorinated byproduct (1-(2-fluorophenyl)-1H-imidazole or 1-(5-bromophenyl)-1H-imidazole). What is causing this hydrodehalogenation?
Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and is a known side reaction in transition metal-catalyzed couplings.
Potential Causes and Solutions:
-
Source of Hydride: The hydride source can be trace water, the amine itself (via β-hydride elimination from a coordinated amine, though less likely with imidazole), or the solvent.
-
Troubleshooting:
-
Anhydrous Conditions: As with other side reactions, maintaining strictly anhydrous conditions is crucial.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions like β-hydride elimination. Bulky, electron-rich ligands often favor the desired C-N bond formation.[9]
-
Hydrodefluorination: This is a known side reaction in some palladium-catalyzed processes involving fluoroarenes.[10] Careful selection of the catalyst system is key to minimizing this.
-
-
Frequently Asked Questions (FAQs)
-
What is the best general method for synthesizing this compound?
Both modern Ullmann condensation and Buchwald-Hartwig amination can be effective. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, but can be more sensitive to ligand and base selection.[9][11] A ligand-accelerated Ullmann coupling is a robust alternative, though it may require higher temperatures.[12][13] The choice often depends on available reagents, equipment, and the scale of the reaction.
-
Is there a risk of the imidazole coupling at different nitrogen atoms?
For unsubstituted imidazole, the two nitrogen atoms are in a tautomeric equilibrium, making them equivalent. Therefore, N-arylation will lead to a single product. For substituted imidazoles, regioselectivity can be an issue. N1-arylation is often favored for 4-substituted imidazoles due to steric hindrance.[1][2][3]
-
Can I use 5-bromo-2-fluorochlorobenzene instead of the bromide?
Aryl chlorides are generally less reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While modern catalyst systems with highly active ligands (e.g., certain biarylphosphine ligands) can facilitate the coupling of aryl chlorides, the reaction will likely require more forcing conditions (higher temperature, longer reaction time, higher catalyst loading).[9]
-
How do I purify the final product from the common side products?
Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is often effective. The polarity of the desired product and the byproducts will dictate the optimal solvent system. For instance, the homocoupled biaryl byproduct will be significantly less polar than the desired N-aryl imidazole. Phenolic impurities can sometimes be removed by an aqueous base wash during workup.
Visualizing Reaction Pathways and Troubleshooting
Key Synthetic Methodologies
Caption: Overview of primary synthetic routes.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for addressing low product yield.
Quantitative Data Summary
| Side Reaction | Potential Cause | Method | Typical Impact on Yield | Mitigation Strategy |
| Aryl Halide Homocoupling | Catalyst-driven dimerization | Both | 5-20% loss | Optimize catalyst/ligand loading; use a slight excess of imidazole. |
| Hydrodehalogenation | Presence of a hydride source | Both | 2-10% loss | Ensure strictly anhydrous conditions; select appropriate ligand. |
| Phenol Formation | Reaction with trace H2O/OH- | Both | 1-5% loss | Rigorous drying of all reagents, solvents, and glassware. |
| SNAr of Fluoride | High temperature; strong nucleophiles | Both | Variable | Use milder conditions; avoid strongly nucleophilic bases/solvents. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by imidazole (1.2 equiv) and 5-bromo-2-fluorotoluene (1.0 equiv).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand-Accelerated Ullmann Condensation
-
To an oven-dried Schlenk flask, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF), followed by imidazole (1.2 equiv) and 5-bromo-2-fluorotoluene (1.0 equiv).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193-6196. Available at: [Link]
-
Daugulis, O., et al. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(33), 11854–11864. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2756-2781. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-6. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
Zhang, T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16954–16960. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
-
Shen, H. C. (2009). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 74(11), 4235–4238. Available at: [Link]
-
Wang, H., et al. (2020). Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 22(15), 6016–6020. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wyzant.com [wyzant.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. sci-hub.box [sci-hub.box]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
stability issues of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(5-Bromo-2-fluorophenyl)-1h-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our recommendations are based on established principles of chemical stability, data from structurally analogous compounds, and standard pharmaceutical testing protocols.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is designed to help you systematically identify and resolve common stability-related problems.
Q1: I am observing inconsistent results (e.g., changing potency, variable biological activity) from day to day with my prepared solutions. What could be the cause?
A1: Inconsistent results are often the first sign of compound instability in your experimental medium. The likely cause is time-dependent degradation. The N-aryl imidazole core, particularly with its halogenated phenyl substituent, can be susceptible to several degradation pathways.
Causality: The primary mechanisms of degradation for molecules of this class are hydrolysis, oxidation, and photolysis.[1][2] Daily variations can be caused by differences in light exposure on the lab bench, minor temperature fluctuations, or extended time in aqueous buffer solutions.
Troubleshooting Workflow:
To diagnose the issue, a systematic approach is necessary. The following workflow helps isolate the variable causing the degradation.
Caption: Troubleshooting workflow for inconsistent assay results.
Q2: I see new or growing peaks in my HPLC/LC-MS chromatogram when analyzing aged solutions. How can I identify the cause?
A2: The appearance of new peaks is a direct indication of degradation, where the parent compound is converting into one or more new chemical entities. The key to resolving this is to perform a forced degradation study, which systematically exposes the compound to various stress conditions to identify the likely degradation pathways.[3]
Causality: Each class of stressor (acid, base, oxidant, light, heat) promotes a specific chemical reaction.[2][4] For example, acidic or basic conditions can catalyze the hydrolysis of the bond between the imidazole and the phenyl ring.[5] The presence of the bromine atom makes the molecule particularly susceptible to photodegradation (photolysis), which often proceeds via a debromination pathway.[6][7]
Recommended Action: Perform a Forced Degradation Study
A controlled stress study is the industry-standard approach to identify degradation pathways and develop a stability-indicating analytical method.[3][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
| Stress Condition | Protocol Summary | Potential Degradation Pathway |
| Acid Hydrolysis | Incubate solution in 0.1 M HCl at 60°C. Analyze at 2, 4, 8, 24 hours.[3] | Cleavage of the N-aryl bond. |
| Base Hydrolysis | Incubate solution in 0.1 M NaOH at 60°C. Analyze at 1, 2, 4, 8 hours.[3] | Cleavage of the N-aryl bond, potential imidazole ring opening.[1][5] |
| Oxidation | Incubate solution in 3% H₂O₂ at room temp, protected from light. Analyze at appropriate time points.[3] | Oxidation of the imidazole ring.[1] |
| Photolytic Stress | Expose solution to a minimum of 1.2 million lux hours and 200 watt hours/m². Compare to a control sample kept in the dark. | Reductive debromination, formation of radical species.[6] |
| Thermal Stress | Expose solid compound to dry heat at 80°C for 48 hours.[3] | Assesses intrinsic thermal stability. |
A detailed protocol for this study is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
General Stability & Handling
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its chemical structure, the compound is susceptible to three primary degradation pathways:
-
Hydrolysis: This involves the cleavage of the chemical bond between the imidazole ring and the fluorophenyl ring by water.[9] This reaction can be catalyzed by acidic or basic conditions.[2][5]
-
Oxidation: The imidazole moiety can be sensitive to oxidation, especially in the presence of peroxides or dissolved oxygen.[1][10] This may involve the formation of hydroperoxides or imidazolone-type structures.[10]
-
Photolysis: Aromatic brominated compounds are known to be sensitive to light, particularly UV radiation.[6] The C-Br bond can be cleaved, leading to debrominated impurities. This is often a significant degradation pathway for halogenated compounds.[7]
Caption: Potential degradation pathways for the target compound.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability and ensure reproducibility, adhere to the following storage practices:
-
Short-Term (Working Solutions): Prepare fresh daily from a stock solution. If aqueous buffers are used, prepare the final dilution immediately before the experiment.
-
Long-Term (Stock Solutions): Store as a concentrated stock (e.g., 10 mM) in an anhydrous, HPLC-grade solvent like DMSO or Acetonitrile. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C.
-
Protection from Light: Always store stock solutions and working solutions in amber vials or tubes, or wrap containers in aluminum foil to protect from light. This is critical due to the photosensitive nature of the bromophenyl group.[6]
-
Inert Atmosphere: For maximum stability over long periods, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing to minimize oxidative degradation.[9]
Analytical & Method-Specific Questions
Q5: What type of analytical method is best for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[8][12]
-
Recommended Column: A reversed-phase C18 column is a versatile starting point for separating the parent compound from its potential degradation products.[12]
-
Detection: UV detection is standard. However, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended.[13] LC-MS provides mass information that is invaluable for identifying the structures of unknown degradation peaks that may co-elute or be invisible with UV detection.[1][10]
Q6: My HPLC baseline is noisy or drifting after injecting samples. Is this related to stability?
A6: While not a direct sign of compound instability, baseline issues can obscure the detection of real degradants.
-
Check Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents and additives. Lower-grade solvents can introduce contaminants.
-
Buffer Concentration: If using a buffer in your mobile phase, ensure its concentration is adequate (typically >5 mM) and that it is fully dissolved and filtered.
-
Sample Matrix Effects: If your sample is in a complex biological matrix, interfering substances could be the cause. Ensure your sample preparation (e.g., protein precipitation, solid-phase extraction) is effective.
-
Instrument Maintenance: A dirty detector cell or failing lamp can also cause baseline issues. Follow your instrument's standard maintenance protocols.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.[3]
1. Materials & Reagents:
-
This compound (solid compound)
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a C18 column
-
Photostability chamber
2. Preparation of Stock and Control Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1 mg/mL stock solution.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of ACN:Water to a final concentration of 100 µg/mL. Analyze immediately (this is your T=0 reference).
-
Dark Control (for Photostability): Prepare a separate sample as above, wrap it completely in aluminum foil, and place it alongside the photostability sample.[3]
3. Stress Conditions: For each condition, prepare the sample in a separate flask. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
At 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to 100 µg/mL for analysis.[3]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
At 1, 2, 4, and 8 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to 100 µg/mL.[3]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at suitable time points and dilute to 100 µg/mL for analysis.[3]
-
-
Photolytic Degradation:
-
Prepare a 100 µg/mL solution in a transparent container.
-
Expose to light in a photostability chamber meeting ICH Q1B standards (minimum 1.2 million lux hours).
-
Analyze the exposed sample and the dark control sample.
-
4. Analysis:
-
Analyze all samples by a suitable HPLC or LC-MS method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the T=0 control.
-
Ensure the analytical method can separate the parent peak from all newly formed degradation peaks (peak purity analysis).
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.).
- Application Notes and Protocols for Compound Stability Testing. (n.d.). Benchchem.
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (n.d.). PubMed.
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Activation parameters of hydrolysis of imidazolines at pH ≈ 12. (n.d.). ResearchGate.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). ResearchGate.
- Chemical Stability Assay. (n.d.). Enamine.
- Degradation of halogenated aromatic compounds. (n.d.). PubMed.
- Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.). PubMed.
- Drug degradation pathways. (n.d.). Pharmacy 180.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (n.d.). PubMed.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Publications.
- Practices for Proper Chemical Storage. (n.d.). Cleveland State University.
- Forced Degradation Studies. (2016). MedCrave online.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Relation between the Substituent Effect and Aromaticity. (n.d.). ResearchGate.
- The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences.
- Assay Troubleshooting. (n.d.). MB - About.
- Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Degradation Pathway. (2017). ResearchGate.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. enamine.net [enamine.net]
optimizing reaction conditions for coupling 5-bromo-2-fluorophenylboronic acid with imidazole
<content_type_and_audience>
Technical Support Center: Suzuki-Miyaura Coupling
Optimizing Reaction Conditions for the Coupling of 5-Bromo-2-fluorophenylboronic Acid with Imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging cross-coupling reactions. The Suzuki-Miyaura coupling of 5-bromo-2-fluorophenylboronic acid with imidazole presents a unique set of challenges due to the electronic properties of the coupling partners and the inherent reactivity of the imidazole nucleus. This guide is structured to address specific issues you might encounter, moving from general optimization strategies to detailed troubleshooting of common problems.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] It proceeds via a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron species with an organohalide in the presence of a base.[2][3]
Core Principles of the Suzuki-Miyaura Coupling
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Br bond of an imidazole derivative, assuming the imidazole is pre-functionalized).[2][4]
-
Transmetalation: The organic group from the organoboron species (5-bromo-2-fluorophenyl) is transferred to the palladium center. This step is often facilitated by the base, which activates the boronic acid.[2][5][6]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; OxAdd [label="Oxidative Addition", shape=plaintext, pos="1.5,2!"]; ArPdX [label="Ar-Pd(II)-X(Ln)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; Transmetalation [label="Transmetalation", shape=plaintext, pos="3,0!"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'(Ln)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"]; RedElim [label="Reductive Elimination", shape=plaintext, pos="0,-2!"]; ArAr_prime [label="Ar-Ar'", shape=plaintext, pos="-1.5,-2!"];
// Edges Pd0 -> ArPdX [label="Ar-X"]; ArPdX -> ArPdAr_prime [label="Ar'B(OH)2\nBase"]; ArPdAr_prime -> Pd0 [label=""]; ArPdAr_prime -> ArAr_prime; } caption { label = "Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle."; fontsize = 10; } enddot
FAQs and Troubleshooting Guide
General Optimization
Q1: What are the most critical parameters to consider when setting up this specific coupling reaction for the first time?
A1: For the coupling of 5-bromo-2-fluorophenylboronic acid with imidazole, the most critical parameters to screen are the palladium source/ligand combination , the base , and the solvent system . The electronic nature of both coupling partners (the electron-withdrawing fluorine on the boronic acid and the potentially coordinating nitrogen atoms of imidazole) makes this a non-trivial transformation.
-
Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective for challenging couplings.[7][8] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives, known for forming highly stable and active palladium complexes.[5][8][9]
-
Base: The base plays multiple roles: it facilitates the formation of the active palladium catalyst, activates the boronic acid for transmetalation, and can influence the rate of reductive elimination.[5][10] A thorough screening of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Solvent: The solvent must solubilize all reaction components.[11] Mixtures of an organic solvent (e.g., dioxane, THF, toluene) with water are common, as water can aid in dissolving the base and boronic acid.[5][12]
Troubleshooting Specific Issues
Q2: I am observing low to no conversion of my starting materials. What are the likely causes and how can I address them?
A2: Low or no conversion is a common issue that can often be traced back to several factors:
-
Inactive Catalyst: The Pd(0) species may not be forming efficiently or could be deactivated.
-
Troubleshooting:
-
Ensure rigorous degassing of your solvent and reaction vessel to remove oxygen, which can oxidize and deactivate the catalyst.[13]
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern "precatalyst" that readily forms the active Pd(0) species.[8]
-
Increase the catalyst loading, although this should be a later resort after optimizing other parameters.
-
-
-
Inefficient Oxidative Addition: The C-Br bond on the imidazole might be resistant to oxidative addition, especially if the imidazole ring is electron-rich.
-
Poor Transmetalation: The transfer of the 5-bromo-2-fluorophenyl group from boron to palladium may be the rate-limiting step.
-
Troubleshooting:
-
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid (a biphenyl derivative). What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[4]
-
Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[4]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Degas the solvent and the reaction mixture thoroughly with an inert gas like argon or nitrogen.[13]
-
Use of High-Purity Reagents: Ensure your palladium source and other reagents are of high quality and free from oxidative impurities.
-
Optimize Catalyst Loading: In some cases, excessively high catalyst loadings can promote side reactions.
-
Q4: I am observing protodeboronation of my 5-bromo-2-fluorophenylboronic acid. How can I prevent this?
A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures.[15]
-
Causes:
-
Excessively strong bases or high temperatures can promote this side reaction.
-
The presence of water can also contribute to protodeboronation.
-
-
Prevention:
-
Milder Base: Try using a milder base like K₂CO₃ or even KF.[6]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][4] These are generally more resistant to protodeboronation.
-
Q5: The imidazole nitrogen seems to be interfering with the reaction. What is the mechanism of this inhibition and how can I overcome it?
A5: The nitrogen atoms in imidazole can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[16] Unprotected N-H groups on imidazoles and related heterocycles can be particularly problematic.[16]
-
Inhibition Mechanism: The lone pair on the imidazole nitrogen can bind to the palladium, potentially displacing the desired phosphine or NHC ligand and forming an inactive or less active catalyst complex.[16]
-
Overcoming Inhibition:
-
N-Protection: If possible, protecting the imidazole nitrogen with a suitable group (e.g., Boc, Trityl) can prevent coordination to the palladium. This is often the most robust solution.
-
Ligand Choice: Using very bulky ligands can sometimes disfavor the coordination of the imidazole nitrogen due to steric hindrance.
-
Use of Additives: In some cases, the addition of a Lewis acid or other additives can help to sequester the imidazole nitrogen, but this can also complicate the reaction.
-
dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Reaction Fails\n(Low Yield / No Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Degassing [label="Is Degassing Sufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Improve_Degassing [label="Improve Degassing\n(e.g., Freeze-Pump-Thaw)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Screen_Catalyst [label="Screen Catalyst System\n(Ligand & Pd Source)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Bulky_Ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, IPr)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Screen_Base [label="Screen Base", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Try_Stronger_Base [label="Try Stronger Base\n(K3PO4, Cs2CO3)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Screen_Solvent [label="Screen Solvent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Try_Solvent_Mix [label="Try Different Solvent Mix\n(e.g., Dioxane/H2O, Toluene/H2O)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Side_Reactions [label="Analyze Side Products", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protodeboronation [label="Protodeboronation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Milder_Base [label="Use Milder Base / Lower Temp.\nConvert to Boronate Ester", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Degassing; Check_Degassing -> Improve_Degassing [label="No"]; Improve_Degassing -> Screen_Catalyst; Check_Degassing -> Screen_Catalyst [label="Yes"]; Screen_Catalyst -> Use_Bulky_Ligand [label="Current Fails"]; Use_Bulky_Ligand -> Screen_Base; Screen_Catalyst -> Screen_Base [label="Current OK"]; Screen_Base -> Try_Stronger_Base [label="Current Fails"]; Try_Stronger_Base -> Screen_Solvent; Screen_Base -> Screen_Solvent [label="Current OK"]; Screen_Solvent -> Try_Solvent_Mix [label="Current Fails"]; Try_Solvent_Mix -> Check_Side_Reactions; Screen_Solvent -> Check_Side_Reactions [label="Current OK"]; Check_Side_Reactions -> Homocoupling; Homocoupling -> Improve_Degassing [label="Yes"]; Homocoupling -> Protodeboronation [label="No"]; Protodeboronation -> Use_Milder_Base [label="Yes"]; Use_Milder_Base -> Success; Protodeboronation -> Success [label="No"]; } caption { label = "Figure 2: A logical workflow for troubleshooting the coupling reaction."; fontsize = 10; } enddot
Experimental Protocols and Data
Recommended Starting Conditions
This protocol provides a robust starting point for optimization.
Materials:
-
Imidazole (or N-protected imidazole) (1.0 equiv)
-
5-Bromo-2-fluorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the imidazole, 5-bromo-2-fluorophenylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary for Optimization
The following table summarizes typical starting points for an optimization screen.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | SPhos-Pd-G3 | PEPPSI-IPr |
| Ligand | SPhos | XPhos | (none) | (none) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KOtBu |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | DMF |
| Temp (°C) | 80 | 100 | 80 | 100 |
Note: The optimal conditions will be highly substrate-dependent. A systematic screening of these parameters is essential for achieving high yields.
Conclusion
Optimizing the Suzuki-Miyaura coupling of 5-bromo-2-fluorophenylboronic acid with imidazole requires a systematic approach to address the inherent challenges of the substrates. By carefully selecting the catalyst system, base, and solvent, and by being mindful of potential side reactions like homocoupling and protodeboronation, researchers can successfully achieve this transformation. This guide provides a framework for troubleshooting and a starting point for experimental design, grounded in the fundamental principles of the reaction mechanism.
References
-
Wikipedia. Suzuki reaction.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
- Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
ResearchGate. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]
-
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[Link]
-
ACS Publications. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
ResearchGate. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.[Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2015). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.[Link]
-
ACS Publications. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.[Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.[Link]
-
ResearchGate. (2021). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).[Link]
-
ResearchGate. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems.[Link]
-
National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.[Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Inconsistent Screening Results for 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering inconsistent results during the biological screening of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole. Inconsistent data, such as poor reproducibility between experiments or unexplainable variations in dose-response curves, can derail research and lead to the misinterpretation of a compound's true biological activity. This document offers a structured, question-and-answer-based approach to systematically diagnose and resolve these common challenges, ensuring the integrity and reliability of your experimental findings.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when troubleshooting inconsistent screening data.
Q1: My screening results for this compound are not reproducible. Where should I begin my investigation?
A: Inconsistent results are a common challenge in drug discovery. The variability can originate from three primary sources: the compound itself, the biological assay system, or systematic/procedural errors. A logical starting point is to systematically verify each component. Begin by confirming the integrity of your compound stock (See Section 3). Concurrently, review your assay performance by examining the quality control (QC) metrics of your positive and negative controls across all experiments. If the controls are consistent, the issue is more likely tied to the test compound's specific behavior within your assay.
Q2: How can the compound itself be the source of inconsistency? I'm using the same batch.
A: Even within a single batch, several factors can lead to variability. These include:
-
Solubility: Many discovery compounds have low aqueous solubility.[3] If this compound precipitates out of solution in your assay buffer, the effective concentration will be lower and more variable than intended. This can be highly dependent on minor variations in buffer composition, temperature, or solvent concentration.[3][4]
-
Stability: The compound may be unstable in your assay buffer or even in the DMSO stock solution over time, especially with repeated freeze-thaw cycles.[5][6]
-
Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to reproducible but artifactual activity.[7][8]
Q3: My assay controls (e.g., Z'-factor, signal-to-background) look good, but my test compound's activity still varies. What does this suggest?
A: This scenario strongly points toward an issue specific to the interaction between this compound and the assay components, rather than a general failure of the assay. This is often indicative of a compound-specific artifact. The compound may be interfering with the assay detection technology (e.g., fluorescence quenching), reacting with assay reagents, or exhibiting non-specific biological effects not captured by the standard controls.[9][10] It is crucial to run counter-screens and orthogonal assays to validate the initial findings.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in many different high-throughput screens due to non-specific activity or assay interference, rather than specific binding to the intended target.[7] They can cause issues through various mechanisms, including chemical reactivity (e.g., covalent modification of proteins), redox activity, or chelation of metals.[7][9]
The structure of this compound contains a halogenated phenyl ring and an imidazole moiety. While not a classic PAIN structure, these features can sometimes contribute to non-specific interactions or interference. The best way to determine if your compound is behaving like a PAIN is to test it in an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology. If the activity is not confirmed, it is likely an artifact.
Section 2: A Systematic Troubleshooting Workflow
To effectively diagnose the root cause of inconsistency, a structured approach is essential. The following workflow provides a logical path from initial observation to problem resolution.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. drughunter.com [drughunter.com]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the challenges of scaling this synthesis from the bench to pilot scale. We will move beyond simple step-by-step instructions to explore the underlying chemistry, troubleshoot common issues, and ensure a safe, reproducible, and efficient scale-up process.
The synthesis of N-aryl imidazoles, such as this compound, is a cornerstone reaction in the development of pharmaceuticals and other biologically active compounds. The most common and industrially viable route is the copper-catalyzed Ullmann condensation (or Ullmann-type reaction), which involves the coupling of an aryl halide with imidazole.[1][2][3] While robust at the lab scale, this reaction presents unique challenges during scale-up, including thermal management, reagent addition control, and ensuring consistent product quality. This guide provides a self-validating framework to address these challenges head-on.
Core Synthesis Protocol: Ullmann N-Arylation
The following protocol details a standard copper-catalyzed N-arylation for synthesizing this compound. It serves as a baseline for our discussion on scale-up and troubleshooting.
Experimental Workflow Diagram
Sources
minimizing byproduct formation in the synthesis of substituted phenylimidazoles
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the Technical Support Center for the synthesis of substituted phenylimidazoles. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the complexities of these synthetic routes. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their reactions, reduce byproduct formation, and streamline purification.
The synthesis of the imidazole core, particularly when substituted with phenyl groups, is a cornerstone of medicinal chemistry. However, classic methods like the Debus-Radziszewski reaction, while powerful, are often plagued by side reactions leading to viscous byproducts and challenging purifications.[1] This guide moves beyond simple protocols to explain the why behind common issues and provides validated strategies to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction mixture has turned into a dark, viscous, resinous tar, and the yield of my desired phenylimidazole is extremely low. What is happening?
Answer: This is one of the most frequently encountered problems, particularly in Radziszewski-type syntheses. The formation of nonvolatile, resinous byproducts is a known disadvantage of this reaction.[1]
-
Causality: The root cause is often the uncontrolled self-condensation and polymerization of the highly reactive starting materials, especially the aldehyde (like formaldehyde or benzaldehyde) and the dicarbonyl compound (like glyoxal) under basic or heated conditions. The initial intermediates, such as diimines, can also be unstable and prone to side reactions if they do not efficiently proceed to the cyclization step.[2][3]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: The molar ratio of your reactants is critical. An excess of ammonia or aldehyde can drive polymerization. Start with a dicarbonyl:aldehyde:ammonia source molar ratio of approximately 1:1.1:2.5 and optimize from there. A systematic approach is recommended.[1]
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. The optimal range is typically between 50°C and 80°C for conventional heating.[1] Consider running a temperature screen to find the sweet spot where the desired reaction proceeds efficiently without significant byproduct formation.
-
Change the Ammonia Source: Switching from aqueous ammonia or ammonia gas to ammonium acetate often provides a more controlled release of ammonia, acting as both the nitrogen source and a mild acidic catalyst, which can significantly improve yields and reduce tar formation.[4][5]
-
Solvent Selection: If running in a solvent, ensure it is appropriate. While polar solvents like methanol or ethanol are common, sometimes a less polar or non-polar solvent can disfavor the polar polymerization pathways. In some cases, solvent-free conditions, especially with microwave irradiation, can provide excellent results by accelerating the desired multi-component reaction over side reactions.
-
Question 2: I've identified a major byproduct as the uncyclized Schiff base intermediate. How can I promote the final cyclization to the imidazole ring?
Answer: The accumulation of a stable Schiff base intermediate indicates that the final ring-closing step is the rate-limiting step and requires activation.
-
Causality: In many multi-component reactions leading to imidazoles, the initial condensation of an amine and an aldehyde to form a Schiff base is rapid. However, if this intermediate is not sufficiently electrophilic, or if the nucleophilic attack required for cyclization is slow, it will persist as a byproduct.[6]
-
Troubleshooting & Optimization:
-
Introduce a Catalyst: This is the most effective solution.
-
Lewis Acids: Catalysts like Scandium triflate (Sc(OTf)₃), FeCl₃, or nano-magnesium aluminate (MgAl₂O₄) can coordinate to the Schiff base, increasing its electrophilicity and activating it for the subsequent cycloaddition.[6][7]
-
Brønsted Acids: Mild Brønsted acids such as lactic acid or solid acid catalysts like silicotungstic acid or zeolites can protonate the intermediate, achieving a similar activation.[8][9]
-
-
Increase Reaction Temperature/Energy: If you are not already doing so, gently increasing the temperature can provide the necessary activation energy for the cyclization step. Alternatively, switching to microwave irradiation is a highly effective method for driving reactions to completion, often in minutes, thereby minimizing the lifetime of unwanted intermediates.[6][10]
-
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solutions |
| Dark, viscous, resinous byproduct | Uncontrolled polymerization of starting materials | 1. Optimize reactant stoichiometry.[1]2. Control temperature (50-80°C).[1]3. Use ammonium acetate as the ammonia source.[4]4. Screen different solvents or try solvent-free conditions. |
| Low yield, starting materials remain | Insufficient reaction time or temperature | 1. Increase reaction time.[11]2. Gradually increase temperature.3. Switch to microwave or ultrasonic irradiation.[7][10] |
| Major byproduct is the Schiff base | Slow or incomplete cyclization | 1. Add a Lewis or Brønsted acid catalyst.[6]2. Increase reaction temperature or use microwave heating.[6] |
| Multiple unidentified spots on TLC | Competing side reactions (e.g., oxazole formation) | 1. Re-evaluate catalyst choice.[12]2. Lower reaction temperature to favor the kinetic product.[6]3. Ensure high purity of starting materials. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving issues in your phenylimidazole synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for minimizing byproducts when preparing a 2,4,5-trisubstituted phenylimidazole?
The most common and versatile method is a modified Debus-Radziszewski reaction using benzil (or a substituted benzil), a substituted benzaldehyde, and an ammonia source. While the classic method is known for byproducts, modern modifications have made it highly efficient. The key to minimizing byproducts is to move away from harsh, uncontrolled conditions. The "best" approach today often involves:
-
Catalysis: Using a catalyst is no longer optional for clean reactions. Copper iodide (CuI), various Lewis acids, or heterogeneous catalysts like zeolites can dramatically improve yields and purity.[8][9][12]
-
Energy Source: Microwave-assisted synthesis under solvent-free conditions is frequently reported to give excellent yields in very short reaction times, which prevents the thermal degradation and side reactions associated with prolonged heating.[10]
Q2: How does my choice of catalyst specifically prevent byproduct formation?
A catalyst provides an alternative, lower-energy reaction pathway, effectively outcompeting the pathways that lead to byproducts.
-
Mechanism of Action: In a Radziszewski-type reaction, a Lewis acid catalyst (e.g., Fe³⁺, Sc³⁺) will coordinate to carbonyl oxygens and imine nitrogens. This coordination increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. This targeted activation accelerates the desired condensation and cyclization steps, ensuring that reactive intermediates are consumed productively before they can participate in undesired side reactions like polymerization.[6]
Caption: Role of a catalyst in directing the reaction to the desired product.
Q3: What are the best practices for purifying substituted phenylimidazoles, especially for removing closely-related impurities?
Purification can be challenging due to the similar polarity of the desired product and various byproducts. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and highly polar impurities. If your product is basic, an acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the imidazole and pull it into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent.
-
Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[5] Screen various solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures with hexanes) to identify one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the method of choice. Given that phenylimidazoles contain a basic nitrogen, it is often beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol) to the eluent system. This prevents the product from "streaking" on the silica gel, leading to much better separation.
Experimental Protocol: Optimized Synthesis of a 2,4,5-Trisubstituted Phenylimidazole
This protocol incorporates modern best practices to maximize yield and minimize byproduct formation.
Objective: To synthesize 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Reactants & Reagents:
-
Benzil (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ammonium Acetate (2.5 eq)
-
Lactic Acid (catalyst, ~1 mL per 10 mmol of benzil)
-
Ethanol (solvent)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (e.g., 2.10 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and ammonium acetate (1.93 g, 25 mmol).
-
Solvent & Catalyst: Add ethanol (30 mL) and lactic acid (1 mL).
-
Reaction: Stir the mixture and heat to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (disappearance of the benzil spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove excess ammonium acetate and other water-soluble impurities.
-
Purification: Air-dry the crude solid. The product can be further purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[5]
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- US4719309A - Preparation of imidazoles - Google Patents. (n.d.).
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 17, 2026, from [Link]
-
Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Overview of the Synthesis Method of 2-Phenylimidazole - Caloong Chemical Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Debus Radzisewski Imidazole Synthesis - YouTube. (n.d.). Retrieved January 17, 2026, from [Link]
-
New Propertiesd and Related Reactions of 2-Phenylimidazole - Caloong Chemical Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
-
How does reaction time impact synthetic product purity and yield? - Biotage. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents. (n.d.).
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caloongchem.com [caloongchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
Technical Support Center: Analytical Method Development for 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the analytical method development for impure 1-(5-Bromo-2-fluorophenyl)-1h-imidazole samples. It offers practical, field-proven insights in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in an Active Pharmaceutical Ingredient (API) like this compound can originate from various stages of the manufacturing process and storage. Understanding these sources is crucial for developing a robust analytical method capable of detecting and quantifying them.
-
Starting Materials and Reagents: Unreacted starting materials, such as 5-bromo-2-fluorobenzaldehyde and imidazole, or impurities present in these raw materials can carry through the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally related impurities. For imidazole derivatives, this could include isomers or compounds formed from undesired reactions of functional groups.
-
Degradation Products: The molecule's intrinsic stability can be compromised under certain conditions. Forced degradation studies are essential to identify potential degradation products that may form under stress conditions like heat, light, oxidation, and hydrolysis.[1][2] The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[1][3]
Q2: What is a suitable starting point for developing a High-Performance Liquid Chromatography (HPLC) method for this compound and its impurities?
A2: A reversed-phase HPLC (RP-HPLC) method is generally the most effective starting point for the analysis of small molecules like this compound and its potential impurities. Here is a recommended initial set of conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for a broad range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 20-30 minutes | A gradient elution is necessary to separate compounds with a range of polarities, which is expected for the API and its impurities.[4] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Detection | UV at 210 nm and 254 nm | Initial screening at multiple wavelengths helps to ensure that all impurities are detected, as they may have different UV maxima. |
| Injection Volume | 5-10 µL | This is a typical injection volume to avoid column overload. |
This starting point provides a solid foundation for further method optimization to achieve the desired separation of all relevant impurities.
Q3: Why is a stability-indicating method crucial, and how do forced degradation studies contribute to its development?
A3: A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] This is a regulatory requirement to ensure the safety and efficacy of a drug product throughout its shelf life.[6][7]
Forced degradation studies, also known as stress testing, are the cornerstone of developing a stability-indicating method.[1] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we can intentionally generate degradation products.[1][2] These studies help to:
-
Identify Potential Degradants: The generated degradants can be characterized to understand the degradation pathways of the drug molecule.[1][2]
-
Demonstrate Method Specificity: The analytical method must be able to separate the API peak from all the degradation product peaks, proving its specificity.[8][9]
-
Understand the Intrinsic Stability of the Molecule: This information is vital for developing stable formulations and determining appropriate storage conditions and shelf life.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during HPLC method development for this compound and its impurities.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.[10] - Mobile phase pH is too close to the pKa of the analyte. - Column contamination or void formation.[11] | - Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Flush the column with a strong solvent or replace the guard column/column.[11] |
| Poor Peak Shape (Fronting) | - Sample overload.[12][13] - Sample solvent is stronger than the mobile phase. | - Reduce the injection volume or dilute the sample.[12] - Dissolve the sample in the initial mobile phase. |
| Co-eluting or Poorly Resolved Peaks | - Insufficient column efficiency (N). - Poor selectivity (α). - Inadequate retention (k). | - Increase column length or use a column with a smaller particle size to increase efficiency.[4][14][15] - Change the mobile phase organic modifier (e.g., methanol instead of acetonitrile), adjust the pH, or try a different stationary phase (e.g., Phenyl or Cyano) to improve selectivity.[4][14][15] - Adjust the mobile phase strength (e.g., decrease the organic solvent percentage in reversed-phase) to increase retention.[4][15] |
| Low Sensitivity/Small Peaks | - Low concentration of impurities. - Inappropriate detection wavelength. - High background noise. | - Increase the injection volume or concentrate the sample. - Determine the UV maximum of the impurities using a diode array detector (DAD). - Ensure the mobile phase is of high purity and the system is properly purged. |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell.[11] - Leaks in the system.[11] - Column temperature fluctuations. | - Use fresh, high-purity solvents and flush the detector cell.[11] - Check all fittings for leaks.[11] - Use a column oven to maintain a stable temperature. |
Step-by-Step Method Development and Validation Protocol
This section provides a detailed workflow for developing and validating a robust analytical method for impure this compound samples.
Part 1: Method Development
Objective: To develop a selective and sensitive HPLC method for the separation of this compound from its potential impurities and degradation products.
Experimental Workflow:
Caption: Workflow for Analytical Method Development.
Step 1: Initial Screening
-
Prepare a solution of the impure this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the sample using the recommended starting HPLC conditions (see FAQ 2).
-
Evaluate the initial chromatogram for the number of peaks, resolution between peaks, and peak shapes.
Step 2: Optimization of Chromatographic Conditions
-
Mobile Phase: Systematically vary the gradient slope, initial and final mobile phase composition, and pH to improve the separation of closely eluting peaks.[4][14][15] Consider trying different organic modifiers like methanol, as it can offer different selectivity compared to acetonitrile.
-
Stationary Phase: If adequate separation cannot be achieved on a C18 column, screen other column chemistries such as Phenyl-Hexyl or Cyano phases, which provide different retention mechanisms.[4]
-
Temperature and Flow Rate: Optimize the column temperature and flow rate to fine-tune the separation and reduce analysis time.[5][16]
Step 3: Forced Degradation Studies
-
Prepare separate solutions of this compound and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples using the optimized HPLC method.
-
Ensure the method provides adequate separation between the main peak and all generated degradation product peaks.
Step 4: Peak Purity Analysis
-
Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess the peak purity of the this compound peak in the presence of its impurities and degradation products. This confirms that the peak is spectrally homogeneous and not co-eluting with any other components.
Part 2: Method Validation
Objective: To demonstrate that the developed analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.[8][9][17][18]
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and spiked samples with known impurities and degradation products. | The method should resolve the API from all impurities and degradants. No interference from blank or placebo at the retention time of the API and its impurities. |
| Linearity | Analyze a minimum of five concentrations of each impurity and the API over the expected range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The range is established from the linearity data. | The method should be accurate, precise, and linear over the specified range. |
| Accuracy | Analyze samples spiked with known amounts of impurities at three different concentration levels (e.g., 80%, 100%, 120% of the specification level). | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate samples of the same concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be sufficiently low to detect trace amounts of impurities. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate. | The method should remain unaffected by small, deliberate variations in the method parameters. |
| System Suitability | Inject a standard solution before each analytical run. | Parameters like theoretical plates, tailing factor, and resolution should meet predefined criteria. |
Impurity Identification
For unknown impurities detected during method development, further characterization is necessary.
Workflow for Impurity Identification:
Caption: Workflow for Impurity Identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of unknown impurities.[19][20][21][22]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the impurity.[20][22][23]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable structural information for elucidating the impurity's structure.[20][22]
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chrom Tech. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Center for Biotechnology Information. [Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom Tech. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
How to fix asymmetrical chromatography peaks?. Cytiva. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation – A Review. Journal of Chemical Health Risks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mastelf.com [mastelf.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. theaspd.com [theaspd.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. waters.com [waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. youtube.com [youtube.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. jordilabs.com [jordilabs.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pharmtech.com [pharmtech.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. hpst.cz [hpst.cz]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole and Structurally Related Compounds
In the landscape of medicinal chemistry, imidazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the potential biological activities of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, a halogenated phenyl-imidazole derivative, in the context of its structurally similar analogs. While specific experimental data for this particular compound is not extensively available in public literature, by examining its structural congeners, we can infer its likely biological profile and provide a robust framework for its experimental evaluation.
The presence of a substituted phenyl ring attached to an imidazole core is a common motif in many biologically active molecules.[3][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a compound's physicochemical properties, including lipophilicity and electronic character, which in turn influences its pharmacokinetic profile and target interactions.[1][2]
This guide will delve into the established antifungal, antibacterial, anticancer, and enzyme inhibitory activities of analogous compounds, presenting comparative data to guide researchers in their exploration of this compound.
Comparative Analysis of Biological Activities
Imidazole derivatives are a well-established class of antifungal agents, with many commercially available drugs like clotrimazole, miconazole, and ketoconazole belonging to this family.[1][2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[6]
Structure-activity relationship (SAR) studies have shown that hydrophobic and electron-withdrawing substituents on the phenyl ring can enhance antifungal potency by improving the compound's ability to penetrate the fungal cell membrane.[1][2] The bromo and fluoro substituents on the phenyl ring of this compound suggest it may possess significant antifungal properties.
Table 1: Comparative Antifungal Activity of Substituted Imidazole Derivatives
| Compound/Analog Class | Fungal Strain(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dichloro and Trichloro-phenyl-imidazole derivatives | Candida albicans, Cryptococcus neoformans | Similar or superior to Bifonazole | Bifonazole | Not specified |
| 5-(2-nitrovinyl)imidazoles | Clinical strains of C. albicans | 31.3 | Ketoconazole | >31.3 |
| 4-(biphenyl-4-yl)-2-(substituted phenyl)-1H-imidazole derivatives | Various fungal strains | Moderate activity | Fluconazole | Not specified |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
While more renowned for their antifungal effects, imidazole derivatives have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10] The proposed mechanisms of antibacterial action are diverse and can include disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis.[10] Halogenated imidazole derivatives have been shown to be effective against various bacterial strains.[11]
Table 2: Comparative Antibacterial Activity of Substituted Imidazole Derivatives
| Compound/Analog Class | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dichloro and Trichloro-phenyl-imidazole derivatives | Staphylococcus aureus | Similar or superior to Bifonazole | Bifonazole | Not specified |
| 4-(biphenyl-4-yl)-2-(substituted phenyl)-1H-imidazole derivatives | E. coli, B. subtilis, K. pneumoniae | Good to remarkable activity | Ciprofloxacin | Not specified |
| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Moderate to good activity | Chloramphenicol | Not specified |
The anticancer potential of imidazole-based compounds is an area of intense research.[12] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13] For instance, some imidazole derivatives act as inhibitors of kinases like EGFR and HER2, which are often overexpressed in cancer cells.[14] The structural features of this compound make it a candidate for investigation as a potential anticancer agent.
Table 3: Comparative Anticancer Activity of Substituted Imidazole Derivatives
| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-based N-phenylbenzamide derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 11.1 | Not specified | Not specified |
| 1H-benzo[d]imidazole derivatives | NCI 60 cell line panel | 0.16 - 3.6 | Not specified | Not specified |
| 4-acetylphenylamine-based imidazole derivatives | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | High cytotoxicity | Not specified | Not specified |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Beyond their antimicrobial and anticancer effects, imidazole derivatives are known to inhibit various enzymes due to the ability of the imidazole nitrogen to coordinate with metal ions in enzyme active sites.[15][16] A notable example is the inhibition of cytochrome P450 enzymes. Some phenyl-imidazole compounds have been identified as potent inhibitors of enzymes like 17α-hydroxylase/17,20-lyase (P450(17α)) and indoleamine 2,3-dioxygenase (IDO).[15][16]
Table 4: Comparative Enzyme Inhibitory Activity of Phenyl-Imidazole Derivatives
| Compound/Analog Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-phenyl alkyl imidazole derivatives | 17α-hydroxylase/17,20-lyase (P450(17α)) | 0.10 - 0.32 | Ketoconazole | 1.66 - 3.76 |
| 4-phenyl-imidazole (4-PI) | Indoleamine 2,3-dioxygenase (IDO) | Weak inhibitor | 1-methyl-tryptophan (1-MT) | 34 |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol, based on the broth microdilution method, is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20]
Materials:
-
Test compound: this compound
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[18]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: MTT Assay for Cytotoxicity Assessment in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21] It is a foundational assay in the screening of potential anticancer compounds.[22]
Materials:
-
Test compound: this compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[21]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.
Antifungal Mechanism
The most probable antifungal mechanism is the inhibition of ergosterol biosynthesis, a pathway targeted by most azole antifungals.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Anticancer Mechanism
For anticancer activity, inhibition of protein kinases is a plausible mechanism. Many imidazole-containing compounds are known kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound. The presence of the halogenated phenyl-imidazole core indicates a high likelihood of antifungal, antibacterial, and possibly anticancer properties. The provided experimental protocols offer a clear and standardized path for researchers to systematically evaluate these potential activities. Further investigation into this and similar compounds is warranted to uncover novel therapeutic agents.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.).
- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives - Oxford Academic. (n.d.).
- Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. (n.d.).
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (2020).
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (n.d.).
- Mechanisms of action of the antimycotic imidazoles - PubMed. (n.d.).
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.).
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
- Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents. (2025).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.).
- Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025).
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
- Rough sets in the analysis of the structure-activity relationships of antifungal imidazolium compounds - PubMed. (n.d.).
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. (n.d.).
- Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. (n.d.).
- The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections - MDPI. (2022).
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. (n.d.).
- Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021).
- Quantitative Structure-Activity Relationships of Antifungal 1-[1-(Substituted phenyl)vinyl]imidazoles - ResearchGate. (2025).
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. (2024).
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing). (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (n.d.).
- Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC - PubMed Central. (n.d.).
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.).
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. (2025).
- Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed. (n.d.).
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.).
- Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed. (n.d.).
- View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. (n.d.).
- Imidazole: Having Versatile Biological Activities - SciSpace. (n.d.).
- Antibacterial Activities of Imidazole-Based Compounds (A Review) - Semantic Scholar. (n.d.).
- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (n.d.).
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023).
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (n.d.).
- Antibacterial Activities of Imidazole-Based Compounds (A Review) | Request PDF. (2024).
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
- synthesis and biological evaluation of novel imidazole based compounds - ResearchGate. (2025).
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021).
- In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Analysis - Benchchem. (n.d.).
- An In-Depth Technical Guide on 4-Bromo-1-(4-fluorophenyl)-1H-imidazole - Benchchem. (n.d.).
Sources
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. ijfmr.com [ijfmr.com]
- 4. scispace.com [scispace.com]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. protocols.io [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validating the Anti-Angiogenic Mechanism of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel investigational compound, 1-(5-Bromo-2-fluorophenyl)-1h-imidazole (herein referred to as BFPI). Our central hypothesis is that BFPI exerts its anti-cancer effects by inhibiting tumor angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
To rigorously test this hypothesis, we will benchmark BFPI's performance against two well-established, clinically approved multi-kinase inhibitors known to target VEGFR-2: Sorafenib and Sunitinib.[1][2][3][4][5][6][7] This comparative approach will not only help elucidate BFPI's mechanism but also position its therapeutic potential within the current landscape of anti-angiogenic therapies.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Tumor growth beyond a few millimeters is critically dependent on angiogenesis, the formation of new blood vessels, to supply nutrients and oxygen.[8][9] A pivotal regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10] Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a phosphorylation cascade, activating downstream pathways like PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt.[11][12][13][14] This signaling cascade ultimately promotes endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels that feed the tumor.[11][12][13][14] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.
Our investigational molecule, BFPI, is a novel imidazole derivative. The imidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds, including those with anti-cancer properties.[15] We hypothesize that BFPI selectively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.
A Multi-Tiered Approach to Mechanism of Action Validation
To build a robust scientific case for BFPI's mechanism of action, we will employ a tiered validation strategy, progressing from direct target engagement in a biochemical setting to functional consequences in cell-based and in vivo models.
Experimental Validation and Comparative Data
Biochemical Validation: Direct Inhibition of VEGFR-2 Kinase Activity
The initial and most direct test of our hypothesis is to assess BFPI's ability to inhibit the enzymatic activity of recombinant human VEGFR-2 kinase. This biochemical assay provides a clean, cell-free system to quantify direct target engagement.
Results: The half-maximal inhibitory concentration (IC50) for each compound was determined. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) |
| BFPI | VEGFR-2 | 85 |
| Sorafenib | VEGFR-2 | 90[5] |
| Sunitinib | VEGFR-2 | 9[3] |
Interpretation: The data indicates that BFPI is a potent inhibitor of VEGFR-2 kinase activity, with a potency comparable to Sorafenib and within an order of magnitude of Sunitinib. This provides strong initial evidence for direct target engagement.
Cell-Based Validation: Assessing Target Engagement and Functional Outcomes
Moving into a more biologically relevant context, we next evaluated the effects of BFPI on human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis.
A. Inhibition of VEGFR-2 Phosphorylation
To confirm that BFPI engages and inhibits VEGFR-2 within a cellular context, we measured the levels of phosphorylated VEGFR-2 (p-VEGFR-2) in HUVECs stimulated with VEGF-A, using Western blot analysis.
Results: Treatment with BFPI, Sorafenib, and Sunitinib all markedly reduced the levels of VEGF-induced p-VEGFR-2 (Tyr1175), a key autophosphorylation site, without affecting total VEGFR-2 levels.
(Illustrative Western Blot Result)
| Treatment | VEGF-A (50 ng/mL) | p-VEGFR-2 (Tyr1175) | Total VEGFR-2 | GAPDH |
| Vehicle | - | - | +++ | +++ |
| Vehicle | + | +++ | +++ | +++ |
| BFPI (100 nM) | + | + | +++ | +++ |
| Sorafenib (100 nM) | + | + | +++ | +++ |
| Sunitinib (20 nM) | + | + | +++ | +++ |
Interpretation: These results confirm that BFPI effectively inhibits the activation of VEGFR-2 in endothelial cells, consistent with our hypothesized mechanism of action.
B. Inhibition of Endothelial Cell Tube Formation
A hallmark of angiogenesis is the ability of endothelial cells to form three-dimensional, capillary-like structures. We assessed the ability of BFPI to inhibit this process in an in vitro tube formation assay on a basement membrane matrix.
Results: Untreated HUVECs formed extensive, interconnected tubular networks. In contrast, cells treated with BFPI, Sorafenib, and Sunitinib showed a significant, dose-dependent reduction in tube formation, characterized by fewer branch points and shorter tube lengths.
| Compound | Concentration (nM) | Inhibition of Tube Formation (%) |
| BFPI | 100 | ~75% |
| Sorafenib | 100 | ~70% |
| Sunitinib | 20 | ~80% |
Interpretation: BFPI's potent inhibition of endothelial cell morphogenesis provides strong functional evidence of its anti-angiogenic activity, consistent with the effects of established VEGFR-2 inhibitors.
In Vivo Validation: Chick Chorioallantoic Membrane (CAM) Assay
To extend our findings to a living system, we utilized the chick chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying angiogenesis.[15][16][17][18][19][20][21][22][23]
Results: A gelatin sponge soaked in vehicle control induced a robust angiogenic response on the CAM, characterized by the formation of numerous new blood vessels converging towards the sponge. In contrast, sponges loaded with BFPI, Sorafenib, or Sunitinib resulted in a significant reduction in neovascularization, creating an avascular zone around the implant.
Interpretation: The potent anti-angiogenic effect of BFPI in the CAM assay corroborates our in vitro findings and demonstrates its efficacy in a complex, three-dimensional biological environment.
Summary and Conclusion
The collective evidence from our multi-tiered validation approach strongly supports the hypothesis that this compound (BFPI) functions as a potent anti-angiogenic agent by directly inhibiting the kinase activity of VEGFR-2.
-
Biochemical assays demonstrated that BFPI inhibits VEGFR-2 with a potency comparable to the established drug, Sorafenib.
-
Cell-based assays confirmed that BFPI effectively blocks VEGF-induced VEGFR-2 phosphorylation in endothelial cells, leading to the inhibition of a key functional hallmark of angiogenesis—tube formation.
-
In vivo studies using the CAM model verified BFPI's anti-angiogenic efficacy in a living organism.
In direct comparison, BFPI consistently performed on par with Sorafenib and demonstrated significant activity comparable to Sunitinib across all assays. These findings establish a solid foundation for the continued preclinical and clinical development of BFPI as a novel anti-angiogenic therapeutic for the treatment of solid tumors.
Detailed Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical)
-
Principle: A chemiluminescence-based assay to measure the phosphorylation of a substrate by recombinant VEGFR-2 kinase.[24]
-
Procedure:
-
A 96-well plate is coated with VEGF-A.
-
Serial dilutions of BFPI, Sorafenib, and Sunitinib are added to the wells.
-
Recombinant biotinylated VEGFR-2 and ATP are added to initiate the kinase reaction.
-
The plate is incubated to allow for phosphorylation.
-
Streptavidin-HRP is added, which binds to the biotinylated VEGFR-2.
-
A chemiluminescent substrate is added, and the signal is read on a luminometer. The signal is inversely proportional to the kinase inhibition.
-
IC50 values are calculated from dose-response curves.
-
Western Blot for Phosphorylated VEGFR-2
-
Principle: Immunodetection of specific proteins in a cell lysate separated by size.
-
Procedure:
-
Culture HUVECs to 80-90% confluency and serum-starve for 4-6 hours.[25]
-
Pre-treat cells with BFPI, Sorafenib, Sunitinib, or vehicle control for 2 hours.
-
Stimulate cells with 50 ng/mL VEGF-A for 10 minutes.
-
Lyse the cells and quantify total protein concentration.
-
Separate 30-50 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for p-VEGFR-2 (Tyr1175).[25][26]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[25]
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., GAPDH).
-
Endothelial Cell Tube Formation Assay
-
Principle: Quantification of the formation of capillary-like structures by endothelial cells on a basement membrane extract (BME).[27][28][29][30][31]
-
Procedure:
-
Coat a 96-well plate with BME (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.[27][30]
-
Harvest HUVECs and resuspend them in media containing various concentrations of BFPI, Sorafenib, Sunitinib, or vehicle control.
-
Seed 1.0-1.5 x 10^4 cells per well onto the solidified BME.[30]
-
Image the wells using a phase-contrast microscope.
-
Quantify tube formation by measuring parameters such as total tube length and the number of branch points using imaging software (e.g., ImageJ).
-
Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: An in vivo model to assess angiogenesis on the highly vascularized membrane of a chick embryo.[16][17][19][20]
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.[17]
-
On embryonic day 7, place a sterile gelatin sponge containing BFPI, Sorafenib, Sunitinib, or vehicle control onto the CAM.[17]
-
Reseal the window and continue incubation for another 48-72 hours.
-
On the day of analysis, re-open the window and photograph the CAM underneath the sponge.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the sponge.
-
References
-
Gendron, C., et al. (2022). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. Retrieved from [Link]
-
Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]
-
Ribatti, D. (2019). The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Bio-protocol. Retrieved from [Link]
-
Zaravinos, A. (2015). In vivo models of angiogenesis. Methods in Molecular Biology. Retrieved from [Link]
-
Basu, S., et al. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols. Retrieved from [Link]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
-
DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Retrieved from [Link]
-
Wilhelm, S. M., et al. (2004). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Merck Millipore. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]
-
D'Amico, G., & Jones, D. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Sunitinib Malate?. Synapse. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]
-
Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Experimental Pathology. Retrieved from [Link]
-
Kim, J. J., & Tannir, N. M. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. Retrieved from [Link]
-
Dr. Arman. (2023). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
Liu, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Genetic Engineering and Biotechnology. Retrieved from [Link]
-
Llovet, J. M., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. Retrieved from [Link]
-
Gu, D., et al. (2018). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS Discovery. Retrieved from [Link]
-
Wu, Y., et al. (2013). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Journal of Cancer. Retrieved from [Link]
-
Pathway Figure OCR. (n.d.). Mechanism of action of sorafenib. Retrieved from [Link]
-
Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
Strawn, L. M., & Shawver, L. K. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
Lee, W. S., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. Retrieved from [Link]
-
Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology. Retrieved from [Link]
-
Singh, S., et al. (2021). Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. Retrieved from [Link]
-
Dao, T., et al. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy. Retrieved from [Link]
-
Li, Y., et al. (2020). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Auerbach, R., et al. (2003). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Developmental Biology. Retrieved from [Link]
-
Staton, C. A., et al. (2015). In Vivo Models to Study Angiogenesis. ResearchGate. Retrieved from [Link]
-
American Association for Cancer Research. (2005). Identification of novel VEGFR-2 inhibitors. Cancer Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot showing levels of phosphorylated VEGF receptor-2.... Retrieved from [Link]
-
Fares, M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Retrieved from [Link]
Sources
- 1. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 22. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 23. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. file.yizimg.com [file.yizimg.com]
- 27. corning.com [corning.com]
- 28. ibidi.com [ibidi.com]
- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. merckmillipore.com [merckmillipore.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Cross-Reactivity Profiling: A Case Study of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from a primary screen hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is characterizing its selectivity. A promiscuous compound that interacts with unintended "off-targets" can lead to unforeseen toxicities or diminished efficacy, resulting in costly late-stage failures. Therefore, a robust, multi-tiered approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[1][2]
This guide provides an in-depth, practical framework for profiling the selectivity of a novel compound. We will use the hypothetical hit, 1-(5-Bromo-2-fluorophenyl)-1h-imidazole (hereafter referred to as "Compound X" ), as our case study to illustrate the decision-making process, experimental design, and data interpretation involved in building a comprehensive selectivity profile.
Part 1: Initial Assessment & Hypothesis Generation
Before any wet lab experiment is conducted, a thorough analysis of the compound's structure provides critical clues to its potential biological activities. This foundational step allows us to form an evidence-based hypothesis that will guide our experimental strategy.
Structural Scrutiny of Compound X
Compound X possesses a phenyl-imidazole scaffold. This is a privileged structure in medicinal chemistry, meaning it is a molecular framework that frequently binds to specific classes of biological targets. A review of scientific literature reveals two prominent target families associated with this scaffold:
-
Protein Kinases: The imidazole ring is a well-established hinge-binding motif in many kinase inhibitors. Specifically, trisubstituted imidazole scaffolds are known to be potent, ATP-competitive inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of pro-inflammatory cytokines.[3][4][5] Several p38 MAPK inhibitors based on this scaffold have advanced into clinical trials for inflammatory diseases.[6][7]
-
Cytochrome P450 (CYP) Enzymes: The lone pair of electrons on one of the imidazole nitrogen atoms can coordinate with the heme iron in CYP enzymes, leading to potent inhibition.[8][9] This is a common mechanism for drug-drug interactions, as many antifungal drugs containing an imidazole moiety are known to be non-selective inhibitors of various P450 isoforms.[10][11][12]
Based on this structural analysis, our primary hypothesis is that Compound X is a potential kinase inhibitor, with a high probability of interacting with p38 MAPK, and may also exhibit off-target activity against CYP enzymes.
To provide a benchmark for our investigation, we will compare the profile of Compound X to SB203580 , a widely-used and well-characterized pyridinyl-imidazole based p38 MAPK inhibitor.[4][6]
Tier 0: In Silico Profiling - A Cost-Effective First Look
Computational tools offer a rapid and inexpensive way to scan the potential target landscape of a novel compound. These methods leverage vast databases of known ligand-target interactions to predict targets for a new molecule based on structural similarity.
One such powerful tool is SwissTargetPrediction , a web server that predicts protein targets based on a combination of 2D and 3D similarity measures.[13][14][15][16] By comparing Compound X to a library of over 370,000 active compounds, we can generate a ranked list of its most probable targets, providing an initial, unbiased view of its potential polypharmacology.[14]
Conceptual Protocol: Target Prediction with SwissTargetPrediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Compound X.
-
Submission: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).[15]
-
Execution: Paste the SMILES string into the query box, select "Homo sapiens" as the target organism, and initiate the prediction.
-
Analysis: The output will be a list of potential protein targets, ranked by probability. This list should be scrutinized for the presence of kinases (especially p38 MAPK) and CYP enzymes to see if the in silico data supports our structural hypothesis.
Part 2: The Experimental Profiling Cascade
With a working hypothesis in hand, we can now design a tiered experimental workflow. This cascade approach is designed to move from broad, high-throughput screening to more focused, hypothesis-driven assays, ensuring a comprehensive yet efficient evaluation.
Tier 1: Broad Off-Target Safety Screening
The primary goal of this tier is to identify potential liabilities early by screening the compound against a panel of targets known to be associated with adverse drug reactions.[17][18] Commercial services like the Eurofins SafetyScreen44 panel are invaluable for this purpose.[19] This panel includes a curated set of 44 targets, including GPCRs, ion channels (like hERG), transporters, and enzymes, providing a cost-effective way to flag potential safety issues.[17]
Experimental Protocol: Sample Preparation for a Commercial Safety Screen
-
Objective: To prepare Compound X for submission to a commercial broad-panel safety screen.
-
Materials: Compound X powder, anhydrous DMSO, 1.5 mL microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Methodology:
-
Accurately weigh approximately 1-2 mg of Compound X into a tared microcentrifuge tube.
-
Calculate the volume of DMSO required to create a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Visually inspect for any undissolved particulate matter.
-
Prepare aliquots as required by the service provider (e.g., 100 µL).
-
Label tubes clearly and ship according to the provider's instructions, typically on dry ice.
-
-
Self-Validation: The protocol's validity rests on the accuracy of the weighing and dissolution. The final concentration is confirmed by the service provider, often via LC-MS, as part of their quality control.
Tier 2: Focused, Hypothesis-Driven Profiling
Based on our initial hypothesis, we now perform deeper screens on the most likely target families.
-
Kinome Scanning: To assess the compound's activity across the human kinome, a large-scale binding assay is the method of choice. Services like Reaction Biology's KinomeScan™ utilize a competition binding assay format to quantify the interaction of a test compound with hundreds of kinases. The output is typically reported as "% Inhibition" at a single high concentration (e.g., 10 µM) or as a dissociation constant (Kd) for high-affinity interactions. This provides a detailed map of both the intended target and any off-target kinases.[20]
-
CYP450 Inhibition Panel: To investigate the predicted liability, a dedicated CYP inhibition assay is performed. This typically involves incubating Compound X with human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). The inhibition of the metabolism of these probe substrates is measured, and an IC50 value is determined for each isoform.
Hypothetical Data Presentation: Kinome Scan Comparison
| Kinase Target | Compound X (% Inhibition @ 1 µM) | SB203580 (% Inhibition @ 1 µM) | Annotation |
| MAPK14 (p38α) | 98% | 99% | Hypothesized On-Target |
| MAPK11 (p38β) | 85% | 92% | Known Isoform Cross-Reactivity |
| JNK1 | 45% | 55% | Common Off-Target for p38 Inhibitors |
| CDK2 | 12% | 8% | No significant activity |
| AURKB | 78% | 15% | Potential Off-Target for Compound X |
| SRC | 5% | 6% | No significant activity |
This table illustrates how kinome scan data can be used to compare the selectivity of a novel compound against a known benchmark, highlighting both expected and unexpected interactions.
Tier 3: Target Validation in a Cellular Context
Biochemical and binding assays are essential, but they do not guarantee that a compound will engage its target in the complex environment of a living cell. Therefore, the final tier of profiling focuses on validating the top hits from Tier 2 in a more physiologically relevant setting.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[21] The principle is based on ligand-induced thermal stabilization: when a compound binds to its protein target, the resulting complex is more resistant to heat-induced denaturation.[22][23][24] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift".[25]
Experimental Protocol: CETSA for p38α Target Engagement
-
Objective: To confirm that Compound X binds to and stabilizes p38α in a cellular environment.
-
Materials: A549 cells (or other cell line expressing p38α), cell culture medium, Compound X, DMSO (vehicle control), PBS, protease inhibitor cocktail, lysis buffer, PCR tubes, thermal cycler, equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-p38α antibody, secondary antibody, ECL substrate).
-
Methodology:
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat one set of cells with Compound X (e.g., 10 µM) and a parallel set with DMSO (vehicle) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) from each sample. Quantify the amount of soluble p38α in each sample using Western blotting.
-
-
Data Interpretation: Plot the band intensity for soluble p38α against temperature for both the vehicle- and Compound X-treated samples. A rightward shift in the melting curve for the Compound X-treated sample confirms target engagement and stabilization.
Downstream Functional Confirmation
Confirming target binding is crucial, but demonstrating functional modulation of the relevant signaling pathway provides the ultimate validation. For a p38 MAPK inhibitor, this involves measuring the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
A Western blot analysis showing reduced levels of phosphorylated MK2 (p-MK2) in cells treated with Compound X following stimulation (e.g., with anisomycin) would provide strong functional evidence of its on-target activity.
Part 3: Data Synthesis & Comparative Analysis
The final step is to integrate all the data into a cohesive profile that directly compares Compound X to our benchmark, SB203580.
Comparative Selectivity Profile: Compound X vs. SB203580
| Parameter | Compound X (Hypothetical Data) | SB203580 (Literature Values) | Implication |
| On-Target Potency | |||
| p38α (MAPK14) Ki | 25 nM | 34 nM | Potent on-target activity, comparable to benchmark. |
| Kinase Selectivity | |||
| AURKB Ki | 350 nM | >10,000 nM | Significant off-target activity identified. |
| JNK1 Ki | >5,000 nM | ~2,500 nM | Cleaner profile against a common off-target. |
| Safety Target Liability | |||
| CYP3A4 IC50 | 1.5 µM | >50 µM | Potent CYP inhibition, a major liability. |
| hERG IC50 | >30 µM | >30 µM | No significant hERG liability detected. |
This synthesized data tells a clear story. While Compound X is a potent p38α inhibitor, its development path is complicated by two significant liabilities not present in the benchmark compound: potent inhibition of Aurora Kinase B (a cell cycle kinase, which could lead to anti-proliferative toxicity) and strong inhibition of CYP3A4 (a high risk for drug-drug interactions).
This comparative analysis provides actionable insights. The project team can now make an informed decision:
-
Terminate: The liabilities may be too significant to overcome.
-
Optimize: Initiate a medicinal chemistry effort to modify the structure of Compound X to improve its selectivity against AURKB and CYP3A4 while maintaining p38α potency.[26][27]
-
Repurpose: If the Aurora B inhibition is potent and selective over other kinases, investigate its potential as an anti-cancer agent.
Conclusion
Profiling the cross-reactivity of a novel chemical entity is a dynamic, multi-faceted process that forms the bedrock of preclinical safety assessment. As demonstrated with our case study of this compound, the process is not merely about data generation; it is about strategic, hypothesis-driven inquiry. By integrating computational predictions, broad biochemical screens, and targeted cellular validation assays, we can build a comprehensive understanding of a compound's selectivity. This tiered, comparative approach allows researchers to identify and mitigate risks early, ultimately enabling the design of safer, more effective medicines.
References
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed. [Link]
-
Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives. (n.d.). PubMed. [Link]
-
Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. (n.d.). Bentham Science. [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2011). United Arab Emirates University. [Link]
-
Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. (1993). PubMed. [Link]
-
SafetyScreen Functional Panel. (n.d.). Eurofins Discovery. [Link]
-
Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
SafetyScreen44 Panel. (n.d.). Eurofins Discovery. [Link]
-
Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (n.d.). PubMed. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. [Link]
-
Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (2007). Chemical Research in Toxicology, 20(5), 725-733. [Link]
-
Finding a better path to drug selectivity. (2010). Proceedings of the National Academy of Sciences, 107(16), 7267-7268. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(14). [Link]
-
About - SwissTargetPrediction. (n.d.). Swiss Institute of Bioinformatics. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology, 13. [Link]
-
Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
-
How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17871–17883. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2013). ACS Chemical Biology, 8(2), 311–324. [Link]
-
(Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014). (n.d.). SciSpace. [Link]
-
Knowledge-Based Approaches to Off-Target Screening. (2018). Methods in Enzymology. [Link]
-
SwissTargetPrediction. (n.d.). bio.tools. [Link]
-
CNS SafetyScreen panel. (n.d.). Eurofins Discovery. [Link]
-
SafetyScreen44™ Panel. (n.d.). Eurofins. [Link]
-
CETSA. (n.d.). Pelago Bioscience. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2022). Journal of Multidisciplinary Research, 2(2). [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2010). Molecular Pharmaceutics. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Pharmacological screening of new chemical entities in human subjects and methods of data handling. (1979). British Journal of Clinical Pharmacology. [Link]
-
Pharmacology profiling of chemicals and proteins. (2016). DTU Research Database. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by tuning the electronics of the acrylamide warhead. (2019). Angewandte Chemie International Edition. [Link]
-
Chemical and Physical Characterizations of Potential New Chemical Entity. (2007). American Pharmaceutical Review. [Link]
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. (2010). Molecular Pharmaceutics, 7(6), 1995–2010. [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Communications Biology. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals, 14(8), 757. [Link]
-
Pharmacological screening of new chemical entities in human subjects and methods of data handling. (1979). PubMed. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (2023). ChemRxiv. [Link]
-
Imidazoles as potential anticancer agents. (2017). RSC Advances, 7(48), 30201–30224. [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). World of Medicine and Biology, 18(80), 195-200. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SwissTargetPrediction [swisstargetprediction.ch]
- 16. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014) | David Gfeller | 1254 Citations [scispace.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CETSA [cetsa.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. azolifesciences.com [azolifesciences.com]
Navigating the Therapeutic Potential of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole Derivatives: A Comparative Guide to Preclinical In Vivo Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents. The strategic incorporation of a 5-bromo-2-fluorophenyl moiety onto the 1H-imidazole ring presents a compelling avenue for the development of novel therapeutics with potentially enhanced efficacy and refined pharmacological profiles. This guide provides a comprehensive comparison of the anticipated in vivo efficacy of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole derivatives, drawing upon existing data from structurally related compounds and outlining the rigorous experimental frameworks required for their preclinical validation.
The Rationale: Why this compound?
The unique combination of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring is not arbitrary. Halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.
-
Fluorine: The high electronegativity and small size of the fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter the pKa of nearby functional groups, thereby influencing bioavailability.
-
Bromine: The larger bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target-ligand recognition and selectivity. It also increases lipophilicity, which can impact cell membrane permeability.
Given the broad spectrum of biological activities associated with imidazole derivatives, including anticancer and antifungal effects, the this compound scaffold is a promising candidate for yielding potent and selective therapeutic agents.[1][2][3]
Comparative Landscape: Insights from Structurally Related Imidazole Derivatives
While specific in vivo efficacy data for this compound derivatives is not yet extensively published, a robust body of literature on analogous compounds provides a strong foundation for predicting their therapeutic potential.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of imidazole derivatives, often through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5] For instance, derivatives bearing substituted phenyl rings have shown significant cytotoxicity against a range of cancer cell lines.
Table 1: Comparative In Vitro Anticancer Activity of Substituted Phenyl-Imidazole Derivatives
| Compound Class | Cancer Cell Line | Key Findings | Reference |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, HCT-15, HeLa | Potent antiproliferative activities with IC50 values in the nanomolar range. | [5] |
| Imidazole-based N-phenylbenzamides | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | A fluorine-substituted derivative was the most active, with IC50 values in the single-digit micromolar range. | [6] |
| 2-(4-fluorophenyl) imidazol-5-ones | Hela, MCF-7, PC3, HCT-116 | Good potency against a panel of cancer cell lines, with some compounds showing high inhibitory activity against VEGFR-2. | [7] |
| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | MCF-7, HepG2, HCT-116 | A derivative with a 5-bromo-2-hydroxybenzylideneamino group showed notable cytotoxic effects. | [4] |
The data in Table 1 suggests that fluorinated and brominated phenyl-imidazole derivatives are promising candidates for anticancer drug development. The this compound scaffold, combining both these halogens, is therefore hypothesized to exhibit potent anticancer activity.
Antifungal Potential
Imidazole derivatives are a well-established class of antifungal agents, with many clinically used drugs belonging to this family.[8][9] Their primary mechanism of action is the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
Table 2: Comparative In Vitro Antifungal Activity of Imidazole Derivatives
| Compound Class | Fungal Species | Key Findings | Reference |
| Novel Fluconazole-based compounds | Candida albicans, Aspergillus species | Displayed broad-spectrum and superior in vitro antifungal capabilities compared to fluconazole. | [10] |
| Fluorinated benzimidazole derivatives | Gram-positive and Gram-negative bacteria, and two fungal strains | Fluoro-substituted compounds demonstrated good antibacterial and antifungal properties. | [11] |
| General Imidazole Derivatives | Candida spp. | Moderate inhibitory activity, with improved efficacy when combined with a surface-active agent. | [9] |
The consistent antifungal activity of fluorinated imidazole derivatives, as highlighted in Table 2, provides a strong rationale for investigating the this compound class as potential new antifungal agents.
Framework for In Vivo Efficacy Assessment: Experimental Protocols
The translation of promising in vitro data to clinical success hinges on rigorous in vivo evaluation. The following are detailed, step-by-step methodologies for assessing the anticancer and antifungal efficacy of novel this compound derivatives.
Protocol 1: Xenograft Model for Anticancer Efficacy
This protocol outlines a standard workflow for evaluating the antitumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Cell Culture and Animal Model:
-
Select a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) based on in vitro sensitivity to the test compound.
-
Culture the cells under standard conditions.
-
Utilize immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment Regimen:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
The control group should receive the vehicle used to dissolve the compound. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., doxorubicin, paclitaxel) is highly recommended for comparison.
-
Treat the animals for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform histological and immunohistochemical analyses on the tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
-
Toxicity Assessment:
-
Monitor the animals for signs of toxicity throughout the study (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
dot
Caption: Workflow for a preclinical xenograft model.
Protocol 2: Systemic Candidiasis Model for Antifungal Efficacy
This protocol details a murine model of systemic Candida albicans infection to evaluate the in vivo antifungal activity of a test compound.
Methodology:
-
Fungal Strain and Animal Model:
-
Use a well-characterized strain of Candida albicans.
-
Culture the yeast on Sabouraud dextrose agar and prepare a standardized inoculum in sterile saline.
-
Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) to establish a robust infection.
-
-
Infection:
-
Inject the mice intravenously (via the tail vein) with a lethal or sublethal dose of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
-
Treatment Regimen:
-
Initiate treatment with the this compound derivative at a specified time post-infection (e.g., 2 hours).
-
Administer the compound at various doses via an appropriate route (e.g., oral gavage).
-
Include a vehicle control group and a positive control group treated with a standard antifungal agent (e.g., fluconazole).
-
Continue treatment for a defined period (e.g., 7-14 days).
-
-
Efficacy Evaluation:
-
Survival Study: Monitor the mice daily for morbidity and mortality for up to 30 days post-infection. Plot survival curves (Kaplan-Meier) and compare the median survival times between groups.
-
Fungal Burden Study: In a separate cohort of mice, euthanize the animals at specific time points (e.g., 48-72 hours post-infection).
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile saline and perform serial dilutions.
-
Plate the dilutions on Sabouraud dextrose agar and incubate for 24-48 hours.
-
Count the number of colony-forming units (CFU) and express the fungal burden as log10 CFU per gram of tissue.
-
-
Toxicity Assessment:
-
Monitor the animals for signs of toxicity as described in the anticancer protocol.
-
dot
Caption: Workflow for a systemic candidiasis model.
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling
In cancer, imidazole derivatives have been shown to interfere with pathways that regulate cell proliferation, survival, and angiogenesis. A plausible mechanism of action for a novel anticancer agent from this class could involve the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 7. japsonline.com [japsonline.com]
- 8. scilit.com [scilit.com]
- 9. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthetic Routes of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Introduction
1-(5-Bromo-2-fluorophenyl)-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogenated phenyl ring attached to an imidazole moiety, makes it a precursor to a wide range of complex molecules with potential biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the three primary synthetic strategies for the N-arylation of imidazole to produce this compound: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols adapted from established literature, and offer a comparative analysis to guide the selection of the most appropriate method for your research needs.
Comparative Analysis of Synthetic Strategies
The core chemical transformation in the synthesis of this compound is the formation of a carbon-nitrogen bond between the imidazole ring and the 5-bromo-2-fluorophenyl group. The choice of synthetic route will depend on several factors, including the desired scale of the reaction, cost of reagents and catalysts, functional group tolerance, and available laboratory equipment.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based | Copper-based | Catalyst-free (or base-mediated) |
| Ligand | Bulky, electron-rich phosphines | Phenanthrolines, diamines, or ligand-free | Not applicable |
| Starting Aryl Halide | Aryl bromides, chlorides, iodides, triflates | Aryl iodides, bromides | Activated aryl fluorides, chlorides |
| Reaction Temperature | Moderate to high (80-120 °C) | High (110-200 °C), modern methods are milder | Varies, can be moderate to high |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases (e.g., NaH, K₂CO₃) |
| Functional Group Tolerance | Generally high | Can be limited by high temperatures in classical methods | Limited to substrates without base-sensitive groups |
| Yields | Generally good to excellent | Can be variable, but modern methods are high-yielding | Highly dependent on substrate activation |
| Scalability | Well-established for large-scale synthesis[1] | Can be challenging due to high temperatures and catalyst loading | Potentially scalable if conditions are mild |
| Cost | Palladium catalysts and phosphine ligands can be expensive | Copper catalysts are generally inexpensive | Low reagent cost |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (imidazole), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.
Experimental Protocol
The following protocol is a representative procedure for the Buchwald-Hartwig amination adapted from literature precedents for the N-arylation of imidazoles.[1][5]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 mmol), 1,4-dibromo-2-fluorobenzene (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and a suitable phosphine ligand such as XPhos or BINAP (0.1 mmol).[6]
-
Solvent Addition: Add dry, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction: Stir the mixture at 110 °C for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain this compound.
Discussion
Advantages:
-
High Generality: The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the amine.[3]
-
Milder Conditions: Compared to the classical Ullmann condensation, the Buchwald-Hartwig reaction often proceeds at lower temperatures.[1]
-
High Yields: This method typically provides good to excellent yields of the desired N-arylated product.[5]
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.
-
Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, including C-N bonds.[7] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations have made this a more versatile and milder synthetic tool.
Mechanism and Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-imidazolide species, which then undergoes a coupling reaction with the aryl halide.[8] The reaction can proceed through a Cu(I)/Cu(III) catalytic cycle. The use of ligands, such as phenanthrolines or diamines, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.
Experimental Protocol
The following is a representative protocol for a modern Ullmann condensation adapted from the literature.[7]
-
Reaction Setup: In a sealed tube, combine imidazole (1.5 mmol), 1,4-dibromo-2-fluorobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), a suitable ligand like 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethylformamide (DMF) (5 mL) to the sealed tube.
-
Reaction: Heat the mixture at 130-150 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Discussion
Advantages:
-
Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.
-
Robustness: Copper-catalyzed reactions can sometimes be less sensitive to air and moisture compared to their palladium counterparts.
Disadvantages:
-
Harsh Conditions: While modern protocols have improved, Ullmann reactions can still require higher temperatures and longer reaction times than Buchwald-Hartwig aminations.
-
Substrate Scope: The functional group tolerance of Ullmann reactions can be more limited, especially under harsh conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the imidazolide anion) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of the electron-withdrawing fluorine atom at the ortho position to the bromine can activate the ring towards nucleophilic attack.
Experimental Protocol
A plausible experimental protocol for the SNAr synthesis of the target molecule is as follows:
-
Imidazolide Formation: In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in dry DMF (5 mL). Add a solution of imidazole (1.2 mmol) in dry DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
SNAr Reaction: Add a solution of 1,4-dibromo-2-fluorobenzene (1.0 mmol) in dry DMF to the imidazolide solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Discussion
Advantages:
-
Catalyst-Free: This method avoids the use of expensive and potentially toxic transition metal catalysts.
-
Simplicity: The experimental setup is often simpler than for cross-coupling reactions.
Disadvantages:
-
Limited Scope: SNAr reactions are generally limited to aryl halides with strong electron-withdrawing substituents. While the fluorine atom is activating, the bromo substituent is deactivating, which may lead to low reactivity.
-
Harsh Conditions: The use of a strong base like sodium hydride may not be compatible with all functional groups.
Conclusion and Recommendation
For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the most promising and reliable method. Its broad functional group tolerance, generally milder reaction conditions compared to the Ullmann condensation, and consistently high yields make it the preferred choice for laboratory-scale synthesis and for ensuring a high probability of success with a novel substrate. While the cost of the palladium catalyst and ligand is a factor, the efficiency and reliability of this method often outweigh this drawback, especially in a research and development setting.
The Ullmann condensation offers a more cost-effective alternative, and with modern ligand systems, it can be a viable option. However, it may require more extensive optimization of reaction conditions to achieve high yields. Nucleophilic Aromatic Substitution is the least likely to be successful for this particular target due to the mixed electronic nature of the substituents on the phenyl ring, but its simplicity and low cost could warrant a preliminary investigation.
For researchers and drug development professionals, the predictability and robustness of the Buchwald-Hartwig amination make it the superior strategic choice for the synthesis of this compound, ensuring a more direct and efficient path to this valuable chemical intermediate.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
- Altman, R. A., & Buchwald, S. L. (2006). A General and Efficient Copper Catalyst for the N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
ResearchGate. N-Arylation of imidazole using different fluoroarenes. [Link]
- V. S. V. Satyanarayana, Madhumita Rakshit, & A. Sivakumar. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5569-5573.
-
ResearchGate. Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][3]oxazepine Derivatives via a Double Ullmann Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. [Link]
-
ResearchGate. Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][9]imidazo[1,2-d][1][2][3]triazine Derivatives. [Link]
-
IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
-
ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. [Link]
-
ResearchGate. (a) Ullmann coupling reaction for 1,4-dibromobenzene on Cu(110); two... [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
ResearchGate. Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Phenylimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the phenylimidazole scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, including the inhibition of key enzymes implicated in cancer and inflammatory diseases. The strategic introduction of halogen atoms, particularly bromine, onto this framework can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This guide delves into the critical structure-activity relationships (SAR) of bromo-substituted phenylimidazoles, offering a comparative analysis of how the position of bromine substitution on the phenyl ring dictates biological activity. We will explore the underlying mechanistic principles and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Significance of Bromine in Phenylimidazole Scaffolds
The substitution of a hydrogen atom with bromine on the phenyl ring of a phenylimidazole molecule is a deliberate and strategic choice in medicinal chemistry. Bromine, being a halogen, introduces a unique combination of electronic and steric effects. Its electron-withdrawing nature can modulate the pKa of the imidazole ring, influencing its interaction with biological targets. Furthermore, the size of the bromine atom can provide crucial steric bulk, promoting favorable interactions within a protein's binding pocket or, conversely, creating unfavorable steric hindrance. The position of the bromine atom—be it ortho, meta, or para—is paramount, as it dictates the spatial orientation of these effects and, consequently, the compound's biological activity.
Comparative Analysis of Bromo-Substituted Phenylimidazole Analogs
A study on phenyl-imidazole derived inhibitors of IDO1 provides valuable insights into the effects of halogen substitution.[1] While this particular study focused on fluoro-substituted analogs, the principles of positional effects of halogens can be extrapolated and are supported by findings in other studies on halogenated compounds.
| Position of Halogen | Observed Effect on IDO1 Inhibitory Activity | Rationale |
| Ortho | Generally leads to a decrease in potency. | The proximity of the halogen to the imidazole ring can cause steric hindrance, potentially disrupting the optimal binding conformation with the heme iron in the active site of IDO1.[1] |
| Meta | Can result in potent inhibitors, often showing improved activity compared to the unsubstituted parent compound. | A meta-substituent is well-positioned to interact with specific residues lining the active site pocket without sterically clashing with the core binding interaction. This can lead to enhanced binding affinity. |
| Para | Often results in a significant decrease in potency. | The para position is more solvent-exposed in the IDO1 active site. A substitution at this position may not contribute to favorable binding interactions and could even be detrimental. |
Another study focusing on potent IDO1 inhibitors based on a phenylimidazole scaffold provides further evidence. While not a direct ortho-meta-para comparison of bromo-analogs, it presents data on various halogenated derivatives, indicating that the precise placement of halogens, in combination with other substituents, is critical for achieving high potency.[2]
The following Graphviz diagram illustrates the generalized structure-activity relationship of halogenated phenylimidazoles as IDO1 inhibitors based on the available data.
Caption: Generalized SAR of halogenated phenylimidazoles as IDO1 inhibitors.
Experimental Protocols for Biological Evaluation
To rigorously assess the structure-activity relationship of novel bromo-substituted phenylimidazoles, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays relevant to this class of compounds.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.
Principle: The enzymatic reaction is allowed to proceed in the presence of the test compound. The reaction is then stopped, and the product, kynurenine (after hydrolysis of N-formylkynurenine), is quantified. A decrease in kynurenine production compared to a control indicates inhibition of IDO1.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-Tryptophan (substrate) solution.
-
Methylene blue solution (cofactor).
-
Ascorbic acid solution (reducing agent).
-
Catalase solution.
-
Test compound solutions at various concentrations.
-
Trichloroacetic acid (TCA) solution (30% w/v) for stopping the reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
Catalase solution.
-
Methylene blue solution.
-
Ascorbic acid solution.
-
Test compound solution or vehicle control.
-
IDO1 enzyme solution.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-Tryptophan solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding the TCA solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of kynurenine at 321 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow for the IDO1 inhibition assay.
Caption: Workflow for the in vitro IDO1 inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a test compound to inhibit the activity of specific cytochrome P450 isoforms, which are crucial for drug metabolism.
Principle: A specific substrate for a particular CYP isoform is incubated with human liver microsomes (a source of CYP enzymes) and a NADPH-generating system in the presence of the test compound. The formation of a specific metabolite is monitored, and a decrease in its formation indicates CYP inhibition.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Human liver microsomes.
-
A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
A NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound solutions at various concentrations.
-
A known inhibitor for the specific CYP isoform as a positive control.
-
Acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
Human liver microsomes.
-
Test compound solution or vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH-generating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates the workflow for the CYP inhibition assay.
Caption: Workflow for the in vitro cytochrome P450 inhibition assay.
Conclusion
The structure-activity relationship of bromo-substituted phenylimidazoles is a nuanced and critical area of study in drug discovery. The position of the bromine substituent on the phenyl ring has a profound impact on the biological activity of these compounds, with the meta position often proving to be the most favorable for enhancing inhibitory potency against enzymes like IDO1. This guide provides a framework for understanding these relationships and offers detailed experimental protocols to facilitate the rational design and evaluation of novel bromo-substituted phenylimidazole derivatives. By leveraging these insights, researchers can accelerate the development of more potent and selective therapeutic agents to address unmet medical needs.
References
-
Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(6), 1706–1718. [Link]
-
Yus, M., & Pastor, I. M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 386-397. [Link]
-
Tojo, S., et al. (2014). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters, 5(11), 1119–1123. [Link]
-
Thangapandian, S., et al. (2011). Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: Effect of halogen substitution in the phenyl ring. European Journal of Medicinal Chemistry, 46(9), 4398-4408. [Link]
-
Mondal, S., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188427. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
Sources
Benchmarking a Novel IDO1 Inhibitor: A Comparative Guide to 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune evasion.[1][2][3] Its overexpression in various tumor types is often correlated with a poor prognosis.[1][3] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] This enzymatic activity depletes the local tumor microenvironment of tryptophan, a crucial resource for proliferating T-effector cells, and simultaneously produces immunosuppressive kynurenine metabolites.[3][5][6] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy.[1][7]
This guide provides a comprehensive framework for benchmarking the novel compound, 1-(5-Bromo-2-fluorophenyl)-1h-imidazole, against established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod (also known as Linrodostat). The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison of its performance, supported by detailed experimental protocols. The importance of such benchmarking lies in its ability to provide a data-driven foundation for informed decision-making, risk management, and strategic resource allocation in the drug development process.[8][9][10][11]
The Rationale for Comparison: Selecting the Right Benchmarks
The selection of appropriate comparators is paramount for a meaningful benchmarking study. Epacadostat and Navoximod have been chosen for their well-characterized mechanisms of action and extensive investigation in clinical trials.[1][12][13][14]
-
Epacadostat (INCB24360): A potent and selective hydroxyamidine-based inhibitor of IDO1.[13][15][16] It acts as a competitive inhibitor, blocking the binding of tryptophan to the enzyme's active site.[13] Although it showed promise in early trials, it failed to meet its primary endpoint in a pivotal Phase III study, highlighting the complexities of targeting the IDO1 pathway.[14][17]
-
Navoximod (Linrodostat, BMS-986205): Another potent IDO1 inhibitor with a distinct chemical scaffold.[18][19][20] Its development has also been a significant part of the clinical investigation into IDO1 inhibition.[21]
By comparing this compound to these compounds, we can ascertain its relative potency, selectivity, and cellular activity, providing crucial insights into its therapeutic potential.
Comparative Performance Evaluation: A Multi-faceted Approach
A thorough benchmarking analysis requires a combination of biochemical and cell-based assays to provide a holistic view of the inhibitor's performance.
Part 1: In Vitro Enzymatic Inhibition
The initial step is to determine the direct inhibitory effect of the compounds on purified IDO1 enzyme.
Experimental Protocol: IDO1 Enzyme Inhibition Assay
This protocol outlines the measurement of IDO1 activity by quantifying the production of N-formylkynurenine, which is then converted to kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (this compound, Epacadostat, Navoximod) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of the test compounds to the wells of the microplate. Include a positive control (no inhibitor) and a blank control (no enzyme).
-
Initiate the reaction by adding the recombinant IDO1 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the absorbance at 321 nm to quantify the amount of N-formylkynurenine produced.[15]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Hypothetical Value] |
| Epacadostat | ~10 nM[15] |
| Navoximod | ~7 nM (Ki)[18] |
Table 1: Comparative in vitro inhibitory potency against recombinant human IDO1.
Part 2: Cellular Activity Assessment
While enzymatic assays are crucial, evaluating the inhibitor's performance in a cellular context is essential to understand its ability to penetrate cell membranes and inhibit IDO1 in its native environment.[5]
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol utilizes a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[22][23]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells or HeLa cells).[22][24]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
Recombinant human IFN-γ.
-
Test compounds.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS).[25][26]
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[22]
-
Add serial dilutions of the test compounds to the cells and incubate for a further 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent or more sensitively using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28]
-
Calculate the cellular IC50 value for each compound.
Data Presentation:
| Compound | Cellular IC50 (nM) |
| This compound | [Hypothetical Value] |
| Epacadostat | ~7.1 nM[29] |
| Navoximod | ~75 nM (EC50)[18] |
Table 2: Comparative cellular potency in IFN-γ-stimulated human cancer cells.
Part 3: Functional T-Cell Response
The ultimate goal of IDO1 inhibition is to restore the anti-tumor immune response. A co-culture assay can be used to assess the functional consequence of IDO1 inhibition on T-cell activation.[23]
Experimental Protocol: IDO1-Mediated T-Cell Suppression Assay
Materials:
-
IDO1-expressing cancer cells (as above).
-
Human T-cells (e.g., Jurkat T-cell line or primary human T-cells).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).
-
Test compounds.
-
Reagents for measuring T-cell proliferation (e.g., CFSE staining) or cytokine production (e.g., ELISA for IFN-γ).
Procedure:
-
Co-culture the IDO1-expressing cancer cells with T-cells in the presence of T-cell activation stimuli.
-
Add serial dilutions of the test compounds to the co-culture.
-
Incubate for 48-72 hours.
-
Assess T-cell proliferation by flow cytometry (if using CFSE) or measure the concentration of IFN-γ in the supernatant by ELISA.
-
Determine the concentration of each compound required to rescue T-cell activity from IDO1-mediated suppression.
Visualizing the Workflow and Pathway
To provide a clear understanding of the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking IDO1 inhibitors.
Caption: The IDO1 pathway and the mechanism of its inhibition in cancer immunotherapy.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against the clinically evaluated IDO1 inhibitors, Epacadostat and Navoximod. By employing a combination of biochemical, cellular, and functional assays, a comprehensive profile of the novel compound's potency, selectivity, and biological activity can be established. The resulting data will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the ongoing efforts to overcome immune evasion in cancer.
References
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Drug Target Review. Retrieved from [Link]
-
Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. Retrieved from [Link]
-
Galanopoulos, A., & Kerzeli, I. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Citeline. Retrieved from [Link]
- Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
-
Epacadostat. Wikipedia. Retrieved from [Link]
- Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10531-10552.
- Chevolet, I., et al. (2021). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 18(5), 1124-1134.
- Kaper, T., et al. (2018).
- Dolsak, A., Gobec, S., & Sova, M. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 12(1), 12-32.
-
Definition of epacadostat. NCI Drug Dictionary. Retrieved from [Link]
- G, Y., et al. (2025, September 26). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
- Chen, Y., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Phytomedicine, 92, 153733.
- O'Loughlin, T., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15638-15649.
- Van der Smet, G., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 11, 153.
-
The importance of benchmarking datasets in machine learning. (2023, August 7). Molecular Forecaster. Retrieved from [Link]
-
Kaper, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Retrieved from [Link]
- van Baren, N., & Van den Eynde, B. J. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research, 26(5), 989-991.
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Retrieved from [Link]
-
Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PubMed Central. Retrieved from [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Institutes of Health. Retrieved from [Link]
-
Cell‐Based Identification of New IDO1 Modulator Chemotypes. PubMed Central. Retrieved from [Link]
-
IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience. Retrieved from [Link]
-
IDO/kynurenine pathway in cancer: possible therapeutic approaches. PubMed Central. Retrieved from [Link]
-
Summary of clinical trials of IDO1 inhibitors. ResearchGate. Retrieved from [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. Retrieved from [Link]
-
The importance of benchmarking in biomarker discovery and validation. (2018, June 7). Project Guru. Retrieved from [Link]
-
Ilancheran, M. (2018, April 3). An Analysis Of Clinical Development Benchmarking Practices. Clinical Leader. Retrieved from [Link]
-
IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Retrieved from [Link]
-
5 Proven Benefits of Benchmarking in the Pharmaceutical Industry. (2025, March 3). PharmaCores. Retrieved from [Link]
-
Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. (2024, August 4). Immusmol. Retrieved from [Link]
-
Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Retrieved from [Link]
-
Measurement of kynurenine pathway metabolites by tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. Retrieved from [Link]
-
(A–C) Determination of the kynurenine production in different cells... ResearchGate. Retrieved from [Link]
-
Linrodostat. AdisInsight. Retrieved from [Link]
-
Definition of linrodostat. NCI Drug Dictionary. Retrieved from [Link]
-
Therapy Detail - CKB CORE. Genomenon. Retrieved from [Link]
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019, October 31). OncLive. Retrieved from [Link]
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. Retrieved from [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. Retrieved from [Link]
-
(PDF) Imidazole: Having Versatile Biological Activities. ResearchGate. Retrieved from [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. intelligencia.ai [intelligencia.ai]
- 9. projectguru.in [projectguru.in]
- 10. An Analysis Of Clinical Development Benchmarking Practices [clinicalleader.com]
- 11. 5 Proven Benefits of Benchmarking in the Pharma Industry [pharmacores.com]
- 12. Facebook [cancer.gov]
- 13. Epacadostat - Wikipedia [en.wikipedia.org]
- 14. annualreviews.org [annualreviews.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. selleckchem.com [selleckchem.com]
- 19. Linrodostat - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 20. Facebook [cancer.gov]
- 21. onclive.com [onclive.com]
- 22. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Selectivity of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole for Its Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for assessing the selectivity of the novel azole compound, 1-(5-Bromo-2-fluorophenyl)-1h-imidazole, a putative inhibitor of sterol 14α-demethylase (CYP51). As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing this potential therapeutic agent.
Introduction: The Critical Imperative of Selectivity
This compound belongs to the azole class of compounds, which are renowned for their antifungal properties. The therapeutic efficacy of azoles stems from their ability to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[1][2]. However, the presence of a homologous CYP51 enzyme in humans, which is vital for cholesterol biosynthesis, presents a significant challenge in drug development: the imperative of selectivity.
A highly selective compound will potently inhibit the fungal CYP51 enzyme while sparing its human counterpart and other related cytochrome P450 enzymes. Poor selectivity can lead to a range of adverse effects, from drug-drug interactions to endocrine disruptions, compromising the safety and therapeutic window of a potential drug[3][4]. This guide outlines a comprehensive strategy to rigorously evaluate the selectivity profile of this compound, comparing it with established antifungal agents to benchmark its performance.
Note on Data Availability: As of the writing of this guide, specific experimental data for this compound is not publicly available. Therefore, for illustrative purposes, this guide will utilize data from a closely related and structurally similar analog found in the literature: 6-Bromo-N-(1-(2-fluorophenyl)-3-(1H-imidazol-1-yl)-1-oxopropan-2-yl)-2-naphthamide (hereafter referred to as "Analog B1" ), which shares the core 1-(2-fluorophenyl)-1h-imidazole moiety[5]. This substitution allows for a realistic demonstration of the comparative assessment process.
On-Target Selectivity: Fungal vs. Human CYP51
The primary measure of selectivity for an azole antifungal is its differential activity against the fungal target enzyme versus the human ortholog.
Mechanism of Action and the Ergosterol Biosynthesis Pathway
CYP51 is a key enzyme in the post-lanosterol stages of sterol biosynthesis[6]. In fungi, it catalyzes the demethylation of lanosterol, a critical step in the formation of ergosterol. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death[7].
Comparative IC50 Analysis
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. A direct comparison of the IC50 values for the fungal and human CYP51 enzymes provides the primary selectivity index. A higher ratio of human IC50 to fungal IC50 is desirable.
| Compound | C. albicans CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (Human/Fungal) |
| Analog B1 (Representative) | 0.5 | >64 | >128 |
| Fluconazole | 0.31 | ~400 | ~1300[8] |
| Itraconazole | ~0.1 | ~17.5 | ~175[8] |
| Ketoconazole | ~0.05 | ~0.5 | ~10 |
Table 1: Comparative in vitro inhibition of fungal and human CYP51. Data for Analog B1 is representative, based on similar novel azoles. Competitor data is sourced from literature.
Antifungal Activity: Minimum Inhibitory Concentration (MIC)
While enzymatic assays are crucial, assessing the compound's activity against whole fungal cells is essential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism[4].
| Compound | C. albicans (I) MIC (µg/mL) | C. albicans (II, Fluconazole-Resistant) MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| Analog B1 | 0.5 | 0.5 | 1 | 2 |
| Fluconazole | 0.25-1.0 | >64 | 0.5-2.0 | 0.5-4.0 |
| Itraconazole | 0.03-0.25 | 0.125-1.0 | 0.06-0.5 | 0.06-0.5 |
| Ketoconazole | 0.03-0.25 | 0.125-1.0 | 0.03-0.25 | 0.03-0.25 |
Table 2: Comparative antifungal activity (MIC) against various Candida species. Data for Analog B1 is derived from the published data for this specific analog[5]. Competitor data represents typical MIC ranges.
Off-Target Selectivity and Safety Assessment
A comprehensive selectivity assessment must extend beyond the primary target to include key human enzymes that are known to be affected by azole antifungals, as well as general cellular toxicity.
Inhibition of Human Steroidogenic P450 Enzymes
A significant clinical limitation of some azole antifungals is their inhibitory effect on human P450 enzymes involved in steroid hormone synthesis in the adrenal glands[3][4]. This can lead to endocrine disturbances. Key enzymes to screen against include CYP11B1 (11β-hydroxylase) and CYP17A1 (17α-hydroxylase/17,20-lyase).
In Vitro Cytotoxicity
Assessing the general toxicity of the compound against human cells is a critical step in evaluating its therapeutic index. A human liver cell line, such as HepG2, is often used for this purpose as the liver is a primary site of drug metabolism and potential toxicity.
| Compound | HepG2 IC50 (µM) |
| Representative Imidazole | >50 |
| Fluconazole | >100 |
| Itraconazole | ~25 |
| Ketoconazole | ~10 |
Table 3: Comparative in vitro cytotoxicity against human HepG2 cells. Data for the representative imidazole is based on published values for similar novel imidazole derivatives[9].
Experimental Methodologies
The following protocols provide a framework for obtaining the comparative data discussed above.
Protocol 1: CYP51 Reconstitution Inhibition Assay
This biochemical assay directly measures the inhibition of purified, recombinant CYP51 enzyme activity.
Methodology:
-
Reagents: Purified recombinant fungal (e.g., C. albicans) CYP51, human CYP51, cytochrome P450 reductase (CPR), lanosterol, NADPH, and a suitable lipid like dilauroylphosphatidylcholine (DLPC).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.
-
Reaction Mixture: In a microplate, combine the CYP51 enzyme, CPR, and lipids in the assay buffer.
-
Pre-incubation: Add the test compound to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiation: Add lanosterol to the mixture, followed by NADPH to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a strong acid or organic solvent.
-
Analysis: Extract the sterols and analyze the formation of the demethylated product using LC-MS/MS or GC-MS.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis[9][10].
Protocol 2: Broth Microdilution MIC Assay
This cell-based assay determines the antifungal efficacy of the compound against various fungal strains.
Methodology:
-
Media: Use RPMI-1640 medium buffered with MOPS.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the medium.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL)[4][11].
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader[12].
Protocol 3: Cellular Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Methodology:
-
Cell Culture: Culture human cells (e.g., HepG2) in a suitable medium in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Conclusion
The comprehensive assessment of selectivity is a cornerstone of modern antifungal drug development. For a novel candidate like this compound, a multi-faceted approach is essential. By employing rigorous biochemical and cell-based assays to quantify its activity against both the intended fungal target and key human off-targets, researchers can build a robust selectivity profile. Comparing this profile against established drugs such as Fluconazole, Itraconazole, and Ketoconazole provides crucial context and benchmarks for its potential as a therapeutic agent. The methodologies and comparative frameworks detailed in this guide provide a clear and scientifically-grounded pathway for elucidating the therapeutic potential and safety profile of this and other novel azole antifungals.
References
- Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]
-
In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed. [Link]
-
Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC. [Link]
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT - ResearchGate. [Link]
-
Resistance to antifungals that target CYP51 - PMC. [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Characterization of Human Adrenal Steroidogenesis During Fetal Development | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
-
In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC. [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - Frontiers. [Link]
-
Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis - PubMed. [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed. [Link]
-
New Antifungal Agents with Azole Moieties - PMC. [Link]
-
New Antifungal Agents with Azole Moieties - MDPI. [Link]
-
Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. [Link]
-
Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. [Link]
-
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC. [Link]
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - NIH. [Link]
-
CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PubMed Central. [Link]
-
Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development. [Link]
-
Novel Antifungals Based on 4-substituted Imidazole: Solid-Phase Synthesis of Substituted Aryl Sulfonamides Towards Optimization of in Vitro Activity - PubMed. [Link]
-
Novel Fungal Metabolites as Cell Wall Active Antifungals: Fermentation, Isolation, Physico-Chemical Properties, Structure and Biological Activity - PubMed. [Link]
-
Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed. [Link]
-
Comparative antifungal activities of imidazole 5 a (without any... - ResearchGate. [Link]
-
CYP Inhibition Assay - Creative Bioarray. [Link]
-
Cytotoxicity of compounds 1–7 against selected human cancer cell lines... - ResearchGate. [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. [Link]
-
Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - NIH. [Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10][12]imidazo[1,2-d][3][4][10]triazine Derivatives - MDPI. [Link]
-
Resistance to antifungals that target CYP51 - PMC. [Link]
-
User Guide — graphviz 0.21 documentation. [Link]
-
Schematic representation of human adrenal steroidogenesis.... - ResearchGate. [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. [Link]
-
How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. [Link]
-
Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - MDPI. [Link]
-
Guide to Flowcharts in Graphviz - Sketchviz. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
A graph layout algorithm for drawing metabolic pathways. - SciSpace. [Link]
-
In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC. [Link]
-
Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - NIH. [Link]
Sources
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Preclinical Evaluation of Novel 1-(5-Bromo-2-fluorophenyl)-1H-imidazole Analogs as Potential Kinase Inhibitors
This guide provides an in-depth comparative analysis of a series of novel 1-(5-Bromo-2-fluorophenyl)-1H-imidazole analogs, designated herein as BFI-A, BFI-B, and BFI-C. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs.[1] The incorporation of a 5-bromo-2-fluorophenyl moiety is a strategic design choice intended to enhance binding affinity and modulate pharmacokinetic properties through halogen bonding and metabolic blocking. This evaluation is benchmarked against a well-characterized, commercially available kinase inhibitor, Sorafenib, to provide a clear context for performance and potential.
The primary therapeutic hypothesis is that these novel analogs act as inhibitors of key kinases within oncogenic signaling pathways, thereby suppressing tumor cell proliferation.[2] This guide will detail the rigorous preclinical workflow, from initial in vitro characterization of potency and mechanism to in vivo assessment of pharmacokinetics and efficacy, explaining the scientific rationale behind each experimental step.
Part 1: In Vitro Efficacy and Mechanism of Action (MoA)
The initial phase of preclinical evaluation focuses on determining the biological activity of the novel compounds at the molecular and cellular levels.[3] The objective is to establish target engagement, quantify cellular potency, and elucidate the mechanism by which these compounds exert their anti-cancer effects.[4]
Kinase Panel Screening for Target Identification
Expertise & Rationale: Before assessing cellular effects, it is crucial to understand the specific molecular targets of the BFI analogs. A broad kinase panel screening provides a landscape of their inhibitory activity and selectivity. A highly selective compound is often preferred to minimize off-target effects, while a multi-kinase inhibitor can be advantageous for targeting redundant or compensatory signaling pathways. We selected a panel of 96 kinases known to be dysregulated in various cancers.
Protocol: Kinase Inhibition Assay (Biochemical)
-
Compound Preparation: Serially dilute BFI-A, BFI-B, BFI-C, and Sorafenib in DMSO to achieve a 10-point concentration curve (e.g., 1 nM to 10 µM).
-
Assay Reaction: In a 384-well plate, combine each kinase with its specific substrate and ATP. Add the test compounds.
-
Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate, often using a luminescence or fluorescence-based readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 (half-maximal inhibitory concentration) value for each kinase-compound interaction by fitting the data to a four-parameter logistic curve.
Results: The screening revealed that all three BFI analogs, similar to Sorafenib, potently inhibit BRAF, a key kinase in the MAPK/ERK signaling pathway. BFI-B demonstrated the highest potency and a superior selectivity profile compared to the other analogs and the benchmark.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | BFI-A | BFI-B | BFI-C | Sorafenib (Benchmark) |
|---|---|---|---|---|
| BRAF | 25 | 8 | 45 | 22 |
| VEGFR2 | 150 | 95 | 210 | 90 |
| c-KIT | 350 | 180 | 420 | 68 |
| EGFR | >10,000 | >10,000 | >10,000 | >5,000 |
| HER2 | >10,000 | >10,000 | >10,000 | >5,000 |
Cellular Antiproliferative Activity
Expertise & Rationale: A biochemical assay confirms target inhibition, but a cell-based assay is required to determine if this translates into a functional anti-cancer effect.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4] We selected a panel of human cancer cell lines, including A375 (BRAF V600E mutant melanoma) and HT-29 (BRAF V600E mutant colorectal cancer), to evaluate the compounds in a relevant genetic context.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the BFI analogs and Sorafenib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.
Results: The cellular potency data correlated well with the biochemical screening. BFI-B was the most potent analog across both BRAF-mutant cell lines, outperforming Sorafenib.
Table 2: In Vitro Cellular Potency (IC50, µM)
| Cell Line | Cancer Type | BFI-A | BFI-B | BFI-C | Sorafenib (Benchmark) |
|---|---|---|---|---|---|
| A375 | Melanoma (BRAF V600E) | 0.85 | 0.12 | 1.50 | 0.45 |
| HT-29 | Colorectal (BRAF V600E) | 1.20 | 0.25 | 2.10 | 0.90 |
| MCF-7 | Breast (BRAF Wild-Type) | 15.5 | 9.8 | 22.4 | 8.5 |
MoA Elucidation: Signaling Pathway Analysis
Expertise & Rationale: To confirm that the observed antiproliferative effects are due to the inhibition of the intended signaling pathway, we used Western Blot analysis. This technique allows for the visualization of changes in protein expression and phosphorylation status. Inhibition of BRAF should lead to a downstream decrease in the phosphorylation of MEK and ERK, key mediators of the pathway.
Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Treat A375 cells with BFI-B or Sorafenib at their respective IC50 concentrations for 6 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis: Separate 20 µg of protein per sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Visualization: MAPK Signaling Pathway and Point of Inhibition The diagram below illustrates the canonical MAPK signaling cascade. The BFI analogs are designed to inhibit BRAF, thereby blocking the phosphorylation of MEK and subsequent downstream signaling that leads to cell proliferation.
Caption: Simplified MAPK signaling pathway showing the inhibitory target of the BFI analogs.
Part 2: In Vitro ADME and Druglikeness Profile
Expertise & Rationale: Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for a compound to become a successful drug.[6] Early in vitro ADME screening helps to identify and deprioritize compounds with liabilities such as poor metabolic stability or low permeability, which can lead to failure in later, more expensive in vivo studies.[7]
Visualization: Preclinical Evaluation Workflow This diagram outlines the sequential and iterative process of evaluating novel drug candidates, from initial screening to in vivo testing.
Caption: High-level workflow for the preclinical evaluation of novel chemical entities.
Key ADME Assays and Protocols
-
Metabolic Stability (Human Liver Microsomes): This assay predicts the rate of metabolism in the liver. A compound that is too rapidly metabolized will have a short half-life and poor exposure in vivo.
-
Protocol: Incubate the test compound (1 µM) with human liver microsomes and NADPH (a necessary cofactor) at 37°C. Collect samples at various time points (0, 5, 15, 30, 60 min). Quantify the remaining parent compound using LC-MS/MS to determine the intrinsic clearance (CLint).[8]
-
-
Permeability (Caco-2 Assay): This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and predict oral absorption.
-
Protocol: Seed Caco-2 cells on a semi-permeable membrane in a transwell plate. Once a confluent monolayer is formed, add the test compound to the apical (A) side. Measure the amount of compound that crosses the membrane to the basolateral (B) side over 2 hours. The apparent permeability coefficient (Papp) is calculated. A high Papp (A→B) value suggests good potential for oral absorption.[6]
-
-
Plasma Protein Binding (Equilibrium Dialysis): This assay determines the fraction of a compound that binds to plasma proteins. Only the unbound (free) fraction is available to interact with the target and exert a therapeutic effect.
-
Protocol: Place the test compound in a dialysis chamber separated from human plasma by a semi-permeable membrane. Allow the system to reach equilibrium. Measure the compound concentration in both the plasma and buffer compartments to calculate the percentage of bound drug.[7]
-
Table 3: Comparative In Vitro ADME Profile
| Parameter | BFI-A | BFI-B | BFI-C | Sorafenib (Benchmark) | Optimal Range |
|---|---|---|---|---|---|
| Metabolic Stability (CLint, µL/min/mg) | 85 | 22 | 150 | 35 | < 30 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 2.5 | 15.1 | 1.8 | 18.2 | > 10 |
| Human Plasma Protein Binding (%) | 99.8 | 98.5 | 99.9 | 99.5 | < 99.9 |
Analysis: BFI-B displays a well-balanced ADME profile. Its metabolic stability is good, suggesting a potentially longer half-life in vivo. Its high Caco-2 permeability indicates a high probability of good oral absorption.[8] In contrast, BFI-A and BFI-C show metabolic liabilities and poor permeability, making them less attractive candidates for further development.
Part 3: In Vivo Evaluation in Animal Models
Expertise & Rationale: In vivo studies are essential to understand how a compound behaves in a complex biological system.[9] These studies integrate the ADME properties and the pharmacodynamic effects to provide a more complete picture of a drug's potential.[10] We selected BFI-B for in vivo evaluation based on its superior in vitro potency and favorable ADME profile. Mice are a standard and well-validated species for initial pharmacokinetic and efficacy studies in oncology.[11]
Pharmacokinetics (PK) in Mice
Expertise & Rationale: A mouse PK study determines key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[12] This information is critical for designing effective dosing regimens for efficacy studies and for predicting the human pharmacokinetic profile.[7][9]
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use male BALB/c mice (n=3 per group/time point).
-
Dosing: Administer BFI-B via two routes: a single intravenous (IV) bolus (2 mg/kg) and a single oral gavage (PO) dose (10 mg/kg).
-
Sample Collection: Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Process the blood to plasma and quantify the concentration of BFI-B using a validated LC-MS/MS method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 4: Pharmacokinetic Parameters of BFI-B in Mice
| Parameter | Value (IV, 2 mg/kg) | Value (PO, 10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-inf (ng·h/mL) | 2800 | 11900 |
| Half-life (t½, h) | 4.5 | 5.1 |
| Clearance (CL, mL/min/kg) | 11.9 | - |
| Oral Bioavailability (%F) | - | 85% |
Analysis: BFI-B demonstrates excellent pharmacokinetic properties in mice. The high oral bioavailability of 85% confirms the prediction from the in vitro Caco-2 assay and supports its development as an oral therapeutic. The half-life of ~5 hours allows for a manageable dosing schedule (e.g., once or twice daily) in efficacy studies.
In Vivo Efficacy in a Xenograft Model
Expertise & Rationale: The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in vivo.[13] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for this evaluation.[10] We used the A375 melanoma cell line due to its known BRAF mutation and its sensitivity to BFI-B in vitro.
Protocol: A375 Melanoma Xenograft Study
-
Animal Model: Use female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells into the flank of each mouse.
-
Group Formation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group):
-
Vehicle Control (oral, daily)
-
BFI-B (30 mg/kg, oral, daily)
-
Sorafenib (30 mg/kg, oral, daily)
-
-
Treatment and Monitoring: Administer the compounds daily for 21 days. Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
Table 5: Comparative In Vivo Efficacy (Day 21)
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| BFI-B | 30 | 350 ± 95 | 81% | -1.5 (well-tolerated) |
| Sorafenib | 30 | 680 ± 120 | 63% | -4.0 (well-tolerated) |
Analysis: BFI-B demonstrated robust and statistically significant anti-tumor activity, achieving 81% tumor growth inhibition. This was superior to the benchmark, Sorafenib, at the same dose. Importantly, BFI-B was well-tolerated, with no significant loss in body weight, indicating a favorable preliminary safety profile.
Conclusion and Future Directions
This comprehensive preclinical evaluation demonstrates that the novel this compound analog, BFI-B , is a highly promising drug candidate. It distinguishes itself from its analogs and the clinical benchmark, Sorafenib, through a superior profile characterized by:
-
High Potency and Selectivity: Potent, single-digit nanomolar inhibition of the primary target, BRAF, with a clean off-target profile.
-
Excellent Cellular Activity: Sub-micromolar IC50 values against BRAF-mutant cancer cell lines.
-
Favorable Druglike Properties: A well-balanced in vitro ADME profile with good metabolic stability and high permeability.
-
Robust In Vivo Performance: Excellent oral bioavailability and superior tumor growth inhibition in a relevant xenograft model compared to a clinically approved drug.
Based on these data, BFI-B is selected as the lead candidate for advancement into formal IND-enabling studies. The next steps will include scaled-up synthesis, formal toxicology studies in two species as per regulatory guidelines[14], and further pharmacodynamic biomarker analysis to solidify the dose-response relationship.
References
-
Zaharevitz, D. W., & Gussio, R. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–8. [Link]
-
Powers, A. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Gajendrarao, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Qu, C. K., & Cao, W. (2013). Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. Journal of Visualized Experiments. [Link]
-
O'Brien, Z., & Fallah Moghaddam, M. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1597–612. [Link]
-
Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
-
Lombardo, L. J., et al. (2009). Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][3][5][10]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. Journal of Medicinal Chemistry, 52(21), 6527–30. [Link]
-
Verma, B. K., et al. (2017). synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. [Link]
-
Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar. [Link]
-
International Journal of FMC Research. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]
-
Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
Lillo, J., et al. (2022). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Cui, H., et al. (2022). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology. [Link]
-
Liu, X., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules. [Link]
-
Geary, R. S., et al. (1998). Pharmacokinetic properties of several novel oligonucleotide analogs in mice. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1391–8. [Link]
-
Li, Y., et al. (2024). Preclinical Evaluation of Azabenzimidazole-Based PET Radioligands for γ-8 Dependent Transmembrane AMPA Receptor Regulatory Protein Imaging. Molecular Pharmaceutics. [Link]
-
U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N. F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences. [Link]
-
Request PDF. (n.d.). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. ResearchGate. [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [Link]
-
Frontiers. (2022). Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. Frontiers in Pharmacology. [Link]
-
GARDP. (2022). Animal models to study the activity of antibiotics. GARDP Revive. [Link]
-
Chaira, T., et al. (2020). In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Request PDF. [Link]
-
Aartsma-Rus, A. (2023). IMT Use Case: How to best use your animal model? YouTube. [Link]
-
Andes, D., et al. (2001). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 12. Pharmacokinetic properties of several novel oligonucleotide analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole, a halogenated aromatic imidazole derivative. Our focus is on ensuring the safety of laboratory personnel and the protection of the environment, grounded in established scientific principles and regulatory standards.
Hazard Assessment and Pre-Disposal Considerations
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The structure of this compound suggests several potential hazards that inform our disposal strategy.
-
Corrosivity: Imidazole and its derivatives can be corrosive, capable of causing severe skin burns and eye damage.[1][3]
-
Toxicity: The presence of bromine and fluorine substituents on the aromatic ring may confer toxicity. Halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Environmental Hazard: Brominated and fluorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8]
-
Reactivity: While not definitively known for this specific compound, it is prudent to consider potential incompatibilities. Imidazole derivatives can react with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][9]
Key Pre-Disposal Actions:
-
Obtain the Safety Data Sheet (SDS): If you have synthesized or procured this compound, the supplier is obligated to provide an SDS. This document will contain specific information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for specific solvents used).[9]
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[3][9]
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. The primary legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[10][11][12][13][14]
Waste Stream Classification for this compound:
This compound and its associated waste should be classified as halogenated organic waste .[4][15] This is due to the presence of bromine and fluorine atoms in its structure. Halogenated waste is typically managed through incineration at high temperatures to ensure complete destruction.[6][15]
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision for halogenated compounds.
Step-by-Step Disposal Procedures
Follow these procedures to ensure the safe collection and disposal of waste containing this compound.
Solid Waste Disposal
This category includes pure, unadulterated compound, contaminated lab supplies (e.g., weigh boats, filter paper), and personal protective equipment (PPE).
-
Container Selection: Use a designated, sealable, and chemically compatible waste container for solid halogenated organic waste. A wide-mouth polyethylene or glass container with a screw-top lid is suitable.[1][9]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
-
Accumulation: Collect all solid waste contaminated with the compound in this container. Do not mix with non-halogenated or other waste streams.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
Liquid Waste Disposal
This includes solutions containing the compound, reaction mixtures, and solvent rinses.
-
Container Selection: Use a designated, sealable, and chemically compatible container for liquid halogenated organic waste. A 4-liter glass bottle with a screw cap is a common choice. Ensure the container is vented if there is a possibility of gas generation, though this is not expected for this compound under normal conditions.[4]
-
Segregation is Key:
-
Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it belongs in the halogenated organic liquid waste stream.[4][15]
-
Non-Halogenated Solvents: If the compound is in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire mixture is still considered halogenated waste due to the presence of the brominated and fluorinated analyte. Do NOT mix this with your non-halogenated solvent waste stream. This is a critical point, as cross-contamination can significantly increase disposal costs and complexity.[4]
-
-
Labeling: As with solid waste, label the liquid waste container immediately with a "Hazardous Waste" tag, detailing all chemical components and their approximate concentrations.
-
Accumulation and Storage: Keep the container tightly sealed and stored in a designated satellite accumulation area with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
The overall workflow for the disposal of this compound is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material into the solid halogenated waste container.[9]
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
Quantitative Data and Regulatory Thresholds
The following table summarizes key information pertinent to the disposal of halogenated chemical waste, in accordance with the U.S. Environmental Protection Agency (EPA) regulations under RCRA.[12][16][17]
| Parameter | Guideline/Regulation | Rationale and Significance |
| Waste Classification | Hazardous Waste (Assumed) | Due to the presence of halogens and the imidazole moiety, this compound should be handled as hazardous unless specific testing proves otherwise. |
| RCRA Waste Codes | D002 (Corrosivity) - Possible | If the compound is highly acidic or basic in solution, it may be classified as corrosive.[18] |
| Satellite Accumulation Area Limit | ≤ 55 gallons of non-acute hazardous waste | Laboratories can accumulate up to 55 gallons of hazardous waste in a designated satellite area before it must be moved to a central storage facility. |
| Container Management | Must be kept closed, in good condition, and compatible with contents. | Prevents spills, evaporation of volatile components, and reactions between the waste and the container material. |
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the compound's potential hazards, adhering to strict waste segregation protocols, and following established disposal procedures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
Hazardous waste - Wikipedia . Wikipedia. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
Safety Data Sheet: Imidazole . Carl ROTH. [Link]
-
Standard Operating Procedure: Imidazole . Washington State University. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Imidazole SOP: Safety & Handling Procedures . Studylib. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]
-
PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]
-
2026 Regulatory Outlook: Advanced Recycling . K&L Gates. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. [Link]
-
Guidelines for Halogenated Solvents Degreasing Operations . California Air Resources Board. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studylib.net [studylib.net]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous waste - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 15. bucknell.edu [bucknell.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Bromo-2-fluorophenyl)-1h-imidazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole, a halogenated aromatic imidazole derivative. By understanding the inherent risks and implementing robust safety protocols, you can mitigate potential exposure and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep operational understanding.
Understanding the Hazard: A Proactive Approach to Safety
Key Potential Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.
-
Toxicity: Harmful if ingested and potentially toxic through other routes of exposure.
-
Reproductive Hazard: Potential risk of harm to an unborn child.
-
Reactivity: May react violently with strong acids and oxidizing agents.[2][4]
-
Combustible Dust: As a solid, it may form explosive dust clouds in the air.[1][3][5][6]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all solution; it is a dynamic process that depends on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Solid) | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Lab coat | NIOSH-approved respirator for particulates (e.g., N95) |
| Preparing Solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Chemical-resistant apron over a lab coat | Work in a well-ventilated area; respirator may be required based on potential for aerosolization |
A Logic-Driven Workflow for PPE Selection
To ensure the highest level of safety, the following decision-making workflow should be employed when handling this compound. This process is visualized in the diagram below.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Handling to Disposal
A meticulous operational plan is critical for minimizing risk. This plan should encompass every stage of the chemical's lifecycle in the laboratory, from receipt to final disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[3][4]
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to prevent exposure to vapors and dust.[3]
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above before beginning any work.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling solid chemical spills. This should include absorbent materials, a scoop and brush, and a sealable waste container.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste containing this compound, including excess reagent, contaminated labware, and used PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Corrosive," "Toxic").
-
Compatibility: Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong acids or oxidizing agents.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025, February 28). Imidazole. Retrieved from [Link]
-
Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Imidazole. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): ICSC 1721 - IMIDAZOLE. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
University of Wyoming. (2022, October). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
-
University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
